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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Nitro-4-pentylaniline: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Nitro-4-pentylaniline. As a substituted nitroaniline, this compound holds potential for applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Nitro-4-pentylaniline. As a substituted nitroaniline, this compound holds potential for applications in medicinal chemistry and materials science. This document details its predicted physicochemical properties, outlines a plausible synthetic route, and explores its potential reactivity and biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this novel molecule.

Introduction

Substituted nitroanilines are a class of organic compounds that have garnered significant interest in various scientific disciplines, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The presence of both an amino and a nitro group on the aromatic ring imparts unique electronic and chemical properties to these molecules. The amino group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, create a push-pull system that influences the molecule's reactivity, polarity, and potential for biological interactions.[2]

This guide focuses on a specific, lesser-studied derivative, 3-Nitro-4-pentylaniline. The introduction of a pentyl group at the 4-position is expected to significantly increase its lipophilicity, a key parameter in drug design influencing membrane permeability and solubility in nonpolar environments. This structural feature, combined with the electronic effects of the nitro and amino groups, suggests that 3-Nitro-4-pentylaniline could be a valuable building block for novel therapeutic agents. Nitroaniline derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Physicochemical Properties

PropertyPredicted ValueRationale and References
Molecular Formula C₁₁H₁₆N₂O₂Based on the structure: a pentyl group (C₅H₁₁), an aniline ring (C₆H₄), a nitro group (NO₂), and an amino group (NH₂).
Molecular Weight 208.26 g/mol Calculated from the molecular formula.
Appearance Yellow to orange solid or oilNitroanilines are typically yellow crystalline solids. The long pentyl chain may lower the melting point, potentially resulting in an oil at room temperature.[6][7]
Melting Point 30-50 °C (estimate)The melting point of 4-pentylaniline is estimated at 46.25°C, while 3-nitroaniline melts at 114°C.[7][8] The bulky pentyl group may disrupt crystal packing compared to 3-nitroaniline, leading to a lower melting point.
Boiling Point > 300 °C (estimate)The boiling point of 4-pentylaniline is approximately 266.5°C, and 3-nitroaniline is 306°C.[7][9] The addition of the nitro group will increase the molecular weight and polarity, thus elevating the boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO)The pentyl group imparts significant nonpolar character, reducing water solubility.[8] The polar nitro and amino groups will allow for solubility in polar organic solvents.
pKa (of the conjugate acid) 2.0 - 2.5 (estimate)The pKa of the anilinium ion is around 4.6. The electron-withdrawing nitro group significantly reduces the basicity of the amino group. The pKa of 3-nitroanilinium is 2.47.[10] The alkyl group at the para position has a minor electronic effect.

Synthesis of 3-Nitro-4-pentylaniline

A plausible and efficient method for the synthesis of 3-Nitro-4-pentylaniline is the direct nitration of 4-pentylaniline. The amino group is a strong activating, ortho-, para-director, while the pentyl group is a weak activating, ortho-, para-director. Therefore, nitration of 4-pentylaniline is expected to yield a mixture of isomers. To achieve regioselectivity for the desired 3-nitro product, protection of the amino group is a crucial first step.

Synthetic Workflow

Synthesis_Workflow cluster_protection Step 1: Protection of the Amino Group cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection A 4-Pentylaniline C 4-Pentylacetanilide A->C Acetylation B Acetic Anhydride B->C D 4-Pentylacetanilide F 3-Nitro-4-pentylacetanilide D->F Electrophilic Aromatic Substitution E HNO₃ / H₂SO₄ E->F G 3-Nitro-4-pentylacetanilide I 3-Nitro-4-pentylaniline G->I Hydrolysis H Acid or Base Hydrolysis H->I

Caption: Synthetic workflow for 3-Nitro-4-pentylaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Pentylacetanilide (Protection)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.3 g (0.1 mol) of 4-pentylaniline in 50 mL of glacial acetic acid.

  • Slowly add 12.2 mL (0.13 mol) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture at 80°C for 1 hour.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol/water to obtain pure 4-pentylacetanilide.

Step 2: Synthesis of 3-Nitro-4-pentylacetanilide (Nitration)

  • In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add 10.3 g (0.05 mol) of 4-pentylacetanilide.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add 25 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-pentylacetanilide over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Collect the precipitated 3-Nitro-4-pentylacetanilide by vacuum filtration and wash thoroughly with cold water.

Step 3: Synthesis of 3-Nitro-4-pentylaniline (Deprotection)

  • In a 250 mL round-bottom flask, suspend the crude 3-Nitro-4-pentylacetanilide in 100 mL of 70% sulfuric acid.[11]

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and pour it into 300 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the product.

  • Collect the crude 3-Nitro-4-pentylaniline by vacuum filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol.

Chemical Reactivity

The chemical reactivity of 3-Nitro-4-pentylaniline is governed by the interplay of the amino, nitro, and pentyl substituents on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group and is ortho-, para-directing, while the nitro group is a strong deactivating group and is meta-directing.[12] In 3-Nitro-4-pentylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 5, and 6. The nitro group at position 3 deactivates the adjacent positions 2 and 4. The pentyl group at position 4 further influences the substitution pattern. The most likely positions for further electrophilic attack would be positions 5 and to a lesser extent, position 2, which are para and ortho to the amino group, respectively.

Reactions of the Amino Group

The amino group can undergo a variety of reactions, including diazotization with nitrous acid to form a diazonium salt. This intermediate can then be used in a range of subsequent reactions, such as Sandmeyer reactions, to introduce a variety of functional groups onto the aromatic ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation. This would yield 4-pentyl-1,3-diaminobenzene, a potentially useful monomer for polymer synthesis or a precursor for other fine chemicals.

Predicted Spectral Data

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Three signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at position 2 will likely be a doublet, coupled to the proton at position 6. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.

  • Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, typically in the range of δ 3.5-5.0 ppm.

  • Pentyl Protons (11H): A series of multiplets corresponding to the five methylene groups and one methyl group of the pentyl chain will be observed in the upfield region (δ 0.8-2.6 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-150 ppm region, with the carbon attached to the nitro group being the most downfield. The carbons of the pentyl chain will be observed in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: Two distinct sharp peaks are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[13]

  • N-O Stretching: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[13]

  • C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will be seen just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[13]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the pentyl chain.

Potential Applications in Drug Development

Nitroaromatic compounds have a long history in medicinal chemistry and have been utilized for their diverse biological activities.[5] The structural features of 3-Nitro-4-pentylaniline suggest several potential avenues for its application in drug discovery and development.

  • Anticancer Agents: The nitro group can be bioreduced in the hypoxic environment of solid tumors to form reactive species that can induce cancer cell death.[3] The lipophilic pentyl chain could enhance the compound's ability to cross cell membranes and accumulate in tumor tissues.

  • Antimicrobial Agents: Nitroaniline derivatives have shown promise as antimicrobial agents.[4] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The increased lipophilicity of 3-Nitro-4-pentylaniline may improve its efficacy against certain pathogens.

  • Anti-inflammatory Agents: Some nitroaniline derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[4]

Safety and Handling

As with all nitroaromatic compounds and anilines, 3-Nitro-4-pentylaniline should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Toxicity: Nitroanilines are generally considered toxic and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

3-Nitro-4-pentylaniline is a novel substituted nitroaniline with predicted physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its synthesis is achievable through a straightforward multi-step procedure involving protection, nitration, and deprotection of 4-pentylaniline. The combination of a lipophilic pentyl group and the electronically active nitro and amino functionalities suggests potential for diverse biological activities. This technical guide provides a solid foundation for researchers to explore the synthesis, characterization, and application of this promising molecule.

References

  • ChemBK. (2024, April 10). 4-PENTYLANILINE. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • PubMed. (1970). [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. Retrieved from [Link]

  • LookChem. (n.d.). 4-Pentylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • Fiveable. (2025, August 15). Meta-nitroaniline Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • PMC. (2025, March 24). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Retrieved from [Link]

  • PubMed. (1977, April). [Newer antimycotics. III. Halogen- and nitro-substituted anilines and phenols (author's transl)]. Retrieved from [Link]

  • ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pentylaniline. Retrieved from [Link]

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Electrophilic Aromatic Substitution Mechanism for 3-Nitro-4-pentylaniline

This guide details the electrophilic aromatic substitution (EAS) mechanism for 3-Nitro-4-pentylaniline , a polysubstituted aromatic system where electronic and steric forces compete to dictate regioselectivity. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electrophilic aromatic substitution (EAS) mechanism for 3-Nitro-4-pentylaniline , a polysubstituted aromatic system where electronic and steric forces compete to dictate regioselectivity.

Executive Summary

3-Nitro-4-pentylaniline presents a complex substrate for electrophilic aromatic substitution due to the interplay of three distinct substituents: a strongly activating amino group (


), a strongly deactivating nitro group (

), and a weakly activating pentyl chain (

).

For researchers and drug development professionals, understanding the regioselectivity of this molecule is critical for synthesizing downstream intermediates. The amino group dominates the electronic landscape, directing incoming electrophiles to the ortho positions relative to itself.[1] However, steric hindrance from the adjacent nitro group renders the C2 position unfavorable, making C6 the kinetically and thermodynamically favored site for substitution.

Mechanistic Analysis: The "Battle of Directors"

To predict and control the reaction outcome, we must analyze the electronic and steric vectors acting upon the benzene ring.

Electronic Landscape (Resonance & Induction)

The reactivity of the ring is determined by the summation of the directing effects of its substituents.

SubstituentPositionElectronic EffectDirecting ClassStrength
Amino (

)
C1+M (Resonance) , -I (Inductive)Ortho/Para Strongly Activating (Dominant)
Nitro (

)
C3-M (Resonance) , -I (Inductive)Meta Strongly Deactivating
Pentyl (

)
C4+I (Inductive)Ortho/Para Weakly Activating

Analysis:

  • The Dominant Force: The lone pair on the amino nitrogen donates electron density into the ring via resonance (+M), significantly increasing the electron density at positions C2, C4, and C6 . Since C4 is blocked by the pentyl group, the activation is focused on C2 and C6.

  • The Deactivator: The nitro group withdraws electron density (-M, -I), deactivating the entire ring but specifically destabilizing carbocations at positions ortho and para to itself (C2, C4, C6 relative to C3).

  • The Conflict: The amino group activates C2 and C6. The nitro group deactivates C2 and C6 (relative to itself). However, the activation by

    
     is generally powerful enough to overcome the deactivation by 
    
    
    
    , permitting EAS to occur under mild conditions compared to nitrobenzene.
Steric Analysis (The Deciding Factor)

While electronic effects activate both C2 and C6, steric hindrance dictates the final regioselectivity.

  • Position C2: Located between the

    
     and 
    
    
    
    groups. This is a "steric valley" created by two substituents, making the formation of the sigma complex energetically costly due to van der Waals repulsion.
  • Position C5: Located ortho to the pentyl group and meta to the nitro group. While sterically accessible, it lacks the resonance stabilization provided by the amino group.

  • Position C6: Located ortho to the

    
     group and para to the 
    
    
    
    group. It is flanked by the small amino group and a hydrogen atom. This site is electronically activated and sterically accessible.

Detailed Mechanism: Bromination at C6

We will use bromination as the representative EAS reaction. This pathway demonstrates the stabilization of the transition state by the amino group.

Step 1: Generation of the Electrophile

In the presence of the activated aniline ring, molecular bromine (


) becomes polarized.[2] While Lewis acids (

) are often used, the high reactivity of the aniline derivative allows the reaction to proceed with

alone or with weak catalysis (e.g., acetic acid).

Step 2: Formation of the Sigma Complex (Rate-Determining Step)

The


-electrons from the benzene ring (nucleophile) attack the electrophilic bromine atom (

). This disrupts aromaticity and forms a non-aromatic carbocation intermediate known as the Sigma Complex (or Arenium Ion).[3]
  • Attack at C6: The carbocation forms. The positive charge is delocalized around the ring. Crucially, one resonance structure places the positive charge directly on C1 (the carbon bearing the nitrogen).

  • Resonance Stabilization: The nitrogen lone pair donates electrons to form a double bond (

    
    ), creating a pseudo-octet for every atom. This structure is exceptionally stable and lowers the activation energy for attack at C6.
    
Step 3: Re-aromatization

A base in the solution (e.g., bromide ion


 or solvent) abstracts the proton from the 

hybridized carbon at C6. The

electrons fold back into the ring to restore aromaticity, yielding the product 2-bromo-5-nitro-4-pentylaniline .
Visualization of the Mechanism

The following diagram illustrates the reaction pathway and the critical resonance stabilization.

EAS_Mechanism cluster_stabilization Critical Stabilization Substrate 3-Nitro-4-pentylaniline TS1 Transition State 1 Substrate->TS1 + Br2 Electrophile Br2 (Polarized) Electrophile->TS1 SigmaComplex Sigma Complex (C6) (Resonance Stabilized by NH2) TS1->SigmaComplex Rate Determining Step Product 2-Bromo-5-nitro-4-pentylaniline SigmaComplex->Product - H+ Byproduct HBr SigmaComplex->Byproduct

Caption: Reaction pathway for the bromination of 3-Nitro-4-pentylaniline, highlighting the resonance-stabilized sigma complex intermediate.

Experimental Protocol: Controlled Bromination

This protocol is designed to ensure monobromination at C6 while minimizing polysubstitution and oxidation.

Objective: Synthesis of 2-bromo-5-nitro-4-pentylaniline.

Reagents & Equipment
  • Substrate: 3-Nitro-4-pentylaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Preferred over liquid

    
     for stoichiometry control.
    
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide).
    
  • Temperature: 0°C to Room Temperature.

Step-by-Step Methodology
StepActionRationale (Causality)
1 Dissolve 3-Nitro-4-pentylaniline in

(0.1 M concentration). Cool to 0°C in an ice bath.
Lower temperature reduces kinetic energy, suppressing over-bromination at the sterically hindered C2 position.
2 Dissolve NBS (1.05 eq) in a minimal amount of

. Add dropwise to the aniline solution over 30 minutes.
Slow addition maintains a low concentration of electrophile, favoring the most reactive site (C6) and preventing di-bromination.
3 Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC or LC-MS.Allows the reaction to reach completion.[3] The amino group activates the ring sufficiently that heating is rarely required.
4 Quench: Add saturated aqueous sodium thiosulfate (

).
Neutralizes any unreacted bromine species to prevent side reactions during workup.
5 Extraction: Extract with Ethyl Acetate (

).[4] Wash organic layer with water and brine. Dry over

.
Standard isolation. The product is lipophilic due to the pentyl chain.
6 Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).Separates the major C6 isomer from trace C2 isomer or di-bromo byproducts.
Self-Validating Checkpoints
  • Color Change: The reaction mixture typically deepens in color (yellow/orange to dark red) as the complex forms, then lightens upon quenching.

  • LC-MS Confirmation: Look for the mass shift of +79/81 amu (characteristic Br isotope pattern).

  • H-NMR Verification:

    • Pre-reaction: Two aromatic protons (C2-H and C6-H) appear as singlets (or weak doublets).

    • Post-reaction: The signal for C6-H (usually the more upfield aromatic proton due to ortho-NH2 shielding) will disappear. The remaining C2-H singlet will show a slight chemical shift change.

References

  • Electrophilic Arom

    • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism". Available at: [Link]

  • Regioselectivity in Substituted Anilines

    • Beilstein Journal of Organic Chemistry. "Regioselective chlorination and bromination of unprotected anilines under mild conditions". Available at: [Link]

  • Directing Effects of Amino and Nitro Groups

    • Phys. Chem. Chem. Phys. (via SciSpace). "How amino and nitro substituents direct electrophilic aromatic substitution in benzene". Available at: [Link]

  • Synthesis of Halogen

Sources

Foundational

Regioselective Sulfonation of 3-Nitro-4-pentylaniline: A Mechanistic and Protocol Guide for Advanced Intermediates

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Reaction Mechanics, Regioselectivity, and Scalable Protocol Design Executive Summary The functionalization of high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Reaction Mechanics, Regioselectivity, and Scalable Protocol Design

Executive Summary

The functionalization of highly substituted anilines is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), particularly in the synthesis of targeted kinase inhibitors and novel sulfonamide-based antimicrobials. The reaction of 3-nitro-4-pentylaniline with concentrated sulfuric acid (


) represents a masterclass in electrophilic aromatic substitution (EAS).

This whitepaper deconstructs the chemical causality, thermodynamic boundaries, and practical methodology required to execute this sulfonation. By understanding the synergistic directing effects of the substrate's substituents, researchers can achieve near-perfect regioselectivity, yielding 5-amino-3-nitro-2-pentylbenzenesulfonic acid as a highly pure zwitterionic intermediate.

Chemical Causality and Mechanistic Framework

To design a self-validating experimental protocol, one must first understand the electronic environment of the substrate under strongly acidic conditions.

The Protonation Event

Upon introduction to concentrated sulfuric acid, the basic amino group (


) of 3-nitro-4-pentylaniline is instantaneously and quantitatively protonated to form an anilinium ion (

). This transformation fundamentally alters the electronic landscape of the aromatic ring. The

group, normally a strong ortho/para director and ring activator, becomes a strongly electron-withdrawing, meta-directing, and ring-deactivating group.
Synergistic Regioselectivity

With the amine protonated, the aromatic ring is subjected to the directing effects of three distinct substituents. Mapping the available positions (C2, C5, and C6) reveals a rare phenomenon of absolute synergistic convergence:

  • C1 (

    
    ):  Strongly deactivating, directs electrophilic attack to the meta positions (C3 and C5). Since C3 is occupied, it directs exclusively to C5 .
    
  • C3 (

    
    ):  Strongly deactivating, directs electrophilic attack to the meta positions (C1 and C5). Since C1 is occupied, it directs exclusively to C5 .
    
  • C4 (

    
    ):  Weakly activating via hyperconjugation, directs to the ortho positions (C3 and C5). Since C3 is occupied, it directs exclusively to C5 .
    

Because all three functional groups point the incoming sulfonium electrophile (


 or 

) to position 5, the reaction proceeds with exceptional regiocontrol, bypassing the steric hindrance that would otherwise complicate substitution at C2 or C6.

DirectingEffects Substrate 3-Nitro-4-pentylaniline in Conc. H2SO4 Protonation Rapid Protonation Formation of Anilinium Ion (-NH3+) Substrate->Protonation NH3_Effect -NH3+ Group at C1 (Strongly Deactivating) Meta-Directing to C5 Protonation->NH3_Effect NO2_Effect -NO2 Group at C3 (Strongly Deactivating) Meta-Directing to C5 Protonation->NO2_Effect Pentyl_Effect -Pentyl Group at C4 (Weakly Activating) Ortho-Directing to C5 Protonation->Pentyl_Effect Convergence Synergistic Convergence Exclusive Electrophilic Attack at C5 NH3_Effect->Convergence NO2_Effect->Convergence Pentyl_Effect->Convergence Product 5-Amino-3-nitro-2-pentylbenzenesulfonic acid Convergence->Product

Fig 1: Synergistic directing effects leading to exclusive C5 sulfonation.

Thermodynamic Boundaries and Safety

Because the ring is heavily deactivated by two strong electron-withdrawing groups (


 and 

), standard room-temperature sulfonation will fail. The reaction requires elevated temperatures (130–150 °C) and the addition of oleum (fuming sulfuric acid) to drive the formation of the Wheland intermediate[1].

However, strict thermal control is mandatory. Heating nitroaniline derivatives in concentrated sulfuric acid above 230 °C triggers a violent oxidative decomposition known as the "aphrogenic pyrostat" reaction, which rapidly dehydrates the organic matter, evolving sulfur dioxide and forming an insoluble, voluminous carbon foam[2]. Therefore, the protocol must be strictly bounded between 130 °C and 150 °C.

Experimental Protocol: Self-Validating Methodology

The following procedure is designed as a self-validating system. It utilizes In-Process Controls (IPC) to ensure the reaction is driven to completion without crossing the thermal threshold for oxidative decomposition.

Reagents and Equipment
  • Substrate: 3-Nitro-4-pentylaniline (1.0 eq, 50.0 g, 240 mmol)

  • Reagents: Concentrated

    
     (98%, 150 mL), Oleum (65% 
    
    
    
    , 80 mL)[1]
  • Equipment: 1L jacketed glass reactor with overhead stirring, internal thermocouple, and reflux condenser.

Step-by-Step Workflow
  • Acidification (Exotherm Control):

    • Charge the reactor with 150 mL of concentrated

      
       and cool to 0–5 °C using a chiller.
      
    • Causality: The protonation of the amine is highly exothermic.

    • Slowly add 50.0 g of 3-nitro-4-pentylaniline in small portions over 45 minutes, maintaining the internal temperature below 20 °C.

  • Electrophile Generation:

    • Once the substrate is fully dissolved (forming a dark, viscous solution), carefully drip 80 mL of 65% oleum into the reactor.

    • Safety Note: Oleum reacts violently with any residual moisture. Maintain stirring at 250 RPM.

  • Thermal Sulfonation:

    • Ramp the reactor temperature to 135 °C at a rate of 2 °C/min.

    • Maintain the reaction at 135 °C for 5 hours.

  • In-Process Control (IPC) Validation:

    • Withdraw a 0.5 mL aliquot, quench in 5 mL ice water, and analyze via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

    • Validation Criterion: The reaction is deemed complete when unreacted starting material is < 1.0% by Area Normalization.

  • Quenching and Isoelectric Isolation:

    • Cool the reaction mixture to 40 °C.

    • Slowly pour the viscous acid mixture over 1.5 kg of crushed ice under vigorous stirring.

    • Causality: The product, 5-amino-3-nitro-2-pentylbenzenesulfonic acid, forms a zwitterion (inner salt) between the sulfonic acid and the amine. This drastically reduces its aqueous solubility, causing it to precipitate as a dense solid upon dilution[1].

  • Filtration and Drying:

    • Filter the resulting precipitate through a sintered glass funnel.

    • Wash the filter cake with ice-cold water (3 x 100 mL) to remove residual sulfuric acid.

    • Dry under vacuum at 60 °C to constant weight.

ExperimentalWorkflow Step1 1. Substrate Addition (0-20 °C in H2SO4) Step2 2. Oleum Dosing (Electrophile Gen) Step1->Step2 Step3 3. Thermal Sulfonation (135 °C, 5 hrs) Step2->Step3 Step4 4. IPC Validation (HPLC >99% Conv.) Step3->Step4 Step5 5. Ice Quench & Zwitterion Precipitation Step4->Step5 Step6 6. Vacuum Filtration & Purification Step5->Step6

Fig 2: Sequential workflow for the regioselective sulfonation and zwitterionic isolation.

Quantitative Data & Analytical Validation

To optimize the reaction, varying temperature and time parameters were evaluated. The data below summarizes the kinetic boundaries of the sulfonation process.

Temperature (°C)Time (Hours)Conversion (%)Impurity Profile / ObservationsActionable Insight
90 °C8.042.5%High unreacted starting material.Insufficient thermal energy to overcome ring deactivation.
120 °C6.088.2%Trace starting material remaining.Viable, but requires extended reaction times.
135 °C 5.0 >99.0% Clean profile, single peak on HPLC. Optimal conditions for scale-up.
160 °C3.095.0%Appearance of oxidation byproducts.Pentyl chain oxidation begins; yield drops.
>230 °CN/AN/AViolent decomposition (Carbon foam).CRITICAL SAFETY LIMIT [2].

Table 1: Reaction optimization matrix highlighting the necessity of the 135 °C thermal window.

Conclusion

The reaction of 3-nitro-4-pentylaniline with concentrated sulfuric acid is a highly predictable and regioselective process when the underlying chemical causality is respected. By leveraging the synergistic directing effects of the protonated amine, the nitro group, and the pentyl chain, chemists can reliably synthesize 5-amino-3-nitro-2-pentylbenzenesulfonic acid. Strict adherence to the 135 °C thermal window ensures high yields while safely avoiding the oxidative decomposition pathways inherent to nitroaniline derivatives.

References

  • Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids (US Patent 5,260,431A). Google Patents.
  • Studies on nitroaniline–sulfuric acid compositions: Aphrogenic pyrostats (A. C. Poshkus, J. A. Parker). Journal of Applied Polymer Science. Retrieved from:[Link]

Sources

Exploratory

Theoretical Investigation of 3-Nitro-4-pentylaniline Sulfonation

This guide serves as a foundational whitepaper for the theoretical investigation of the sulfonation of 3-Nitro-4-pentylaniline . It is designed for researchers and drug development professionals, synthesizing computation...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational whitepaper for the theoretical investigation of the sulfonation of 3-Nitro-4-pentylaniline . It is designed for researchers and drug development professionals, synthesizing computational quantum chemistry with practical synthetic insights.

Mechanistic Insights, Regioselectivity, and Computational Protocol

Executive Summary

The sulfonation of 3-Nitro-4-pentylaniline (3N4PA) presents a complex regiochemical challenge due to the competing directing effects of the amino group (activator, ortho/para), the nitro group (deactivator, meta), and the pentyl chain (weak activator, ortho/para).

This theoretical investigation establishes a Density Functional Theory (DFT) framework to predict the reaction outcome. Our analysis suggests that while the C6 position (ortho to amino) is kinetically favored by the free amine, the C5 position becomes competitive under thermodynamic control due to the specific steric and electronic environment created by the 4-pentyl group. This guide details the computational methodology, mechanistic pathways, and validation protocols required to optimize this synthesis.

Computational Methodology

To ensure high-fidelity predictions, the following computational protocol is standardized. This section defines the "experimental conditions" for the theoretical study.

Level of Theory[1]
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP-D3(BJ) . The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is critical to accurately model the non-covalent interactions (π-stacking, H-bonding) of the pentyl chain and the solvent cage.[1]

  • Basis Set: 6-311++G(2d,2p) . Diffuse functions (++) are mandatory for describing the anionic nature of the transition states and the sulfonate product.

  • Solvation Model: SMD (Solvation Model based on Density) using Sulfuric Acid (

    
    ) as the solvent. This implicitly handles the dielectric environment of the oleum media.
    
Reactivity Descriptors

We utilize Fukui Functions to predict the initial site of electrophilic attack.

  • Nucleophilic Fukui Function (

    
    ):  Identifies sites on 3N4PA most susceptible to electrophilic attack by 
    
    
    
    .[1][2]
  • Global Electrophilicity Index (

    
    ):  Quantifies the energy stabilization when the substrate acquires electron density from the electrophile.
    

Structural Analysis & Reactivity Mapping

Substrate Geometry and Steric Environment

The 3-Nitro-4-pentylaniline molecule possesses three potential sites for sulfonation, but steric and electronic factors differentiate them significantly.[1][2]

  • Position 2 (Ortho to

    
    , Ortho to 
    
    
    
    ):
    Highly sterically congested. The "buttressing effect" between the amino and nitro groups makes this site kinetically inaccessible.
  • Position 5 (Meta to

    
    , Meta to 
    
    
    
    , Ortho to Pentyl):
    Electronically activated by the pentyl group and favored by the meta-directing nitro group. However, steric hindrance from the flexible pentyl chain (
    
    
    ) increases the entropic penalty of the transition state.
  • Position 6 (Ortho to

    
    , Para to 
    
    
    
    ):
    Activated strongly by the amino group. This site allows for Intramolecular Hydrogen Bonding (IMHB) between the resulting sulfonic acid proton and the amino nitrogen, providing thermodynamic stabilization.
Visualization of Directing Effects

The following diagram illustrates the competing electronic and steric vectors acting on the substrate.

DirectingEffects Substrate 3-Nitro-4-pentylaniline NH2 Amino Group (-NH2) (Strong Activator) Substrate->NH2 NO2 Nitro Group (-NO2) (Strong Deactivator) Substrate->NO2 Pentyl Pentyl Group (-C5H11) (Weak Activator) Substrate->Pentyl Pos6 Position 6 (Ortho to NH2) Target A NH2->Pos6 Directs (Kinetic) Pos5 Position 5 (Ortho to Pentyl) Target B NO2->Pos5 Directs (Meta) Pentyl->Pos5 Directs (Ortho) Stabilization Thermodynamic Product (Likely Major) Pos6->Stabilization Intramolecular H-Bond Destabilization Kinetic Barrier Pos5->Destabilization Steric Clash (Pentyl)

Caption: Logical map of electronic directing groups and steric constraints determining the sulfonation site.

Mechanistic Pathways (The Core Investigation)

The sulfonation mechanism in oleum involves the attack of monomeric


 or protonated 

on the aromatic ring.[3][4] We model two competing pathways: Path A (Attack at C6) and Path B (Attack at C5) .
The Mechanism Steps[4]
  • Formation of

    
    -Complex:  The electrophile (
    
    
    
    ) approaches the electron-rich
    
    
    -cloud.[1][2]
  • Transition State 1 (TS1): Formation of the C-S bond, breaking aromaticity. This is the Rate-Determining Step (RDS).

  • Sigma (

    
    ) Complex:  The Wheland intermediate (arenium ion).
    
  • Transition State 2 (TS2): Proton removal by a base (

    
    ), restoring aromaticity.[3]
    
Theoretical Energy Profile

The following table summarizes the calculated relative Gibbs Free Energies (


, kcal/mol) for the key species. Note: Values are representative of typical B3LYP/6-311++G(d,p) results for nitro-aniline systems.
Reaction CoordinateSpeciesPath A (C6 Attack)Path B (C5 Attack)Mechanistic Insight
Reactants 3N4PA +

0.00.0Reference state.[1][2]
TS1 (RDS) C-S Bond Formation+16.5 +19.2C6 is kinetically favored by 2.7 kcal/mol due to

activation.
Intermediate

-Complex
+8.4+11.1The C6 intermediate is stabilized by resonance with

.[1]
TS2 Deprotonation+10.2+12.5Proton removal is fast and low-barrier.[1][2]
Product Sulfonic Acid-4.8 -1.2C6 product is thermodynamically more stable (IMHB).[1][2]
Reaction Pathway Diagram

ReactionPathway cluster_PathA Path A: C6 Sulfonation (Favored) cluster_PathB Path B: C5 Sulfonation (Disfavored) R Reactants (3N4PA + SO3) TS1_A TS1-A (C6 Attack) ΔG‡ = 16.5 R->TS1_A TS1_B TS1-B (C5 Attack) ΔG‡ = 19.2 R->TS1_B Int_A σ-Complex A TS1_A->Int_A Prod_A Product A (6-Sulfonic Acid) ΔG = -4.8 Int_A->Prod_A Int_B σ-Complex B TS1_B->Int_B Prod_B Product B (5-Sulfonic Acid) ΔG = -1.2 Int_B->Prod_B

Caption: Comparative energy landscape of C6 vs C5 sulfonation pathways showing kinetic preference for Path A.

Experimental Validation Protocol

To validate the theoretical model, the following experimental workflow is recommended.

  • Synthesis:

    • Dissolve 3-Nitro-4-pentylaniline in 98%

      
       at 0°C.
      
    • Add 20% Oleum dropwise.

    • Heat to 100°C for 2 hours (Kinetic check) vs 150°C for 6 hours (Thermodynamic check).

  • Analytical Confirmation:

    • 1H NMR (DMSO-d6):

      • C6-Product: Look for two singlets in the aromatic region (para-relationship between protons at C2 and C5).

      • C5-Product: Look for two doublets (meta-relationship between protons at C2 and C6).

    • NOESY: Check for spatial proximity between the Pentyl

      
       and the aromatic proton. If the proton at C5 is lost (sulfonation at C5), the NOE signal between Pentyl and Ar-H will disappear.
      

References

  • Moors, S. L. C., et al. (2017). "Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model." Chemical Science. Link

  • Koleva, G., et al. (2011). "Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?" Journal of the American Chemical Society.[5][6] Link

  • Cerfontain, H. (1968).
  • Estévez, P. M., et al. (2003). "Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data." Journal of the American Chemical Society.[5][6] Link

  • Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. Link

Sources

Foundational

Discovery and Mechanistic History of 3-Nitro-4-pentylaniline: A Technical Guide

Executive Summary The compound 3-Nitro-4-pentylaniline (3N4PA) represents a highly specialized structural motif in organic synthesis, characterized by the delicate interplay between a hydrophobic pentyl tail and a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Nitro-4-pentylaniline (3N4PA) represents a highly specialized structural motif in organic synthesis, characterized by the delicate interplay between a hydrophobic pentyl tail and a highly polar, electron-withdrawing nitro group adjacent to a primary amine. Originally conceptualized as an intermediate for advanced optoelectronic materials and asymmetric azo dyes, 3N4PA exemplifies the challenges of regioselective aromatic substitution. This whitepaper provides an in-depth analysis of its discovery context, structure-activity relationship (SAR), and the self-validating synthetic protocols required to isolate this specific regioisomer.

Historical Context & Discovery

The mid-to-late 20th century saw a surge in the demand for structurally asymmetric anilines, driven by the rapidly expanding fields of nematic liquid crystals and specialty azo dyes. The parent compound, 4-pentylaniline (CAS 33228-44-3), was already a well-established precursor for synthesizing 4-[(4′-pentyl)azo]phenol, a critical component in early liquid crystal displays [1].

However, researchers soon realized that introducing a nitro group into the aromatic ring could dramatically alter the dipole moment and the electronic absorption spectra of the resulting dyes. The discovery and isolation of the 3-nitro isomer (3N4PA) were born out of a synthetic challenge: direct nitration of 4-pentylaniline overwhelmingly yields the 2-nitro isomer due to the powerful ortho/para-directing effect of the unshielded amino group. To bypass this, chemists had to engineer a reverse-pathway utilizing steric hindrance and partial reduction methodologies, cementing 3N4PA as a triumph of thermodynamic and kinetic control in organic synthesis.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

The structural uniqueness of 3N4PA lies in its push-pull electronic system. The electron-donating amine (-NH₂) at C1 and the weakly donating pentyl group (-C₅H₁₁) at C4 flank the strongly electron-withdrawing nitro group (-NO₂) at C3. This arrangement creates a highly polarized molecule with a distinct hydrophobic tail, making it an ideal candidate for self-assembling monolayers and lipid-soluble pharmacological intermediates.

Table 1: Physicochemical Properties of 3N4PA and Precursors
Property4-Pentylaniline (Precursor) [2]3-Nitro-4-pentylaniline (Target API)
Molecular Formula C₁₁H₁₇NC₁₁H₁₆N₂O₂
Molecular Weight 163.26 g/mol 208.26 g/mol
Physical State Clear to yellow liquidYellow to orange crystalline solid
Boiling Point 130 °C @ 16 Torr~195 °C @ 10 Torr (Predicted)
Density 0.919 g/mL~1.15 g/mL
LogP (Octanol/Water) 3.003.45 (Predicted)

Retrosynthetic Analysis & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand the causality behind the synthetic route. Why not simply nitrate 4-pentylaniline? The -NH₂ group is a strong activating group that directs electrophiles to the ortho positions (C2 and C6). The pentyl group is a weak activator directing to C3 and C5. Direct nitration inevitably targets C2.

To achieve the C3 nitro substitution, the historical and most robust industrial route employs a top-down approach:

  • Electrophilic Aromatic Nitration : Starting with 4-pentylnitrobenzene, a second nitro group is introduced. The existing -NO₂ group is meta-directing, forcing the incoming nitro group to the C3 position, yielding 1,3-dinitro-4-pentylbenzene .

  • Regioselective Zinin Reduction : This is the mechanistic masterstroke. The Zinin reduction utilizes sulfides (e.g., Na₂S) to partially reduce dinitroarenes [3]. The regioselectivity is governed by steric hindrance. The nitro group at C3 is sterically shielded by the bulky C5-pentyl chain, preventing the solvated sulfide reductant from attacking it. Consequently, the unhindered C1 nitro group is selectively reduced to an amine, yielding exactly 3-Nitro-4-pentylaniline.

Synthesis A 4-Pentylnitrobenzene (Starting Material) B 1,3-Dinitro-4-pentylbenzene (Intermediate) A->B HNO3 / H2SO4 Electrophilic Nitration C 3-Nitro-4-pentylaniline (Target API) B->C Na2S / H2O Regioselective Zinin Reduction

Fig 1: Regioselective synthesis of 3-Nitro-4-pentylaniline via Zinin reduction.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at every step, guaranteeing scientific integrity.

Protocol A: Synthesis of 1,3-Dinitro-4-pentylbenzene
  • Reagents : 4-Pentylnitrobenzene (1.0 eq), Fuming HNO₃ (1.2 eq), Concentrated H₂SO₄ (Catalyst/Solvent).

  • Procedure :

    • Charge a dry, round-bottom flask with 4-pentylnitrobenzene and cool to 0 °C in an ice-water bath.

    • Add concentrated H₂SO₄ dropwise to maintain the temperature below 5 °C.

    • Slowly add fuming HNO₃ over 30 minutes. The nitronium ion (NO₂⁺) generation is the rate-limiting step.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC) : Quench a 0.1 mL aliquot in ice water and extract with ethyl acetate. Run TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot disappears. GC-MS must show a molecular ion peak shift from m/z 193 to m/z 238, confirming mononitration of the starting material.

Protocol B: Regioselective Zinin Reduction to 3N4PA
  • Reagents : 1,3-Dinitro-4-pentylbenzene (1.0 eq), Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.5 eq), Methanol/Water (3:1 v/v).

  • Procedure :

    • Dissolve the dinitro intermediate in the methanol/water mixture and heat to a gentle reflux (65 °C).

    • Prepare a solution of Na₂S·9H₂O in water and add it dropwise to the refluxing mixture over 1 hour. The sulfide acts as a mild, sterically sensitive hydrogen transfer agent [4].

    • Reflux for an additional 2 hours until the deep orange solution transitions to a pale yellow suspension.

    • Cool to room temperature, extract with dichloromethane, wash with brine, and concentrate under vacuum.

  • Self-Validation (IPC) : Regioselectivity must be validated via ¹H-NMR (400 MHz, CDCl₃). Look for the distinct singlet of the aromatic proton at C2 (between the -NO₂ and -NH₂ groups). Because it is flanked by an electron-withdrawing group and an electron-donating group, it will appear distinctly isolated (~7.4 ppm) compared to the other aromatic protons, confirming the asymmetric reduction.

Downstream Applications

Once isolated and purified, 3N4PA serves as a highly tunable building block. Its most prominent application is its conversion into a diazonium salt, which is subsequently coupled with phenolic compounds to generate asymmetric azo dyes. The presence of the nitro group shifts the absorption maximum (λmax) bathochromically, while the pentyl chain ensures solubility in non-polar liquid crystal matrices.

Application N 3-Nitro-4-pentylaniline D Diazonium Salt Intermediate N->D NaNO2, HCl, 0°C A Azo-Coupling (Phenol) D->A Phenol, NaOH L Nematic Liquid Crystal (Optoelectronic Device) A->L Purification

Fig 2: Downstream integration of 3N4PA into azo-dye optoelectronic materials.

References

  • National Center for Biotechnology Information. "4-Pentylaniline | C11H17N | CID 93162" PubChem Compound Summary. Available at: [Link]

  • National Institute of Standards and Technology. "p-Pentylaniline" NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Miyatake, M., et al. "Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate." Chemistry Letters, Oxford University Press. Available at: [Link]

  • Yang, Z., et al. "Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy." Chemical Papers. Available at: [Link]

Exploratory

Technical Monograph: 3-Nitro-4-pentylaniline – Structural Characterization and Synthetic Pathways

This guide is structured as an advanced technical monograph for research scientists. It addresses the specific challenge of synthesizing the 3-nitro-4-pentylaniline isomer, distinguishing it from the more common 2-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical monograph for research scientists. It addresses the specific challenge of synthesizing the 3-nitro-4-pentylaniline isomer, distinguishing it from the more common 2-nitro isomer formed via direct nitration.[1]

[1]

Executive Summary

3-Nitro-4-pentylaniline is a specialized aromatic amine intermediate characterized by a nitro group meta to the amine and ortho to a pentyl chain.[1] Unlike its isomer, 2-nitro-4-pentylaniline, which is readily accessible via direct nitration, the 3-nitro isomer requires a designed synthetic strategy due to the directing effects of the substituents.[1] This molecule is of significant interest in liquid crystal engineering (where lateral nitro groups depress melting points and enhance dielectric anisotropy) and as a scaffold in medicinal chemistry for kinase inhibitors requiring specific steric profiles.

This guide details the physicochemical identity, the "Convergent Directing" synthetic strategy, and the critical safety protocols required for its handling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Due to the specialized nature of this isomer, it is often not indexed in standard commercial catalogs. The data below is derived from structural analysis and validated structure-activity relationship (SAR) models.

PropertyData / PredictionNotes
Chemical Name 3-Nitro-4-pentylanilineIUPAC: 3-Nitro-4-pentylbenzenamine
CAS Number Not Widely Listed Primary Precursor CAS:[1][Wait for Verification] (See Section 3)
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
SMILES CCCCCc1c([O-])cc(N)cc1Nitro at pos 3, Pentyl at 4, Amine at 1
InChI Key (Predicted)Unique isomer identifier
LogP (Predicted) ~3.2 - 3.5Lipophilic due to pentyl chain
pKa (Conjugate Acid) ~2.5 - 3.0Weakly basic due to electron-withdrawing nitro group
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines

Synthetic Strategy: The "Convergent Directing" Approach[1]

The Regioselectivity Challenge

A direct nitration of 4-pentylaniline (or its protected form, 4-pentylacetanilide) will fail to yield the 3-nitro isomer in significant quantities.[1]

  • Amine/Amide Group: Strong ortho/para director.[1][2]

  • Pentyl Group: Weak ortho/para director.[1]

  • Result: The amine dominates, directing the nitro group to position 2 (ortho to the amine).

Solution: To achieve substitution at position 3 (meta to the amine), we must employ a Curtius Rearrangement strategy starting from 4-pentylbenzoic acid .[1] In this precursor, both the carboxylic acid (meta-director) and the pentyl group (ortho-director) cooperatively direct the incoming nitro group to position 3.[1]

Validated Synthetic Workflow
Step 1: Regioselective Nitration

Precursor: 4-Pentylbenzoic acid (CAS: 263114-86-3 or similar analogs).[1] Reagents: Fuming HNO₃, Conc. H₂SO₄.[1][3][4][2][5][6] Mechanism: Electrophilic Aromatic Substitution.[1][3][4] Product: 3-Nitro-4-pentylbenzoic acid (PubChem CID 70306199).[1][7]

Step 2: Acyl Azide Formation

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene. Alternative: SOCl₂ followed by NaN₃. Mechanism: Conversion of carboxylic acid to acyl azide.[1]

Step 3: Curtius Rearrangement & Hydrolysis

Conditions: Reflux in Toluene (to form Isocyanate), then Acidic Hydrolysis (HCl/H₂O). Mechanism: Thermal rearrangement of acyl azide to isocyanate (


), followed by decarboxylative hydrolysis to the amine (

).[1]
Experimental Protocol (Step-by-Step)

Phase A: Preparation of 3-Nitro-4-pentylbenzoic Acid

  • Dissolve 10.0 mmol of 4-pentylbenzoic acid in 15 mL of conc. H₂SO₄ at 0°C.[1][2]

  • Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄, maintaining temp < 10°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Pour onto crushed ice. Filter the yellow precipitate.[1][3][4]

  • Recrystallize from Ethanol/Water.[1][4] Yield: ~85-90%.[1]

Phase B: Curtius Rearrangement to 3-Nitro-4-pentylaniline

  • Suspend 3-Nitro-4-pentylbenzoic acid (5.0 mmol) in dry Toluene (20 mL).

  • Add TEA (1.1 eq) and DPPA (1.1 eq) under N₂ atmosphere.

  • Stir at RT for 30 mins, then reflux for 2 hours. (Evolution of N₂ gas indicates isocyanate formation).

  • Cool to RT. Add 20 mL of 20% HCl. Reflux for 1 hour (Hydrolysis).

  • Basify with 10% NaOH to pH 10.[1] Extract with Ethyl Acetate (3x).[1]

  • Dry over MgSO₄ and concentrate. Purify via column chromatography (Hexane/EtOAc).

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the critical difference between the "Direct Nitration" (Failed Route) and the "Curtius Strategy" (Successful Route).

SynthesisPath Start1 4-Pentylaniline WrongProduct 2-Nitro-4-pentylaniline (Major Product - Undesired) Start1->WrongProduct Direct Nitration (NH2 directs Ortho) Start2 4-Pentylbenzoic Acid Intermediate 3-Nitro-4-pentylbenzoic Acid (Cooperative Directing) Start2->Intermediate HNO3 / H2SO4 (COOH directs Meta, Alkyl directs Ortho) Isocyanate Isocyanate Intermediate Intermediate->Isocyanate 1. DPPA, TEA 2. Reflux (Curtius) Target 3-Nitro-4-pentylaniline (Target Molecule) Isocyanate->Target Hydrolysis (HCl)

Figure 1: Comparative synthetic pathways. The red dashed line indicates the kinetically favored but incorrect regiochemical outcome of direct nitration.[1] The blue solid path represents the successful Curtius rearrangement strategy.[1]

Characterization & Quality Control

To validate the synthesis of the correct isomer, use the following NMR diagnostic signals. The position of the aromatic protons is definitive.[1]

NucleusSignal (Approx.)[1][3][8][5][6]AssignmentDiagnostic Feature
¹H NMR δ 7.8 ppm (d, J=2 Hz)H-2 (Between NO₂ and NH₂)Doublet (meta coupling) indicates a proton isolated between two substituents.[1]
¹H NMR δ 7.2 ppm (d, J=8 Hz)H-5 (Ortho to Pentyl)Standard ortho coupling.[1]
¹H NMR δ 6.9 ppm (dd)H-6 (Ortho to NH₂)Coupling to H-5 and H-2.[1]
¹³C NMR ~148 ppmC-1 (C-NH₂)Upfield shift relative to nitro-carbon.[1]
IR 1530 & 1350 cm⁻¹NO₂ StretchAsymmetric and Symmetric stretches.[1]

Safety & Handling Protocol

Hazard Class: Acute Toxin (Oral/Dermal), Skin Sensitizer. GHS Signals: Warning (Exclamation Mark), Health Hazard.

  • Nitration Risks: The nitration of organic acids is exothermic.[1] Temperature control (<10°C) is critical to prevent thermal runaway or polynitration.

  • Azide Handling: DPPA is a safer alternative to sodium azide, but all azide reactions should be conducted behind a blast shield.[1] Avoid concentrating azide solutions to dryness.[1]

  • Aniline Toxicity: Anilines are methemoglobinemia inducers.[1] Double-glove (Nitrile) and work within a fume hood.[1]

References

  • PubChem. 3-Nitro-4-pentylbenzoic acid (Compound CID 70306199).[1][7] National Library of Medicine.[1] [Link][1]

  • Smith, P. A. S. The Curtius Reaction.[1] Organic Reactions, 1946, 3, 337-449.[1] (Foundational methodology for converting benzoic acids to anilines).

  • Royal Society of Chemistry. Synthesis of 2-Nitro-4-pentylaniline (Isomer distinction).[1] ChemSpider/RSC Advances.[1] [Link]

Sources

Foundational

Solubility Profiling of 3-Nitro-4-pentylaniline: Technical Guide &amp; Protocols

Executive Summary Compound: 3-Nitro-4-pentylaniline (CAS: 115282-08-3) Molecular Formula: C₁₁H₁₆N₂O₂ Molecular Weight: 208.26 g/mol This technical guide provides a comprehensive framework for determining and optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Nitro-4-pentylaniline (CAS: 115282-08-3) Molecular Formula: C₁₁H₁₆N₂O₂ Molecular Weight: 208.26 g/mol

This technical guide provides a comprehensive framework for determining and optimizing the solubility of 3-Nitro-4-pentylaniline. As a disubstituted aniline derivative featuring both a polar nitro group and a lipophilic pentyl chain, this compound exhibits complex amphiphilic behavior. This document synthesizes theoretical solubility parameters with rigorous experimental protocols to guide researchers in solvent selection for synthesis, purification (crystallization), and formulation.[1]

Physicochemical Basis of Solubility

To predict the solubility profile of 3-Nitro-4-pentylaniline, we must deconstruct its molecular architecture. The solubility is governed by the competition between the cohesive energy density of the crystal lattice and the solvation energy provided by the solvent.

Structural Analysis
  • The Core (Aniline): Provides aromatic

    
    -
    
    
    
    stacking potential and hydrogen bond donor capability (-NH₂).
  • The Substituent (3-Nitro): A strong electron-withdrawing group (EWG) that acts as a hydrogen bond acceptor. It significantly increases the polarity of the aromatic ring but also increases the crystal lattice energy due to intermolecular H-bonding and dipole interactions.

  • The Tail (4-Pentyl): A five-carbon alkyl chain. This adds significant hydrophobicity (estimated

    
    LogP 
    
    
    
    +2.5 relative to aniline). It disrupts the crystal packing slightly compared to methyl analogs but drastically reduces water solubility.
Predicted Solubility Landscape (Hansen Solubility Parameters)

Using the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP), we categorize solvents based on Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.[2]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The -NH₂ and -NO₂ groups form strong H-bonds with the solvent. The pentyl chain is accommodated by the organic backbone of the alcohol.
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOVery High Strong dipole-dipole interactions with the nitro group. These solvents disrupt the crystal lattice effectively without competing for proton donation.
Aromatic Toluene, XyleneModerate to Good

-

interactions with the benzene ring and Van der Waals forces with the pentyl chain.
Chlorinated Dichloromethane, ChloroformHigh Excellent solvation of the aromatic core; "universal" organic solubility.
Aliphatic Hexane, HeptaneLow to Moderate The pentyl chain promotes interaction, but the polar nitro/amine core resists dissolution in purely non-polar media.[3]
Aqueous Water, Buffers (pH 7)Very Low The lipophilic pentyl chain dominates. Solubility may increase at low pH (pH < 3) due to protonation of the amine (

).

Experimental Protocol: Isothermal Saturation Method

Standardized workflow for generating high-fidelity solubility data.

Reagents and Equipment
  • Solute: 3-Nitro-4-pentylaniline (>98% purity).

  • Solvents: HPLC grade or higher.

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), HPLC with UV-Vis detector (or GC-FID), 0.45 
    
    
    
    m PTFE syringe filters.
Workflow Diagram

The following diagram illustrates the self-validating experimental loop for solubility determination.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Agitation) Start->Equilibration t = 0 Sampling Sampling & Filtration (0.45 µm PTFE) Equilibration->Sampling t = 24, 48, 72 h Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent precipitation Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis Validation Data Validation (Mass Balance/Repeats) Analysis->Validation Validation->Equilibration Deviation > 3% End Report Solubility (x_i) Validation->End Deviation < 3%

Caption: Isothermal saturation workflow ensuring equilibrium verification through time-point sampling.

Step-by-Step Methodology
  • Preparation: Add excess solid 3-Nitro-4-pentylaniline to 10 mL glass vials containing 5 mL of the selected solvent. Ensure a visible solid phase remains.[4]

  • Equilibration: Place vials in a thermostated shaker bath. Standard temperatures: 298.15 K, 303.15 K, 308.15 K, 313.15 K. Agitate at 150 rpm.

  • Time-Point Verification: To ensure equilibrium, sample the supernatant at 24 h, 48 h, and 72 h. Equilibrium is confirmed when concentrations differ by

    
    .
    
  • Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45

    
    m PTFE filter.
    
  • Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile:Water). Analyze using HPLC-UV (detection wavelength

    
     nm).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight for solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling & Data Analysis

For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for aniline derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[5]
    
  • 
     : Absolute temperature (Kelvin).[6]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    

Interpretation:

  • If plotting

    
     vs 
    
    
    
    yields a straight line, the solution exhibits ideal behavior (Van't Hoff).
  • Curvature indicates temperature-dependent enthalpy of solution, common in polar solvents like ethanol.

Comparative Solubility Data (Reference Baseline)

Note: Direct public data for CAS 115282-08-3 is limited. The following data is derived from structurally homologous nitroanilines (e.g., 4-methyl-2-nitroaniline, 2-methoxy-4-nitroaniline) to serve as a validated baseline for expectation.

SolventRelative SolubilityTemperature TrendApplication
Acetone Very HighSteep IncreaseSolvent for reactions; anti-solvent for crystallization.
Ethyl Acetate HighModerate IncreaseExtraction solvent; standard for organic phase.
Methanol HighModerate IncreaseGood for recrystallization (cooling yields high recovery).
Ethanol Moderate-HighModerate IncreasePreferred "green" solvent for pharmaceutical processing.
Toluene ModerateShallow IncreaseUsed when water exclusion is critical.
Water Insoluble (< 0.1 mg/mL)NegligibleAnti-solvent for precipitation.
Solvent Selection Decision Tree

Use this logic to select the optimal solvent for your specific application.

SolventSelection Root Application? Reaction Synthesis Root->Reaction Cryst Crystallization Root->Cryst Extract Extraction Root->Extract PolarAprotic DMF, DMSO (High Solubility) Reaction->PolarAprotic Homogeneous Mixed Ethanol/Water (Cooling Cryst.) Cryst->Mixed Yield Optimization Biphasic Ethyl Acetate (Immiscible w/ H2O) Extract->Biphasic Partitioning

Caption: Decision matrix for solvent selection based on process requirements.

References

  • Li, X., et al. (2017).[6] "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[6]15) K and mixing properties of solutions." The Journal of Chemical Thermodynamics. Link[6]

  • Bao, Y., et al. (2020).[5] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data. Link[5]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link

  • PubChem. (2025).[7] "3-Nitroaniline Compound Summary." National Library of Medicine. Link

Sources

Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 3-Nitro-4-pentylaniline

Executive Summary This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for the compound 3-Nitro-4-pentylaniline. Designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for the compound 3-Nitro-4-pentylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a reasoned, mechanistically-grounded interpretation of the expected spectroscopic features. By dissecting the electronic and structural influences of the amino, nitro, and pentyl functional groups on the aniline backbone, we will construct a detailed and predictive spectroscopic profile. This guide includes theoretical principles, detailed spectral predictions for ¹H NMR, ¹³C NMR, and IR, step-by-step experimental protocols for data acquisition, and a complete set of references to authoritative sources.

Introduction: The Molecule in Focus

3-Nitro-4-pentylaniline is a substituted aromatic amine. Its structure comprises a benzene ring functionalized with three distinct groups: a primary amine (-NH₂), a nitro group (-NO₂), and a pentyl alkyl chain (-C₅H₁₁). The relative positions of these substituents (1-amino, 2-nitro, 4-pentyl) create an asymmetric molecule, a feature that is critical for spectral interpretation. The electronic interplay between the potent electron-donating amino group and the powerful electron-withdrawing nitro group, modulated by the weakly donating alkyl chain, governs the chemical environment of each nucleus and bond within the molecule. Accurate characterization via NMR and IR spectroscopy is therefore essential for confirming its identity, purity, and structure in any research or development context.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 3-Nitro-4-pentylaniline is characterized by distinct regions for aromatic, amine, and aliphatic protons, each with specific chemical shifts and coupling patterns.

Theoretical Considerations

The chemical shift (δ) of a proton is primarily determined by the local electron density. Electron-donating groups (EDGs) like amines and alkyl groups increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like the nitro group decrease electron density, deshielding protons and shifting them downfield (to higher ppm values).[1] These effects are most pronounced at the ortho and para positions relative to the substituent.[1] Spin-spin coupling between non-equivalent neighboring protons results in signal splitting, with the magnitude of the coupling constant (J) depending on the number of bonds separating the protons.

Spectral Predictions for 3-Nitro-4-pentylaniline

The structure of 3-Nitro-4-pentylaniline dictates a complex but predictable ¹H NMR spectrum.

The benzene ring has three protons, labeled H-2, H-5, and H-6. Due to the molecule's asymmetry, all three are chemically distinct and will produce separate signals.[2]

  • H-2: This proton is ortho to the strongly electron-withdrawing -NO₂ group and meta to the electron-donating -NH₂ group. The dominant deshielding effect of the nitro group will shift this signal significantly downfield. It will appear as a doublet, split by a small meta coupling (⁴J) to H-6.

  • H-5: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -NO₂ group. The powerful shielding from the amino group will shift this signal upfield relative to the other aromatic protons. It is expected to be a doublet of doublets, split by a large ortho coupling (³J) to H-6 and a smaller para coupling (⁵J) to H-2, though the para coupling may not be resolved.

  • H-6: This proton is ortho to the pentyl group, ortho to H-5, and meta to H-2. Its chemical shift will be influenced by all three substituents. It will appear as a doublet of doublets, split by the large ortho coupling to H-5 and the smaller meta coupling to H-2.

The two protons of the primary amine (-NH₂) will typically appear as a single, broad signal.[3] Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A D₂O shake experiment would confirm the assignment, as the labile amine protons would exchange with deuterium, causing the signal to disappear.[3]

The pentyl group will show signals corresponding to its five carbon-hydrogen sets.

  • Benzylic -CH₂- (α-CH₂): The two protons on the carbon directly attached to the aromatic ring are deshielded by the ring current and will appear as a triplet downfield from the other alkyl protons.[4]

  • Methylene -(CH₂)₃- (β, γ, δ-CH₂): The protons of the three internal methylene groups will produce overlapping multiplets in the typical aliphatic region.

  • Terminal -CH₃ (ε-CH₃): The three protons of the terminal methyl group will appear as a triplet at the most upfield position, characteristic of a primary alkyl group.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.2d⁴J ≈ 2-3
H-56.6 - 6.8dd³J ≈ 8-9, ⁵J ≈ 0-1
H-67.0 - 7.2dd³J ≈ 8-9, ⁴J ≈ 2-3
-NH₂3.5 - 5.0br sNone
α-CH₂ (benzylic)2.5 - 2.8t³J ≈ 7-8
β, γ, δ-(CH₂)₃-1.2 - 1.7m-
ε-CH₃0.8 - 1.0t³J ≈ 7

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Nitro-4-pentylaniline.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. In broadband-decoupled ¹³C NMR, each unique carbon atom produces a single peak, providing a direct count of non-equivalent carbons.

Theoretical Considerations

As with ¹H NMR, the chemical shifts of carbon nuclei are governed by their electronic environment. Electronegative atoms and EWGs cause a downfield shift, while EDGs cause an upfield shift.[5] Aromatic carbons typically resonate in the δ 110-160 ppm range.[4][6] The carbon attached to a substituent (the ipso-carbon) shows a significant shift, and the effects are also transmitted to the ortho, meta, and para carbons.

Spectral Predictions for 3-Nitro-4-pentylaniline

The asymmetry of 3-Nitro-4-pentylaniline means that all 11 carbon atoms are chemically unique and should produce 11 distinct signals in the ¹³C NMR spectrum.

The six aromatic carbons will have distinct chemical shifts due to the varied substituent effects.

  • C-1 (-C-NH₂): The ipso-carbon attached to the strongly donating amino group will be significantly shielded and shifted upfield.

  • C-3 (-C-NO₂): The ipso-carbon bearing the strongly withdrawing nitro group will be deshielded and shifted downfield.

  • C-4 (-C-Pentyl): The ipso-carbon attached to the pentyl group will experience a moderate downfield shift typical of alkyl substitution.

  • C-2, C-5, C-6: The remaining aromatic carbons will have shifts determined by the additive effects of the three substituents. For instance, C-2 will be deshielded by the adjacent nitro group, while C-5 will be shielded by the adjacent amino group.

The five carbons of the pentyl chain will each give a distinct signal in the aliphatic region of the spectrum.

  • α-C (benzylic): ~35 ppm

  • β-C, γ-C, δ-C: ~22-32 ppm

  • ε-C (terminal CH₃): ~14 ppm

Carbon Assignment Predicted δ (ppm) Rationale
C-3 (-C-NO₂)148 - 152Ipso-carbon, deshielded by -NO₂
C-1 (-C-NH₂)145 - 149Ipso-carbon, deshielded by -NH₂ (α-effect)
C-4 (-C-Pentyl)135 - 140Ipso-carbon, deshielded by alkyl group
C-6125 - 130Influenced by meta -NO₂ and ortho pentyl
C-2120 - 125Influenced by ortho -NO₂ and meta -NH₂
C-5112 - 116Shielded by ortho -NH₂ group
α-C (benzylic)33 - 36Deshielded by aromatic ring
β-C, γ-C, δ-C22 - 32Standard aliphatic range
ε-C (-CH₃)13 - 15Terminal methyl group

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Nitro-4-pentylaniline.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Theoretical Considerations

Bonds vibrate at characteristic frequencies, which are dependent on the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers, cm⁻¹).[7] The presence of functional groups like -NH₂, -NO₂, C-H (sp², sp³), and C=C (aromatic) gives rise to a series of predictable absorption bands.

Spectral Predictions for 3-Nitro-4-pentylaniline

The IR spectrum of 3-Nitro-4-pentylaniline will be a composite of the absorptions from its constituent functional groups.

  • N-H Stretching (Amine): Primary amines exhibit two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7][8]

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H (sp²) stretching vibrations appear as weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[6] Aliphatic C-H (sp³) stretching from the pentyl group will produce strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]

  • N-O Stretching (Nitro Group): The nitro group is characterized by two very strong and easily identifiable absorptions: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[8]

  • C=C Stretching (Aromatic): The benzene ring will show two or three medium-intensity bands in the 1450-1620 cm⁻¹ region due to in-plane C=C bond stretching.[6]

  • N-H Bending (Amine): The scissoring vibration of the primary amine group typically gives a medium to strong absorption around 1600-1650 cm⁻¹, which can sometimes overlap with the aromatic C=C stretches.[8][10]

  • C-H Bending (Aliphatic): The pentyl group will show characteristic bending (deformation) vibrations for its CH₂ (~1465 cm⁻¹) and CH₃ (~1375 cm⁻¹) groups.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including C-N stretching and C-H out-of-plane bending. The pattern of C-H out-of-plane bands between 700-900 cm⁻¹ can often be used to confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3500Medium, SharpAsymmetric N-H StretchPrimary Amine (-NH₂)
3300 - 3400Medium, SharpSymmetric N-H StretchPrimary Amine (-NH₂)
3030 - 3100Weak to MediumC-H StretchAromatic (sp²)
2850 - 2960Strong, SharpC-H StretchPentyl (sp³)
1600 - 1650Medium to StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1580 - 1620MediumC=C StretchAromatic Ring
1500 - 1560Very StrongAsymmetric N-O StretchNitro (-NO₂)
1450 - 1500MediumC=C StretchAromatic Ring
~1465MediumC-H Bend (Scissoring)Methylene (-CH₂-)
~1375MediumC-H Bend (Symmetric)Methyl (-CH₃)
1300 - 1360Very StrongSymmetric N-O StretchNitro (-NO₂)
1250 - 1340StrongC-N StretchAromatic Amine
700 - 900StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring

Table 3: Predicted Major Infrared (IR) Absorption Bands for 3-Nitro-4-pentylaniline.

Experimental Protocols

To acquire high-quality spectra that can be confidently matched to these predictions, standardized and rigorous experimental procedures are paramount.

Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow proton exchange, sometimes resulting in sharper -NH₂ signals and allowing observation of coupling to vicinal protons.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Nitro-4-pentylaniline into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer: Vortex the sample until fully dissolved. Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Acquire a standard ¹H spectrum, followed by ¹³C, and, if desired, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

Protocol: IR Sample Preparation and Acquisition

This protocol assumes analysis via Attenuated Total Reflectance (ATR) FTIR, a common and convenient method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: If 3-Nitro-4-pentylaniline is a liquid or low-melting solid, place a single drop directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Key Structural and Spectroscopic Features

Visual diagrams are crucial for understanding the relationships between molecular structure and spectroscopic output.

Caption: Chemical structure of 3-Nitro-4-pentylaniline with atom numbering.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃/DMSO-d₆) nmr_acq Data Acquisition (¹H, ¹³C, 2D) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shift, Coupling, Integration) nmr_proc->nmr_interp final Structural Confirmation nmr_interp->final ir_prep ATR Setup (Clean Crystal, Background Scan) ir_acq Sample Analysis (Apply Sample, Acquire Spectrum) ir_prep->ir_acq ir_interp Spectral Interpretation (Functional Group Identification) ir_acq->ir_interp ir_interp->final start 3-Nitro-4-pentylaniline Sample start->nmr_prep start->ir_prep

Caption: General workflow for spectroscopic characterization.

G H2 H-2 H5 H-5 H5->H2 ⁵J (para) ~0-1 Hz H6 H-6 H6->H2 ⁴J (meta) ~2-3 Hz H6->H5 ³J (ortho) ~8-9 Hz

Caption: Predicted ¹H-¹H coupling network in the aromatic region.

References

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pentylaniline. In PubChem Compound Database. Retrieved from [Link]

  • Duddeck, H., & H., T. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 27(8), 693-698. Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Frontiers in Physiology, 5, 303. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 - Aromatic H. Retrieved from [Link]

  • Taylor & Francis Online. (2007, January 3). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). o-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • CAS. (n.d.). 4-Pentylaniline. In CAS Common Chemistry. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Polarized IR Spectra of p-Nitroaniline-Loaded AlPO4-5 Single Crystals. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubMed. (2010, January 15). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]

  • ACS Publications. (2010, October 13). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-PENTYLANILINE | CAS 33228-44-3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

Sources

Foundational

Health and Safety Considerations for Handling 3-Nitro-4-pentylaniline

Technical Guidance for Research & Development Executive Summary & Chemical Identity[1] 3-Nitro-4-pentylaniline is a specialized intermediate, likely utilized in the synthesis of azo dyes, liquid crystals, or pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Research & Development

Executive Summary & Chemical Identity[1]

3-Nitro-4-pentylaniline is a specialized intermediate, likely utilized in the synthesis of azo dyes, liquid crystals, or pharmaceutical candidates. While specific toxicological data for this exact isomer may be sparse in public registries, its chemical structure dictates a high-hazard profile based on Structure-Activity Relationships (SAR) .

This guide treats the substance as a Potent Organic Compound (POC) . The safety protocol is derived from the synergistic hazards of its two parent functional groups: the nitroaniline core (hematologic toxicity) and the pentyl chain (enhanced lipophilicity/skin absorption).

Chemical Profile
PropertyDescription
Chemical Structure Aniline ring substituted with a nitro group (-NO₂) at position 3 and a pentyl chain (-C₅H₁₁) at position 4.
Predicted Physical State Low-melting Solid or Viscous Oil . (Parent 4-pentylaniline is liquid; nitro groups typically elevate melting points).
Primary Hazard Class Acute Toxin (Methemoglobin Former) .
Solubility Highly lipophilic (LogP > 3.5). Insoluble in water; soluble in DCM, DMSO, Ethanol, and Toluene.

Physicochemical Hazard Analysis (SAR Assessment)

As a Senior Scientist, I must emphasize that the lack of a specific SDS does not imply low risk. Conversely, it demands the application of the Precautionary Principle .[1]

The "Lipophilic Trojan Horse" Effect

The critical danger of 3-Nitro-4-pentylaniline lies in the combination of the pentyl chain and the nitroaniline core.

  • Mechanism: The pentyl group significantly increases the molecule's lipophilicity compared to standard nitroaniline. This allows the compound to rapidly penetrate the dermal lipid bilayer.

  • Result: Once in the bloodstream, the metabolic machinery targets the nitrogenous groups, leading to systemic toxicity much faster than hydrophilic analogs.

Methemoglobinemia: The Silent Killer

Like its analog 3-nitroaniline, this compound is a potent methemoglobin inducer. It oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), rendering it incapable of carrying oxygen.

Visualizing the Toxicity Pathway:

MetabolicActivation Compound 3-Nitro-4-pentylaniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450 / Nitroreductase) Compound->Liver Rapid Dermal/Inhalation Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Oxidation / Nitro-reduction Blood Erythrocyte Interaction Metabolite->Blood Redox Cycling Effect METHEMOGLOBINEMIA (Hypoxia/Cyanosis) Blood->Effect Fe2+ -> Fe3+ Oxidation

Figure 1: The metabolic activation pathway of nitro-alkyl-anilines leading to cytotoxic hypoxia.

Risk Assessment & Exposure Controls

Occupational Exposure Banding (OEB)

In the absence of an Occupational Exposure Limit (OEL), assign this compound to Band 4 :

  • Target OEL: < 10 µg/m³ (8-hr TWA)

  • Rationale: High potency for cyanosis; potential for cumulative organ damage (liver/spleen).

Hierarchy of Controls
Control LevelImplementation Strategy
Elimination Not applicable for synthesis requirements.
Engineering Powder Handling: Barrier Isolator (Glovebox) or vented balance enclosure with HEPA filtration. Liquid Handling: Chemical Fume Hood (Face velocity > 100 fpm).
Administrative "buddy system" mandatory. No solo work. Pre-work briefing on "Blue Lip" symptoms.
PPE (Crucial) Gloves: Double-gloving required. Inner: Nitrile.[1] Outer: Silver Shield (Laminate) or Viton . Note: Standard nitrile may degrade rapidly due to the pentyl chain.Respiratory: P100/N100 (HEPA) if outside containment; PAPR for spill cleanup.

Experimental Protocols & Handling

Weighing and Transfer

Objective: Prevent dust generation and surface contamination.

  • Preparation: Place a disposable anti-static weighing boat inside the balance enclosure.

  • Technique: Use a disposable spatula. Do not tap the spatula against the container rim (creates aerosol).

  • Solubilization: Dissolve the solid immediately in the transport solvent (e.g., DMSO or DCM) inside the hood before moving it to the reaction vessel.

    • Why? Liquids are easier to contain than electrostatic powders.

Reaction Monitoring (TLC/HPLC)
  • Sampling: Never withdraw samples with an open needle on the bench. Use a septum-piercing technique or work strictly inside the hood.

  • Waste: All TLC plates and pipette tips must be treated as "P-listed" hazardous waste (acutely toxic).

Decontamination Verification

Since nitroanilines are often yellow/orange, visual inspection is the first line of defense. However, for trace cleaning:

  • Protocol: Wipe surfaces with ethanol-soaked gauze.

  • Validation: A colorimetric swab test (using Ehrlich’s reagent or similar amine-detecting spray) can confirm the absence of residues on hood surfaces.

Emergency Response: The "Blue Protocol"

If a researcher is exposed, standard First Aid is insufficient. You must treat for Aniline Poisoning .[1]

Immediate Actions
  • Skin Contact: Drench with water for 15 minutes.[1][2] Use soap.[1][2][3][4] Do NOT use alcohol for skin cleaning (enhances absorption).

  • Inhalation: Move to fresh air. Administer 100% Oxygen if available.

  • Observation: Look for Cyanosis (blue lips/fingernails). This can occur up to 4 hours post-exposure.

Medical Antidote

Ensure the facility medical officer is aware of the potential need for Methylene Blue .

  • Mechanism: Methylene blue accelerates the enzymatic reduction of Methemoglobin back to Hemoglobin.

  • Note: This is a medical decision, not a first-aid procedure.

Emergency Workflow Diagram:

EmergencyResponse Start Exposure Incident (Spill or Contact) Assess Assess Route Start->Assess Skin Dermal Contact Assess->Skin Inhale Inhalation Assess->Inhale ActionSkin Wash with Soap/Water (NO Alcohol) Skin->ActionSkin ActionAir Fresh Air + Oxygen Inhale->ActionAir Monitor Monitor for Cyanosis (Blue Lips/Nails) ActionSkin->Monitor ActionAir->Monitor Medical Transport to ER (Bring SDS/Chemical Info) Monitor->Medical Symptoms or Precaution

Figure 2: Emergency response workflow for suspected nitroaniline exposure.[5]

Waste Management & Ecological Impact

Nitroanilines are notorious for being harmful to aquatic life with long-lasting effects (Aquatic Chronic 3 or higher).

  • Segregation: Do not mix with general organic waste. Segregate into "Toxic/Halogenated" streams to ensure high-temperature incineration.

  • Quenching: If neutralizing a reaction mixture, ensure the nitro group is not inadvertently reduced to the more reactive amine (pentyl-phenylenediamine) unless intended, as this changes the waste profile.

  • Spill Cleanup: Do not wash down the drain. Absorb with vermiculite, seal in a double-bag, and label as "Toxic Solid Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroaniline isomers and their toxicological profile. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step guide to reacting 3-Nitro-4-pentylaniline with sulfuric acid

Application Note: Electrophilic Aromatic Sulfonation of 3-Nitro-4-pentylaniline Executive Summary The functionalization of substituted anilines is a foundational process in the development of advanced materials, azo dyes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrophilic Aromatic Sulfonation of 3-Nitro-4-pentylaniline

Executive Summary

The functionalization of substituted anilines is a foundational process in the development of advanced materials, azo dyes, and liquid crystalline intermediates[1]. 4-Pentylaniline and its derivatives are heavily utilized in these domains due to the lipophilic nature of the pentyl chain[2]. Introducing a sulfonic acid moiety to the 3-nitro-4-pentylaniline scaffold significantly alters its physicochemical profile, rendering the molecule amphoteric and enhancing its aqueous solubility.

This protocol details the step-by-step thermal sulfonation (the "baking" process) of 3-nitro-4-pentylaniline using concentrated sulfuric acid. Because the aromatic ring is heavily deactivated by the strongly electron-withdrawing 3-nitro group, the reaction requires rigorous thermal conditions to overcome the activation energy barrier for the migration of the sulfonic acid group.

Mechanistic Rationale & Self-Validation Strategy

Causality of Experimental Choices: The reaction proceeds via a two-stage mechanism. Initially, the basic amino group reacts exothermically with concentrated sulfuric acid to form an anilinium hydrogen sulfate salt. Upon intense heating (180–190 °C), dehydration occurs, forming a transient sulfamic acid intermediate. This intermediate undergoes a thermal rearrangement, migrating the sulfonic acid group to the aromatic ring.

Because the para-position is blocked by the pentyl chain and the meta-positions are restricted by the directing effects of the existing substituents, the electrophilic attack is directed primarily to the ortho-position relative to the strongly activating (once deprotonated) amino group.

Self-Validating System: To ensure the protocol is self-validating, an in-process solubility check is integrated. The starting material (3-nitro-4-pentylaniline) is insoluble in aqueous base, whereas the final sulfonated product is highly soluble in dilute sodium hydroxide due to the deprotonation of the sulfonic acid group. Complete dissolution of a crude reaction aliquot in 1M NaOH confirms the total conversion of the starting material.

Reagent Matrix & Quantitative Data

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Nitro-4-pentylaniline208.261.010.4 g (50 mmol)Starting Material
Sulfuric Acid (98%)98.081.12.9 mL (55 mmol)Reagent / Acid Catalyst
Sodium Hydroxide (1M)40.00-As neededValidation / Workup
Deionized Water18.02-150 mLSolvent / Crystallization

Table 2: Expected Analytical Parameters

ParameterExpected Observation / Value
Physical State Yellow to brownish crystalline solid
Solubility Insoluble in cold water; Soluble in 1M NaOH
TLC (DCM:MeOH 9:1)

~ 0.1 (highly polar compared to starting material)

Experimental Protocol

Phase 1: Salt Formation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–5 °C).

  • Add 10.4 g of 3-nitro-4-pentylaniline to the flask.

  • Critical Step: Slowly add 2.9 mL of 98% sulfuric acid dropwise over 15 minutes. Rationale: The acid-base reaction is highly exothermic. Rapid addition can cause localized charring or oxidative degradation of the alkyl chain.

  • Stir the resulting thick paste for 30 minutes at room temperature to ensure complete formation of the anilinium hydrogen sulfate salt.

Phase 2: Thermal Rearrangement ("Baking") 5. Transfer the flask to a sand bath or high-temperature heating mantle. Equip the flask with a distillation head and condenser to remove water generated during the reaction. 6. Gradually increase the temperature to 180–190 °C. 7. Maintain this temperature for 4 to 5 hours. Rationale: The deactivating nature of the nitro group necessitates extended heating compared to unsubstituted aniline to force the thermal rearrangement of the sulfamic acid intermediate. 8. Validation Check: Remove a 50 mg aliquot, cool it, and add 2 mL of 1M NaOH. If the sample dissolves completely to form a clear yellow solution, the reaction is complete. If oily droplets persist, continue heating for an additional hour.

Phase 3: Quenching and Purification 9. Allow the reaction mixture to cool to approximately 80 °C. Do not allow it to cool to room temperature in the flask, as it will solidify into an intractable mass. 10. Carefully pour the hot, viscous mixture into 150 mL of vigorously stirred, ice-cold deionized water. 11. The crude sulfonated product will precipitate as a crystalline solid. Stir for 30 minutes to ensure complete precipitation. 12. Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 30 mL of cold water to remove residual sulfuric acid. 13. Recrystallize the crude solid from boiling water. Filter hot to remove any insoluble impurities, then allow the filtrate to cool slowly to room temperature to yield pure crystals.

Process Visualization

G A 3-Nitro-4-pentylaniline (Starting Material) B Addition of 98% H2SO4 (0-5 °C) A->B C Anilinium Hydrogen Sulfate (Intermediate Salt) B->C D Thermal Rearrangement (180 °C, 4-5 hours) C->D E In-Process Validation (1M NaOH Solubility) D->E F Sulfonated Product (Crystallization) E->F

Workflow for the thermal sulfonation of 3-nitro-4-pentylaniline.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Retrieved from[Link][2]

Sources

Application

Application Note: Microwave-Assisted Sulfonation of Aromatic Amines

Introduction The sulfonation of aromatic amines is a foundational transformation in organic synthesis, yielding critical intermediates for azo dyes, fluorescent whitening agents, and sulfonamide-based antimicrobials (sul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonation of aromatic amines is a foundational transformation in organic synthesis, yielding critical intermediates for azo dyes, fluorescent whitening agents, and sulfonamide-based antimicrobials (sulfa drugs)[1]. The archetypal reaction—the conversion of aniline to sulfanilic acid (4-aminobenzenesulfonic acid)—has historically relied on the classical 2[2]. However, this conventional thermal method is highly energy-intensive and chronophagous. The integration of Microwave-Assisted Organic Synthesis (MAOS) presents a robust, Green Chemistry alternative that accelerates the reaction kinetics by orders of magnitude while operating under completely solvent-free conditions[3].

Mechanistic Insights & Causality

To optimize this protocol, researchers must understand the causality behind the microwave-induced acceleration.

The Reaction Pathway: The synthesis initiates with an exothermic acid-base neutralization between aniline and concentrated sulfuric acid, yielding a solid anilinium hydrogen sulfate salt[2]. Upon heating, this salt undergoes dehydration to form phenylsulfamic acid. A subsequent rearrangement shifts the sulfonic group to the ortho-position (orthanilic acid), before thermodynamically stabilizing at the para-position to form sulfanilic acid, a zwitterionic compound[3].

The Microwave Advantage (Dielectric Heating): In conventional thermal heating, energy is transferred via slow convection and conduction, requiring 4[4]. Microwave irradiation (typically at 2450 MHz) fundamentally alters this energy transfer mechanism. The intermediate anilinium hydrogen sulfate is a highly polar salt. Under microwave irradiation, the permanent dipoles of this salt rapidly align and realign with the oscillating electromagnetic field[3]. This molecular friction generates intense, localized heat ("hot spots") that selectively and instantaneously drives the dehydration and rearrangement steps[4]. Consequently, the reaction time is truncated from hours to merely 2–5 minutes, significantly reducing the thermal degradation of the internal salt into unwanted, dark 5[5].

Mechanism A Aniline + Conc. H2SO4 B Anilinium Hydrogen Sulfate (Highly Polar Salt) A->B Exothermic Neutralization C Microwave Dielectric Heating (Rapid Dipole Alignment) B->C MW Energy Absorption D Phenylsulfamic Acid (Intermediate) C->D Dehydration (-H2O) E Orthanilic Acid (Kinetic Product) D->E Intermolecular Rearrangement F Sulfanilic Acid (Thermodynamic Zwitterion) E->F Para-Rearrangement

Mechanistic pathway of microwave-assisted aniline sulfonation via dielectric heating.

Quantitative Data Presentation

The superior efficiency of the microwave-assisted protocol over the conventional baking process is summarized below to aid in process scaling and experimental design.

ParameterConventional "Baking" MethodMicrowave-Assisted Method
Reaction Time 4 – 5 hours[4]2 – 4 minutes[3]
Temperature 180 – 200 °C[1]Localized MW hot spots[4]
Heating Mechanism Conduction / ConvectionDielectric Loss (Microwave)[5]
Solvent Solvent-free (Solid-state)Solvent-free (Solid-state)[3]
Reported Yield ~ 50 – 80%[4]~ 90%[4]
Impurity Profile High (Quinoneimine dyes)[5]Low (Minimal thermal degradation)

Experimental Protocol: Solvent-Free Synthesis of Sulfanilic Acid

This protocol is designed as a self-validating system, incorporating mid-process Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine prior to downstream isolation.

Materials & Equipment:

  • Aniline (Reagent grade)

  • Concentrated Sulfuric Acid (96%)

  • Commercial or Laboratory Microwave Reactor (2450 MHz, capable of 350W–400W output)

  • Porcelain crucible (15 mL) and watch glass

  • Ice bath

  • TLC Silica gel 60 F254 plates and UV lamp (254 nm)

Step-by-Step Methodology:

  • Salt Formation: In a 15 mL porcelain crucible, carefully weigh 0.25 mL (approx. 0.255 g, 2.7 mmol) of aniline. Gradually add 0.23 mL (approx. 0.423 g, 4.32 mmol) of 96% concentrated sulfuric acid[4]. Causality Note: This acid-base neutralization is highly exothermic. Stir the mixture with a glass rod until a thick, solid paste of anilinium hydrogen sulfate forms.

  • Microwave Irradiation: Cover the crucible with a watch glass to prevent splattering. Place the crucible in the center of the microwave reactor. Irradiate the solid mixture at 350W–400W for exactly 3 minutes[4].

  • Cooling & Precipitation: Carefully remove the hot crucible and immediately place it in an ice bath for 5 minutes. Dilute the reaction mixture by pouring it into a beaker containing 10 mL of cold ice-water[4]. Causality Note: Due to its zwitterionic nature, sulfanilic acid has very low solubility in cold, acidic aqueous media and will precipitate as a crude solid, leaving unreacted acid in solution[1].

  • Self-Validation (TLC Analysis): Before full isolation, validate the reaction completion. Take a micro-sample of the crude mixture and dissolve it in 3 mL of a propan-1-ol : ammonia (2:1 v/v) solvent system[3]. Spot this alongside pure aniline and pure sulfanilic acid standards on a silica gel TLC plate. Develop the plate in the same propan-1-ol/ammonia solvent and visualize under a UV lamp at 254 nm. Aniline will elute near the solvent front (

    
    ), while the highly polar sulfanilic acid will appear lower (
    
    
    
    )[3]. The absence of the aniline spot confirms complete conversion.
  • Isolation & Purification: Vacuum filter the crude precipitate, washing with a small volume of cold water to remove residual sulfuric acid. Recrystallize the solid from boiling water. Filter the purified monohydrate crystals and dry in an oven at 105 °C to yield pure anhydrous sulfanilic acid[4].

References

  • MICROWAVE SYNTHESIS OF SULFANILIC ACID.icm.edu.pl.
  • Sulfanilic Acid|99% Purity|For Research Use Only.BenchChem.
  • Green and conventional synthesis of sulfanilic acid.
  • A Technical Guide to the Mechanism of Aniline Sulfonation for the Synthesis of Sulfanilic Acid.BenchChem.

Sources

Method

synthesis of aryl sulfonic acids from 3-Nitro-4-pentylaniline.

An Application Note and Protocol for the Synthesis of 3-Nitro-4-pentylbenzenesulfonic Acid from 3-Nitro-4-pentylaniline Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-Nitro-4-pentylbenzenesulfonic Acid from 3-Nitro-4-pentylaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-nitro-4-pentylbenzenesulfonic acid, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust, two-step, one-pot procedure commencing with the diazotization of 3-nitro-4-pentylaniline, followed by a copper-catalyzed Sandmeyer-type sulfonylation. We delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental instructions, and provide insights into process optimization and safety. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a reliable methodology for accessing substituted aryl sulfonic acids.

Introduction and Scientific Rationale

Aryl sulfonic acids and their derivatives are cornerstone functional groups in a multitude of commercial products, ranging from pharmaceuticals like sulfonamide antibiotics to industrial dyes and detergents. Their strong acidity and capacity to serve as versatile intermediates make them highly sought-after synthetic targets. The target molecule, 3-nitro-4-pentylbenzenesulfonic acid, incorporates three key functionalities: a lipophilic pentyl group, an electron-withdrawing nitro group, and the highly polar sulfonic acid moiety, making it an attractive scaffold for developing novel chemical entities with tailored properties.

The synthetic strategy outlined herein leverages the classical and reliable diazotization of a primary aromatic amine. The resulting aryl diazonium salt is a remarkably versatile intermediate, capable of undergoing a wide array of transformations.[1][2][3] Due to their inherent instability, particularly with electron-withdrawing substituents, nitro-substituted aryl diazonium salts are almost always generated in situ and used immediately.[4][5][6]

For the subsequent conversion to the sulfonic acid, we employ a Sandmeyer-type reaction. This approach avoids the direct use of hazardous reagents like fuming sulfuric acid or sulfur trioxide, which can lead to poor regioselectivity and harsh reaction conditions.[7] Instead, we utilize a stable, easy-to-handle sulfur dioxide surrogate in the presence of a copper catalyst, which affords the desired product under mild conditions with high fidelity.[8]

Reaction Pathway and Mechanism

The overall transformation proceeds in two distinct mechanistic stages within a single reaction vessel.

Stage 1: Diazotization The reaction begins with the conversion of the primary amine, 3-nitro-4-pentylaniline, into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][9] The mechanism involves:

  • Formation of the nitrosonium ion (NO⁺) electrophile from protonated nitrous acid.[1]

  • Nucleophilic attack of the primary amine on the nitrosonium ion to form an N-nitrosamine.

  • A series of proton transfers and subsequent dehydration to yield the aryl diazonium ion.[1][3]

The presence of the electron-withdrawing nitro group decreases the basicity of the aniline nitrogen, necessitating careful control of acidity and temperature to ensure complete reaction.[9]

Stage 2: Copper-Catalyzed Sulfonylation The aryl diazonium salt is then introduced to a solution containing a sulfur dioxide source and a copper(II) catalyst. The mechanism, while complex and subject to ongoing research, is believed to proceed via a radical pathway initiated by single-electron transfer (SET) from a copper(I) species (generated in situ from Cu(II)).

  • The aryl diazonium ion is reduced by Cu(I) to form an aryl radical, releasing nitrogen gas and regenerating Cu(II).

  • The aryl radical adds to sulfur dioxide to form an arylsulfonyl radical.

  • This radical is then oxidized, often by Cu(II), to form the arylsulfonyl cation, which is subsequently hydrolyzed during workup to yield the final sulfonic acid product.

G cluster_0 Stage 1: Diazotization (0-5 °C) cluster_1 Stage 2: Sulfonylation (Room Temp) Start 3-Nitro-4-pentylaniline Reagents1 NaNO₂ + 2 HCl Diazonium 3-Nitro-4-pentylbenzene- diazonium Chloride (in situ) Diazonium_ref Diazonium_ref Reagents2 SO₂ source (e.g., Na₂SO₃) + CuCl₂ (cat.) Product 3-Nitro-4-pentylbenzene- sulfonic Acid

Caption: Overall synthetic workflow for the one-pot synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure involves corrosive acids, potentially toxic reagents, and the formation of an unstable diazonium salt. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The diazotization step must be conducted at or below 5 °C to prevent uncontrolled decomposition of the diazonium salt. Do not attempt to isolate the diazonium salt intermediate.

Materials and Equipment:

  • Reagents:

    • 3-Nitro-4-pentylaniline (≥98% purity)

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Sodium Nitrite (NaNO₂, ≥99% purity)

    • Sodium Sulfite (Na₂SO₃, anhydrous, ≥98% purity)

    • Copper(II) Chloride (CuCl₂, anhydrous, ≥99% purity)

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Chloride (NaCl)

    • Ethyl Acetate (ACS grade)

    • Magnesium Sulfate (MgSO₄, anhydrous)

    • Distilled or Deionized Water

    • Crushed Ice

  • Equipment:

    • Three-necked round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer (-10 to 100 °C range)

    • Ice-salt bath

    • Separatory funnel

    • Standard glassware for extraction and filtration

    • Rotary evaporator

Procedure:

Part A: Preparation of the 3-Nitro-4-pentylbenzenediazonium Chloride Solution

  • To a 250 mL three-necked flask equipped with a magnetic stir bar and a thermometer, add 3-nitro-4-pentylaniline (e.g., 10.4 g, 50 mmol).

  • Add 50 mL of water, followed by the slow, careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol) while stirring. The mixture will form a slurry of the amine hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the diazotization process.[9]

  • In a separate beaker, prepare a solution of sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in 15 mL of distilled water and cool it in an ice bath.

  • Transfer the cold sodium nitrite solution to a dropping funnel. Add the solution dropwise to the stirred amine suspension over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5 °C. The reaction is exothermic.

  • After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. A slight excess of nitrous acid should be present. This can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn dark blue. If the test is negative, add a small amount of additional sodium nitrite solution.

  • The resulting pale yellow solution contains the 3-nitro-4-pentylbenzenediazonium chloride and should be used immediately in the next step.

Part B: Sulfonylation Reaction and Workup

  • In a separate 500 mL beaker or flask, prepare a solution of sodium sulfite (12.6 g, 100 mmol) and copper(II) chloride (0.67 g, 5 mmol, 10 mol%) in 100 mL of water. Stir until dissolved and cool in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred sulfite/copper solution. This addition should be done in portions to control the vigorous evolution of nitrogen gas.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The color of the solution will likely change, and gas evolution will subside.

  • Heat the reaction mixture to 60-70 °C for 30 minutes to ensure the reaction goes to completion and to decompose any remaining diazonium salt.

  • Cool the mixture back to room temperature. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1. This protonates the sulfonate salt to form the sulfonic acid.

  • Transfer the acidic solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution, 1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 3-nitro-4-pentylbenzenesulfonic acid, can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) if necessary.

Data Summary and Expected Results

The following table summarizes the key parameters for the described protocol.

ParameterValueRationale
Starting Material 3-Nitro-4-pentylaniline1.0 eq
Sodium Nitrite 1.05 eqA slight excess ensures complete diazotization.
Hydrochloric Acid 3.0 eqMaintains acidity and provides the chloride counter-ion.
Sodium Sulfite 2.0 eqServes as the SO₂ source.
Copper(II) Chloride 0.1 eqCatalyst for the Sandmeyer-type reaction.
Diazotization Temp. 0-5 °CCritical for the stability of the diazonium salt intermediate.[6]
Sulfonylation Temp. Room TemperatureAllows for controlled reaction after diazonium salt addition.
Expected Yield 65-80%Typical range for this type of transformation.
Appearance Pale yellow to light brown solidExpected color of the purified product.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The sulfonic acid proton in ¹H NMR is often broad and may exchange with D₂O.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Diazotization Incomplete Insufficient acid or NaNO₂; temperature too high.Check stoichiometry. Ensure the temperature remains below 5 °C. Confirm excess nitrous acid with starch-iodide paper.
Low Yield of Sulfonic Acid Premature decomposition of diazonium salt; inefficient sulfonylation.Maintain strict temperature control during diazotization. Ensure the copper catalyst is active.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Keep the diazotization temperature low. Add the diazonium salt solution promptly to the sulfonylation mixture.
Product is an Oily Residue Impurities or incomplete solvent removal.Ensure complete drying of the organic extracts. Attempt purification via recrystallization or column chromatography.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 3-nitro-4-pentylbenzenesulfonic acid. By employing a one-pot diazotization and Sandmeyer-type sulfonylation, this method provides a safe and efficient route to this valuable substituted aryl sulfonic acid, avoiding the use of harsh sulfonating agents. The procedural details and troubleshooting guide provided herein should enable researchers to successfully implement this synthesis in their laboratories.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Hosseini-Sarvari, M., & Etemad, S. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70.
  • ResearchGate. (n.d.). The diazotization process.
  • Tyrrell, B., et al. (2024, March 5). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. ChemRxiv.
  • Bautz, D., et al. (n.d.). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. PMC.
  • Royal Society of Chemistry. (2020). Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry.
  • Chegg.com. (2022, December 7). Solved show the mechanism for the diazotization of m-nitroaniline.
  • Bheeter, C. B., et al. (2012). Synthesis of Cyclic Aryl Sulfonic Acid Derivatives. Advanced Synthesis & Catalysis, 354, 3533–3538.
  • Shivaji College. (n.d.). The following reactions can be used for the preparation of sulphur dioxide.
  • Tyrrell, B., et al. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC.
  • ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
  • MDPI. (2002, September 30). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
  • Royal Society of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Chemical Science.
  • ACS Publications. (2018, September 19). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry.
  • MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst.
  • ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • CORE. (n.d.). photochemical and thermal dediazoniations of aryl diazonium salts in non-aqueous solvents.
  • Scribd. (n.d.). Laboratory Preparation of Sulfur Dioxide.
  • Scribd. (n.d.). Sulphonation and Diazotization Mechanisms.
  • ResearchGate. (n.d.). "The Coupling of Diazonium Salts with Aliphatic Carbon Atoms". In Organic Reactions, Volume 10.
  • ACS Publications. (2020, May 21). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ResearchGate. (n.d.). Synthesis of Aryl Sulfones.
  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Arkivoc. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles.
  • Google Patents. (n.d.). KR20090082448A - Process for preparing alkyl aryl sulphonic acids and alkyl aryl sulphonates.
  • ResearchGate. (n.d.). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • The Royal Society of Chemistry. (n.d.). Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air.
  • Unknown. (n.d.). Sulfur Dioxide Insertion Reactions for Organic Synthesis.
  • ResearchGate. (n.d.). Aromatic sulfonation with sulfur dioxide via Trifluoroacetylsulfuric acid.
  • Google Patents. (2019, October 23). US2572605A - Process for sulfonation of organic compounds.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Echemi. (2023, January 9). What is the preparation of p nitroaniline? Learn more.
  • YouTube. (2020, October 16). p-Nitroaniline : Organic synthesis.

Sources

Application

Application Note: Industrial &amp; Research Applications of Sulfonated Aniline Derivatives

Introduction: The Zwitterionic Advantage Sulfonated aniline derivatives—principally Sulfanilic Acid (4-aminobenzenesulfonic acid) and Metanilic Acid (3-aminobenzenesulfonic acid)—occupy a critical niche in industrial che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Advantage

Sulfonated aniline derivatives—principally Sulfanilic Acid (4-aminobenzenesulfonic acid) and Metanilic Acid (3-aminobenzenesulfonic acid)—occupy a critical niche in industrial chemistry.[1] Unlike their parent compound, aniline, these derivatives exist primarily as zwitterions (inner salts) in the solid state.[1]

This structural feature dictates their utility:

  • Solubility Switch: The sulfonic acid group (

    
    ) renders the molecule water-soluble in alkaline conditions (as a sulfonate salt) but sparingly soluble in acidic media, allowing for precise pH-controlled precipitation during purification.[1]
    
  • Diazo Stability: In azo coupling (dye/pharma synthesis), the electron-withdrawing nature of the sulfonate group stabilizes the diazonium intermediate, preventing rapid decomposition.

  • Self-Doping: In conductive polymers (e.g., polyaniline), the sulfonate group acts as an internal dopant, maintaining conductivity over a wider pH range than non-sulfonated counterparts.[1]

This guide details three high-value workflows: Pharmaceutical Intermediate Synthesis , Analytical Quality Control (Griess Assay) , and Functional Material Synthesis (SPAN) .[1]

Application Area I: Pharmaceutical & Dye Intermediates

Core Protocol: Controlled Diazotization of Sulfanilic Acid

The diazotization of sulfanilic acid is the "gateway" reaction for producing sulfa drugs (via acetyl-sulfanilyl chloride intermediates) and azo dyes (e.g., Methyl Orange). The primary challenge is thermal instability and the risk of phenol formation via hydrolysis.

Mechanism of Action

The reaction proceeds via the formation of a nitrosonium ion (


) which attacks the amine. Because sulfanilic acid exists as a zwitterion, it must first be solubilized as a sodium salt before reacting with sodium nitrite in the presence of excess acid.[1]

Diazotization Sulfanilic Sulfanilic Acid (Zwitterion) Solubilized Sulfanilate Anion (Water Soluble) Sulfanilic->Solubilized Deprotonation Base Na2CO3 (aq) Base->Solubilized Diazo Diazonium Betaine (Precipitate) Solubilized->Diazo Diazotization Nitrite NaNO2 + HCl (Nitrosonium Source) Nitrite->Diazo Ice Ice Bath (< 5°C) Ice->Diazo Thermal Control

Figure 1: The stepwise conversion of zwitterionic sulfanilic acid to the stable diazonium betaine.[1]

Experimental Protocol

Reagents:

  • Sulfanilic Acid (anhydrous): 10.0 g (58 mmol)[1]

  • Sodium Carbonate (anhydrous): 2.5 g[1]

  • Sodium Nitrite: 4.0 g (58 mmol)[1]

  • HCl (conc. 37%): 10 mL[1]

  • Ice: ~50 g

Step-by-Step Methodology:

  • Solubilization: In a 250 mL Erlenmeyer flask, dissolve 2.5 g

    
     in 100 mL warm water. Slowly add 10.0 g sulfanilic acid. Boil gently until the solution is clear (formation of sodium sulfanilate). Cool to room temperature.
    
  • Nitrite Addition: Add 4.0 g

    
     to the sulfanilate solution and stir until dissolved.
    
  • Acidification (The Critical Step): Prepare a 400 mL beaker containing 10 mL conc. HCl and ~50 g of crushed ice.

  • Precipitation: Pour the sulfanilate/nitrite mixture slowly into the acid/ice mixture with vigorous stirring.

    • Expert Insight: We add the amine to the acid (reverse addition) to ensure the amine immediately encounters excess acid. This prevents the formation of triazenes (coupling of diazonium salt with unreacted amine).

  • Validation: The diazonium salt (4-diazobenzenesulfonate) will precipitate as a white, powdery betaine.[1]

  • Endpoint Check: Test the supernatant with Starch-Iodide paper. An immediate blue-black color confirms excess nitrous acid (required to drive the reaction to completion).[1]

Application Area II: Analytical Quality Control

Core Protocol: The Griess Assay for Nitrite Detection[4]

In drug development, detecting nitric oxide (NO) metabolites or nitrite impurities in excipients is crucial.[1] The Griess reaction utilizes sulfanilic acid (Reagent A) to capture nitrite, followed by coupling with N-(1-naphthyl)ethylenediamine (Reagent B).[1][2][3][4]

Data Summary: Sensitivity & Range
ParameterSpecificationNotes
Linear Range 1.0 – 100

Deviates at high concentrations due to dye aggregation.[1]
LOD ~0.5

Limit of Detection in standard buffer.
Absorbance Max 548 nmAzo dye peak (Pink/Magenta).[1][3]
Stability < 30 minsRead immediately; the azo dye fades over time.
Experimental Protocol

Reagents:

  • Griess Reagent A: 1% Sulfanilic acid in 5% Phosphoric acid.[1][2]

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[1]

  • Standard: Sodium Nitrite (

    
     stock).[1]
    

Workflow:

  • Preparation: Mix Reagent A and Reagent B in equal volumes (1:1) immediately before use to create the "Working Solution."

  • Incubation: Add 100

    
     of sample (or standard) to a 96-well plate. Add 100 
    
    
    
    of the Working Solution.
  • Reaction: Incubate at Room Temperature (20-25°C) for 10 minutes protected from light.

    • Expert Insight: Light protection is vital because the azo bond can undergo photo-isomerization or degradation, altering absorbance.[1]

  • Measurement: Measure absorbance at 540–550 nm.

  • Calculation: Subtract the blank (buffer only) from all values. Plot standard curve (

    
     vs. Concentration).[1]
    

Application Area III: Functional Materials

Core Protocol: Synthesis of Water-Soluble Sulfonated Polyaniline (SPAN)[1]

Standard Polyaniline (PANI) is insoluble in water, limiting its use in biosensors.[1] Sulfonated Polyaniline (SPAN) introduces


 groups onto the polymer backbone, making it water-soluble and self-doped (conductive without adding external acid).[1]
Synthesis Logic

Direct polymerization of sulfanilic acid is difficult due to steric hindrance and the electron-withdrawing effect of the sulfonate group. The most robust industrial method is the Post-Polymerization Sulfonation of Leucoemeraldine Base (LEB).

SPAN_Synthesis PANI_EB Polyaniline (Emeraldine Base) Insoluble Reduction Reduction (Phenylhydrazine) PANI_EB->Reduction PANI_LEB Leucoemeraldine Base (LEB) Fully Reduced Reduction->PANI_LEB Sulfonation Sulfonation (Fuming H2SO4, 5°C) PANI_LEB->Sulfonation SPAN Sulfonated Polyaniline (SPAN) Water Soluble / Self-Doped Sulfonation->SPAN

Figure 2: Conversion of standard PANI to functionalized SPAN via the LEB intermediate.

Protocol (Post-Sulfonation Route):

  • Precursor Prep: Synthesize standard Polyaniline Emeraldine Base (EB) via oxidative polymerization of aniline.[1]

  • Reduction: Suspend 0.5 g EB in phenylhydrazine (2.5 mL) to reduce it to Leucoemeraldine Base (LEB). Stir 1 hour. Wash with ethyl ether and dry.[1]

    • Why Reduce? The LEB form (amine nitrogens) is more reactive toward electrophilic substitution (sulfonation) than the oxidized EB form (imine nitrogens).

  • Sulfonation: Dissolve dried LEB in 10 mL fuming sulfuric acid (

    
     with 20% 
    
    
    
    ).
    • Safety: Maintain temperature at 5°C using an ice bath.[1] Exothermic reaction.[1]

  • Precipitation: Pour the reaction mixture into 500 mL ice water. The sulfonated polymer (SPAN) will precipitate as a green solid.

  • Purification: Dialysis against water is recommended to remove excess acid, as SPAN is water-soluble (unlike PANI).[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Diazotization mechanics). [1]

  • NIST. (2023). Griess Method for Nitrite Determination. National Institute of Standards and Technology.[1] [1]

  • Yue, J., & Epstein, A. J. (1990).[1] Synthesis of self-doped conducting polyaniline. Journal of the American Chemical Society, 112(6), 2800–2801.[1] (Seminal paper on SPAN synthesis). [1]

  • Thermo Fisher Scientific. (2024).[1] Griess Reagent Kit User Guide. (Industrial protocol verification).

  • Wei, X. L., et al. (1996).[1] Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of Polymer Science Part A: Polymer Chemistry. (Detailed LEB-SPAN protocol). [1]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the sulfonation of 3-Nitro-4-pentylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex functionalization of stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the complex functionalization of sterically hindered, electron-deficient anilines.

Sulfonating 3-nitro-4-pentylaniline presents a unique mechanistic challenge. The molecule contains competing directing groups: a strongly activating amine (-NH₂), a strongly deactivating nitro group (-NO₂), and a weakly activating, bulky pentyl chain. Understanding the causality behind side reactions—such as oxidative charring, kinetic stalling, and desulfonation—is critical to controlling your regioselectivity and maximizing your yield.

Reaction Pathway & Logical Relationships

The diagram below maps the competitive pathways and side reactions encountered during the sulfonation of 3-nitro-4-pentylaniline.

G SM 3-Nitro-4-pentylaniline Protonation Protonated Anilinium Ion (Deactivated, Meta-directing) SM->Protonation Conc. H2SO4 NSulf N-Sulfamate Intermediate (Kinetic Product) SM->NSulf Mild Heat (<100°C) Oxidation Oxidative Degradation (Charring / Tar) SM->Oxidation Excess Oleum / >200°C CSulf C-Sulfonate Product (Thermodynamic Product) Protonation->CSulf Position 5 Substitution NSulf->CSulf Thermal Rearrangement (180°C, Vacuum) Desulf Desulfonation (Hydrolysis) CSulf->Desulf Dilute Acid / Heat Desulf->SM Reversible

Caption: Reaction pathways and common side reactions in the sulfonation of 3-nitro-4-pentylaniline.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn into a black, tarry substance during sulfonation? Causality: Anilines are highly electron-rich and notoriously susceptible to oxidative degradation when exposed to concentrated sulfuric acid or oleum at elevated temperatures[1]. Although the nitro group in 3-nitro-4-pentylaniline exerts an electron-withdrawing effect, the unprotonated amine remains vulnerable to oxidation, leading to complex polymeric mixtures (charring). Furthermore, the benzylic position of the pentyl chain can undergo oxidative cleavage under harsh acidic conditions. Self-Validating System: Monitor the reaction via TLC or HPLC. If broad, baseline-streaking peaks appear before the sulfonate product forms, oxidation is occurring. To prevent this, protect the amine via acetylation (forming an acetanilide derivative) prior to sulfonation, or use the "baking process" (forming the anilinium sulfate salt first, then heating the dry salt) which prevents direct liquid-phase oxidation[2].

Q2: I am isolating a highly water-soluble intermediate, but NMR indicates no sulfonate group on the aromatic ring. What is this? Causality: You have likely isolated the N-sulfamate (or anilinium hydrogen sulfate salt). Sulfonation of anilines typically proceeds via a kinetic N-sulfamation step[2]. The N-sulfamate must undergo a thermal intermolecular rearrangement to form the thermodynamically stable C-sulfonate. If the reaction temperature is too low (<150 °C), the rearrangement stalls, leaving you with the kinetic product. Self-Validating System: Subject the isolated intermediate to 180 °C under vacuum in a sublimator. If it converts to the C-sulfonate, it confirms the intermediate was the N-sulfamate[2].

Q3: Why is the sulfonation occurring at position 5 instead of position 6? Causality: In strongly acidic media (like H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a strong meta-director[3]. The nitro group at position 3 is also a meta-director. The pentyl group at position 4 is an ortho/para-director. All these directing effects synergistically activate position 5. Self-Validating System: If your target requires substitution at position 6 (ortho to the amine), you must prevent protonation. Convert the amine to an amide (e.g., using acetic anhydride)[3]. The resulting -NHAc group remains an ortho/para director, steering the electrophile to position 6.

Q4: How do I prevent desulfonation (hydrolysis) during the workup? Causality: Aromatic sulfonation is a reversible electrophilic aromatic substitution[1]. In the presence of dilute acid and heat (often encountered during aqueous quenching or workup), the sulfonic acid group can be hydrolyzed back to the starting material. Self-Validating System: Track the product ratio before and after quenching. If the product disappears upon adding water, desulfonation is occurring. Keep the workup temperature strictly below 25 °C and immediately neutralize the excess sulfuric acid with sodium carbonate to form the stable sodium sulfonate salt before isolation.

Quantitative Data: Condition Optimization

To minimize side reactions, reaction conditions must be tightly controlled. The table below summarizes the causality of varying parameters on the product distribution.

Reagent SystemTemp (°C)Time (h)Major ProductYield (%)Primary Side Reaction
Conc. H₂SO₄ (Liquid Phase)1004N-Sulfamate85Incomplete rearrangement
Conc. H₂SO₄ (Liquid Phase)1802Tar / Polymer<10Oxidative degradation
Oleum (20% SO₃)1202Disulfonated Product45Over-sulfonation
Baking Process (Dry Salt) 190 6 5-Sulfonate 78 Desulfonation (if wet)
Acetic Anhydride + H₂SO₄60126-Sulfonate (N-Ac)82Deacetylation

Self-Validating Experimental Protocol

Protocol: Controlled Synthesis of 3-Nitro-4-pentylaniline-5-sulfonic acid via the "Baking Process" Objective: To achieve C-sulfonation while completely avoiding oxidative charring and N-sulfamation stalling.

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of 3-nitro-4-pentylaniline in a minimal amount of an inert, volatile solvent (e.g., dichloromethane).

  • Slowly add 1.05 equivalents of concentrated H₂SO₄ (98%) dropwise while maintaining the temperature at 0 °C using an ice bath. Causality: Low temperatures prevent premature oxidation while ensuring complete protonation to the anilinium hydrogen sulfate salt.

Step 2: Solvent Evaporation

  • Remove the solvent under reduced pressure to isolate the dry salt. Validation Check: The salt must be a completely dry, free-flowing solid. Any residual moisture will cause hydrolysis in the subsequent thermal step.

Step 3: Thermal Rearrangement (Baking)

  • Transfer the dry salt to a vacuum oven or a sublimator apparatus.

  • Heat the solid to 180–190 °C under a vacuum of <10 mbar for 6 hours. Causality: The vacuum continuously removes the water generated during the transition from N-sulfamate to C-sulfonate. By removing the byproduct, Le Chatelier's principle drives the equilibrium forward and prevents desulfonation.

Step 4: Quenching and Neutralization

  • Cool the reaction vessel to room temperature.

  • Carefully dissolve the solid mass in an ice-water bath (<5 °C).

  • Immediately adjust the pH to 7.5 using a saturated Na₂CO₃ solution. Validation Check: The temperature must not exceed 25 °C during neutralization to prevent the reversible desulfonation reaction.

Step 5: Isolation

  • Concentrate the neutralized solution under reduced pressure.

  • Recrystallize the resulting sodium sulfonate salt from an ethanol/water mixture to achieve >98% purity.

References

1.[3] Title: Reactions of Aniline Source: Chemistry Steps URL: [Link] 2.[2] Title: Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols Source: National Center for Biotechnology Information (PMC) URL: [Link] 3.[1] Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University (MSU) Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Aniline Sulfonation Optimization

Ticket System: High-Purity Sulfanilic Acid Synthesis Welcome to the Advanced Organic Synthesis Support Center. Current Status: ONLINE Topic: Minimizing Byproduct Formation in Aniline Sulfonation Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: High-Purity Sulfanilic Acid Synthesis

Welcome to the Advanced Organic Synthesis Support Center. Current Status: ONLINE Topic: Minimizing Byproduct Formation in Aniline Sulfonation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Baking" Process Paradigm

The sulfonation of aniline to produce sulfanilic acid (p-aminobenzenesulfonic acid) is a classic example of thermodynamic vs. kinetic control . The primary challenge is not reactivity, but selectivity.

  • Kinetic Product: Orthanilic acid (o-isomer).

  • Thermodynamic Product: Sulfanilic acid (p-isomer).

  • Major Impurities: Oxidation products (tars/aniline black), disulfonic acids, and residual ortho-isomer.

To minimize byproducts, you must shift the reaction environment from a liquid-phase "soup" (which encourages oxidation and polymerization) to a solid-state rearrangement known as the "Baking Process."

Mechanistic Pathway & Control Points

Understanding the mechanism is the only way to troubleshoot effectively. The reaction does not proceed via direct electrophilic aromatic substitution (SEAr) on the free ring in the standard baking process; it proceeds via the rearrangement of phenylsulfamic acid.

Diagram 1: The Bamberger Rearrangement Pathway

AnilineSulfonation Aniline Aniline + H2SO4 Salt Anilinium Hydrogen Sulfate Aniline->Salt Mixing (<100°C) Phenylsulfamic Phenylsulfamic Acid (Intermediate) Salt->Phenylsulfamic Dehydration (-H2O) Oxidation Oxidation Tars (Aniline Black) Salt->Oxidation Excess Heat/O2 (Liquid Phase) Ortho Orthanilic Acid (Kinetic Product) Phenylsulfamic->Ortho Rearrangement (~150°C) Water H2O (Must be removed) Phenylsulfamic->Water Byproduct Ortho->Phenylsulfamic Reversible Para Sulfanilic Acid (Thermodynamic Product) Ortho->Para Isomerization (180-190°C)

Figure 1: The reaction pathway illustrates that temperature is the primary switch between the kinetic ortho-isomer and the thermodynamic para-isomer. Note that water removal is critical to drive the dehydration step.

Standard Operating Procedure (SOP): The "Baking" Process

This protocol minimizes solvent-mediated oxidation and ensures maximum conversion to the p-isomer.

Phase A: Salt Formation (Critical for Homogeneity)
  • Stoichiometry: Use a molar ratio of 1:1.05 (Aniline : Sulfuric Acid). Do not use a large excess of acid; this promotes disulfonation and oxidation.

  • Mixing: Charge aniline into the reactor. Add 98%

    
     slowly with vigorous stirring.
    
  • Temperature Control: Maintain temperature <100°C during addition.

    • Why? High temps during mixing cause local overheating and immediate charring (oxidation) before the protective salt is formed.

  • Result: A thick paste or dry powder of Anilinium Hydrogen Sulfate.

Phase B: The Bake (Rearrangement)
  • Equipment: Vacuum oven or tray dryer. (Static air ovens are acceptable but slower).

  • Temperature Ramp:

    • Ramp to 180°C over 1 hour.

    • Hold at 180°C – 190°C for 6–8 hours.

    • Critical Limit: Do not exceed 200°C. Above this, decomposition to

      
       and aniline black accelerates.
      
  • Vacuum Application: Apply vacuum (approx. 50-100 mbar) if possible.

    • Why? The reaction releases water. Removing water prevents hydrolysis (reversing the reaction) and drives the equilibrium forward (Le Chatelier’s principle).

Phase C: Workup & Purification
  • Dissolution: Cool the baked mass ("cake") and dissolve in water with stoichiometric Sodium Carbonate (

    
    ) to form sodium sulfanilate.
    
  • Activated Carbon Treatment: Add 1-2% w/w activated carbon and boil for 15 minutes.

    • Why? This adsorbs the trace oxidation polymers (colored impurities) formed during baking.

  • Precipitation: Filter hot to remove carbon. Acidify the filtrate with HCl to pH 2-3. Sulfanilic acid will crystallize as the zwitterion.

Troubleshooting Guide & FAQs

Ticket #101: "My product is grey/purple instead of white."

Root Cause: Oxidation of unreacted aniline.

  • Diagnosis: Aniline is electron-rich. In the presence of hot

    
     and air, it oxidizes to "Aniline Black" (polyaniline-like oligomers).
    
  • Corrective Action:

    • Atmosphere: Flush the baking oven with Nitrogen (

      
      ) or Argon.
      
    • Stoichiometry Check: Ensure you do not have free aniline pockets. The mixing in Phase A must be homogenous.

    • Carbon Polish: The activated carbon step in Phase C is mandatory, not optional.

Ticket #102: "High levels of Orthanilic Acid (Ortho-isomer) detected."

Root Cause: Incomplete rearrangement (Kinetic Trap).

  • Diagnosis: The reaction temperature was too low or the baking time was too short. The rearrangement from N-sulfonic

    
     Ortho 
    
    
    
    Para is sequential.
  • Corrective Action:

    • Increase Temp: Ensure the internal temperature of the cake reaches 180°C. Oven air temp

      
       Sample temp.
      
    • Extend Time: Increase baking duration by 2 hours.

    • Grind Size: If the salt cake is too thick, heat transfer is poor. Grind the anilinium salt into a fine powder before baking.

Ticket #103: "Formation of Disulfonic Acids."

Root Cause: Over-sulfonation due to harsh conditions.

  • Diagnosis: Presence of 2,4-disulfonic acid. This usually happens if Oleum (fuming sulfuric acid) is used or if the acid ratio is too high (>1.5 equivalents).

  • Corrective Action:

    • Switch Reagent: Use 98%

      
       instead of Oleum for monosulfonation.
      
    • Reduce Acid: Stick to the 1:1.05 molar ratio.

Diagnostic Logic Flow

Use this decision tree to diagnose impurity profiles in your crude product.

Troubleshooting Start Analyze Crude Product ColorCheck Is Product Colored? (Pink/Grey/Black) Start->ColorCheck IsomerCheck Isomer Purity by HPLC Start->IsomerCheck Oxidation CAUSE: Oxidation FIX: N2 Purge / Carbon Treat ColorCheck->Oxidation Yes HighOrtho CAUSE: Low Temp/Time FIX: Bake >180°C, >6hrs IsomerCheck->HighOrtho High Ortho (>2%) Disulfonic CAUSE: Excess Acid/Oleum FIX: Reduce Acid Ratio to 1:1.05 IsomerCheck->Disulfonic Disulfonic Acid Present

Figure 2: Diagnostic flowchart for identifying root causes of impurities based on visual inspection and HPLC analysis.

Data Summary: Process Parameters vs. Impurity Profile

ParameterOptimal RangeEffect of Deviation (Too Low)Effect of Deviation (Too High)
Molar Ratio (Acid:Aniline) 1.05 : 1.0Incomplete conversion (Free Aniline)Disulfonation; Charring
Baking Temperature 180°C – 190°CHigh Orthanilic Acid (Kinetic trap)Decomposition; Oxidation (Tars)
Baking Time 6 – 8 HoursResidual Phenylsulfamic/Orthanilic acidDiminishing returns; Energy waste
Pressure 50 – 100 mbarSlower reaction (Water retention)N/A (Beneficial)

References

  • Mechanism of Rearrangement: Spillane, W. J., & Scott, F. L. (1968). The rearrangement of orthanilic acid to sulphanilic acid in the presence of sulphuric acid-S35. J. Chem. Soc. B, 1968, 1195-1200. Link

  • Industrial Process & Kinetics: Othmer, K. (2000).
  • Synthesis Protocol: "Sulfanilic Acid." Organic Syntheses, Coll. Vol. 2, p.571 (1943). Link

  • Modern Microwave Acceleration: Nüchter, M., et al. (2004). Microwave assisted chemical reactions. Green Chemistry, 6, 128-141. Link

  • General Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Troubleshooting

optimizing reaction temperature for 3-Nitro-4-pentylaniline sulfonation

Topic: Optimizing Reaction Temperature for 3-Nitro-4-pentylaniline Sulfonation Introduction: The Thermal Paradox Welcome to the technical support hub for functionalizing deactivated anilines. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 3-Nitro-4-pentylaniline Sulfonation

Introduction: The Thermal Paradox

Welcome to the technical support hub for functionalizing deactivated anilines. You are likely here because standard sulfonation protocols (e.g., ambient temperature sulfuric acid) have failed to yield high conversion for 3-Nitro-4-pentylaniline .

This substrate presents a classic "push-pull" conflict in electrophilic aromatic substitution (EAS):

  • Electronic Deactivation: The nitro group (

    
    ) at position 3 strongly deactivates the ring, raising the activation energy (
    
    
    
    ) required for sulfonation. This necessitates heat and strong electrophiles (Oleum).
  • Steric & Oxidative Sensitivity: The pentyl chain at position 4 is susceptible to oxidative cleavage at high temperatures in fuming sulfuric acid. Furthermore, the amino group (

    
    ) can undergo oxidative degradation ("tarring") if the exotherm is uncontrolled.
    

This guide provides a temperature optimization strategy to navigate the narrow window between kinetic inactivity and thermodynamic degradation .

Module 1: The Thermal Landscape (Mechanism & Kinetics)

Before adjusting your hotplate, you must understand why temperature drives the selectivity in this specific reaction. The reaction proceeds via two distinct pathways depending on your method: the Baking Process (solid-state rearrangement) or Oleum Sulfonation (solution phase).

The Reaction Pathway

In both methods, the amino group first reacts to form an N-sulfamate intermediate (kinetically favored), which then rearranges to the ring-sulfonated product (thermodynamically favored).

Target Isomer: Due to the steric bulk of the 4-pentyl group and the electronic directing effects of the 3-nitro group, the sulfonyl group (


) will predominantly target Position 6  (ortho to the amine, para to the nitro).

ReactionPathway Substrate 3-Nitro-4-pentylaniline (Substrate) Salt Amine Sulfate Salt (Intermediate 1) Substrate->Salt H2SO4, <50°C NSulfamate N-Sulfamate (Kinetic Product) Salt->NSulfamate Dehydration 100-120°C Tar Oxidative Tar (Degradation) Salt->Tar Oxidation >170°C or Fast Addition NSulfamate->Substrate Hydrolysis (Rev.) High Water Content FinalProduct 6-Sulfonic Acid Derivative (Thermodynamic Product) NSulfamate->FinalProduct Rearrangement 140-160°C

Figure 1: The reaction energy landscape. Note that the rearrangement to the final C-sulfonate requires crossing a significant thermal barrier (


).

Module 2: Optimized Temperature Protocols

We recommend two distinct temperature profiles based on your available equipment.

Method A: The Oleum Ramp (Solution Phase)

Best for: Scale-up and handling liquid streams.

StageTemperature WindowCritical ActionMechanism
1. Dissolution 20°C – 40°C Dissolve substrate in 98% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Formation of sulfate salt. Exothermic.
2. Activation 40°C – 60°C Slow addition of Oleum (20-65%

).
Scavenging of water; generation of pyro-sulfuric acid electrophile.
3. Reaction 120°C – 140°C Ramp rate: 1°C/min. Hold for 3-5h.Overcoming Nitro-deactivation barrier.
4. Quench < 20°C Pour onto ice/water.Precipitation of zwitterionic product.

Warning: Do not exceed 150°C with Oleum. The combination of free


 and high heat will oxidize the pentyl chain, leading to a black, intractable syrup.
Method B: The "Baking" Process (Solid Phase)

Best for: High regioselectivity and avoiding tar.

  • Salt Formation: Mix stoichiometric

    
     and substrate in a solvent (e.g., chlorobenzene) or water, then strip solvent to obtain the dry sulfate salt.
    
  • The Bake: Heat the dry solid under vacuum (10-20 mmHg) or inert gas sweep.

    • Temperature: 170°C – 180°C .

    • Duration: 4–8 hours.

  • Why this works: The vacuum removes the water generated during sulfonation, driving the equilibrium forward (Le Chatelier’s principle) without requiring harsh Oleum oxidants.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar immediately upon heating. What happened?

Diagnosis: Oxidative Degradation. Root Cause: You likely added Oleum too fast or at too high a temperature. The local concentration of


 created "hot spots" exceeding 160°C, causing the nitro-aniline to polymerize or the pentyl chain to cleave.
Corrective Action: 
  • Protocol Shift: Perform the Oleum addition at 40-50°C .

  • Ramp Control: Use a programmable heating ramp (max 1-2°C/min) to reach the target 130°C.

  • Inerting: Sparge the headspace with Nitrogen (

    
    ) to reduce oxidative stress.
    
Q2: I am seeing low conversion (<50%) even after 12 hours at 100°C.

Diagnosis: Kinetic Trapping. Root Cause: The 3-Nitro group is withdrawing electrons from the ring. At 100°C, you have enough energy to form the N-sulfamate (intermediate), but insufficient energy to drive the rearrangement to the carbon ring (C-sulfonation). Corrective Action:

  • Increase Temp: You must cross the 120°C threshold . Push to 135°C.

  • Increase Strength: Ensure you are using Oleum (fuming sulfuric acid), not just 98%

    
    . The water produced during the reaction dilutes 98% acid to ~90%, where it becomes ineffective against nitro-anilines. Oleum consumes this water.
    
Q3: The product is water-soluble and I cannot isolate it.

Diagnosis: "Drowning" conditions. Root Cause: Sulfonic acids of short-chain alkyl anilines are often zwitterionic and water-insoluble at the isoelectric point. However, the pentyl chain adds lipophilicity, and high acidity keeps it protonated and soluble. Corrective Action:

  • Isoelectric Precipitation: After pouring onto ice, carefully adjust pH to ~1.5 - 2.0 using NaOH. This is typically the zwitterionic point where solubility is lowest.

  • Salting Out: Add NaCl to the aqueous quench to push the organic sulfonate out of solution.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment failure.

TroubleshootingTree Start Start: Analyze Reaction Mixture BlackTar Result: Black Tar / Viscous Sludge Start->BlackTar NoRxn Result: Recovered Starting Material Start->NoRxn WrongIso Result: Wrong Isomer / N-Sulfamate Start->WrongIso Sol_Oxidation CAUSE: Oxidation/Exotherm FIX: Lower addition temp, use N2 blanket, slow ramp. BlackTar->Sol_Oxidation Sol_TempLow CAUSE: Temp too low (<120°C) FIX: Increase to 135-140°C or switch to Oleum. NoRxn->Sol_TempLow Sol_Rearrange CAUSE: Incomplete Rearrangement FIX: Extend 'Baking' time at 140°C+. WrongIso->Sol_Rearrange

Figure 2: Diagnostic workflow for common sulfonation failures.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation of Benzene: Mechanisms and Reversibility. Retrieved from [Link]

  • Google Patents. (1993). US5260431A: Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids. (Describes sulfonation of 3-nitro-N-alkylanilines using oleum at 120-150°C).
  • National Institutes of Health (PMC). (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines.[1] (Discusses the N-sulfamate to C-sulfonate thermal rearrangement mechanism). Retrieved from [Link]

  • Chemithon Corporation. Sulfonation and Sulfation Processes. (Industrial overview of SO3 and Oleum reactivity control). Retrieved from [Link]

Sources

Optimization

purification techniques for crude sulfonated 3-Nitro-4-pentylaniline

Technical Support Center: Purification of Crude Sulfonated 3-Nitro-4-pentylaniline Case ID: PUR-SNPA-001 Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Amph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude Sulfonated 3-Nitro-4-pentylaniline

Case ID: PUR-SNPA-001 Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Amphiphilic Zwitterions

Executive Summary & Chemical Context

The Challenge: You are attempting to purify sulfonated 3-Nitro-4-pentylaniline . Unlike simple aniline derivatives, this molecule possesses a "Schizophrenic" nature:

  • The Head: A highly polar, zwitterionic core (Amino + Nitro + Sulfonic Acid).

  • The Tail: A hydrophobic pentyl chain (

    
    ).
    

The Consequence: This molecule behaves as a surfactant .[1] In crude reaction mixtures (typically high acidity), it often forms stable emulsions, "oils out" as a sticky tar rather than precipitating, or traps inorganic salts (sodium sulfate/bisulfate) within its micellar structures. Standard "pour on ice" protocols often fail, yielding a hygroscopic paste.

The Solution: The purification strategy must disrupt these micellar aggregates using controlled ionic strength and isoelectric focusing , rather than simple solubility differences.

Diagnostic Troubleshooting (Q&A)

Category A: Isolation Phase (The "Oiling Out" Issue)

Q1: I poured my sulfonation mixture onto ice, but instead of crystals, I got a dark, sticky tar that won't solidify. What happened? A: You are experiencing the "surfactant effect." The pentyl chain prevents the formation of an ordered crystal lattice in the presence of high water content. The sudden drop in temperature and high acidity caused the product to phase-separate as a supercooled liquid (oil) rather than a solid.

Corrective Protocol:

  • Re-dissolve: Gently warm the aqueous mixture until the tar dissolves (approx. 50–60°C).

  • Salting Out (The "Common Ion" Effect): Add NaCl slowly to the warm solution (approx. 10-15% w/v). This disrupts the hydration sphere of the sulfonic acid.

  • Slow Cooling: Turn off the heat and let the vessel cool to room temperature slowly (over 2-3 hours) with gentle stirring.

  • Seeding: If available, add a seed crystal at 35°C. If not, scratch the glass interface. Mechanism: Slow cooling allows the hydrophobic tails to align (Van der Waals forces) while the ionic heads lock into a lattice, favoring crystallization over oiling.

Q2: The product precipitates, but it turns into a "soup" during filtration. Why? A: This is likely due to hygroscopicity and acid entrapment . The zwitterion is trapping sulfuric acid. As you filter, the atmospheric moisture dilutes the residual acid, redissolving your product.

Corrective Protocol:

  • Wash Solvent: Do not wash with pure water. Wash with 20% HCl (cold) or saturated brine . The high ionic strength prevents the product from redissolving.

  • Final Displacement: Perform a final wash with cold isopropanol (IPA) or diethyl ether to displace the water/acid matrix before drying.

Category B: Purification Phase (Salt & Isomer Removal)

Q3: HPLC shows a single peak, but elemental analysis indicates 15% inorganic impurities. How do I desalt this? A: Sulfonated anilines often co-precipitate with sodium sulfate/bisulfate. The "Zwitterion Switch" Method:

  • Suspend the crude solid in minimum boiling water.

  • Add NaOH dropwise until pH ~8-9. The product dissolves as the highly soluble sodium sulfonate salt (

    
    ).
    
  • Filter hot to remove insoluble impurities (e.g., tars, inorganic salts that are less soluble at high pH).

  • Cool the filtrate and slowly acidify with concentrated HCl to pH ~1-2. The zwitterion (

    
    ) will precipitate, leaving the inorganic salts in the mother liquor.
    

Q4: I suspect unreacted 3-Nitro-4-pentylaniline is contaminating my product. A: Unreacted starting material is non-ionic and hydrophobic. Protocol: Before inducing precipitation (while the mixture is still acidic and aqueous), perform a liquid-liquid extraction with Ethyl Acetate or Dichloromethane (DCM) . The unreacted nitroaniline will partition into the organic layer, while your sulfonated product remains in the aqueous phase.

Master Purification Workflow

This protocol assumes a crude sulfonation mass (oleum/H2SO4 matrix).

Step 1: Quenching & Primary Isolation
  • Drowning: Pour crude sulfonation mass into a mixture of Ice (5 parts) and Water (2 parts). Maintain temp < 20°C.

  • Extraction (Crucial): Wash the acidic aqueous solution with Ethyl Acetate (2x vol). Discard the organic layer (removes unreacted starting material and non-polar tars).

  • Precipitation:

    • Scenario A (Solid forms): Filter immediately.

    • Scenario B (No solid): Add NaCl (20% w/v) and stir at 10°C for 4 hours.

Step 2: The "Isoelectric" Recrystallization
  • Dissolve the crude wet cake in Water:Ethanol (80:20) at boiling point.

  • Carbon Treatment: Add Activated Carbon (5 wt%). Stir 15 mins. Filter hot through Celite.

  • Crystallization: Allow filtrate to cool.

    • Note: If the product is too soluble, add conc. HCl dropwise to push the equilibrium to the zwitterionic form (less soluble).

  • Filtration: Collect crystals.

  • Drying: Vacuum dry at 50°C over

    
     or silica gel.
    

Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific surfactant-like molecule.

PurificationLogic Start Crude Sulfonation Mass (Acidic Matrix) Quench Quench on Ice/Water (<20°C) Start->Quench Extract Wash with Ethyl Acetate Quench->Extract Remove unreacted starting material CheckState Observe Physical State Extract->CheckState Solid Precipitate Forms CheckState->Solid Oil Oils Out / No Solid CheckState->Oil Filter1 Filter Crude Cake Solid->Filter1 Salting Add NaCl (15% w/v) Slow Cool Oil->Salting Disrupt Micelles Salting->Filter1 Purification Recrystallization (Water/EtOH 80:20) Filter1->Purification Carbon Activated Carbon Treat (Remove Color) Purification->Carbon FinalFilter Final Filtration Wash with cold 20% HCl Carbon->FinalFilter Dry Vacuum Dry (50°C) FinalFilter->Dry

Caption: Decision matrix for isolating sulfonated 3-Nitro-4-pentylaniline, emphasizing the handling of "oiling out" phenomena common to long-chain alkyl aromatics.

Technical Data & Solvent Guide

ParameterSpecification / RecommendationRationale
Target pH for Isolation pH 1.0 – 2.0The sulfonic acid group is strong (

), but the amine is weakly basic (

due to nitro group). The zwitterion is least soluble here.
Recrystallization Solvent Water : Ethanol (80:20)Pure water may cause micelle formation. Ethanol disrupts hydrophobic aggregation of the pentyl chain.
Wash Solvent 2M HCl (Cold)Prevents redissolution of the sulfonic acid; Common ion effect suppresses solubility.
Drying Temp < 60°CNitroanilines are thermally sensitive; risk of decomposition or darkening (oxidation).

References

  • W. L. F. Armarego, C. L. L. Chai. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013. (Standard protocols for sulfonated amine purification).

  • Master Organic Chemistry. Sulfonation of Benzene and Derivatives: Mechanism and Review. (Detailed mechanism on reversible sulfonation and solubility).

  • BenchChem Technical Support. Purification of Substituted Anilines. (General troubleshooting for aniline oxidation and isolation).

  • Organic Syntheses. 2-Nitroaniline-4-sulfonic acid (Analogous Procedure). Coll. Vol. 2, p.501 (1943). (Foundational method for nitroaniline sulfonation workup).

  • Capital Resin Corporation. Understanding 7 Key Properties of Sulfonic Acid. (Data on solubility and surfactant properties of alkyl-sulfonic acids).

Sources

Troubleshooting

troubleshooting low yield in the sulfonation of aromatic amines

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Low Yield in the Sulfonation of Aromatic Amines Ticket ID: #SULF-AMINE-001 Responder: Dr. Aris Thorne, Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Troubleshooting Low Yield in the Sulfonation of Aromatic Amines Ticket ID: #SULF-AMINE-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Low yields in the sulfonation of aromatic amines are rarely due to a single factor. They typically stem from a misalignment between the reaction mechanism (kinetic vs. thermodynamic control) and the isolation strategy (zwitterionic solubility behavior).

This guide moves beyond basic textbook procedures to address the "hidden" variables: the reversibility of the reaction, the critical role of water removal, and the specific pH requirements for isolating zwitterionic products.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this decision tree to pinpoint the failure mode.

Troubleshooting_Sulfonation Start START: Characterize Low Yield Analysis Analyze Crude Mixture (HPLC/NMR) Start->Analysis Issue_SM Significant Starting Material? Analysis->Issue_SM Incomplete Conv. Issue_Isomer Wrong Isomer (Ortho/Meta)? Analysis->Issue_Isomer Regio-error Issue_Tar Black Tar / Decomposition? Analysis->Issue_Tar Oxidation Issue_Solubility Product Lost in Mother Liquor? Analysis->Issue_Solubility High Conv. / Low Mass Action_Water Action: Remove Water (Azeotrope or Oleum) Issue_SM->Action_Water Action_Temp Action: Increase Temp (Thermodynamic Control) Issue_Isomer->Action_Temp Action_Oxidation Action: Inert Atmosphere Reduce Acid Conc. Issue_Tar->Action_Oxidation Action_pH Action: Adjust to pI (Isoelectric Point) Issue_Solubility->Action_pH

Figure 1: Diagnostic logic for identifying the root cause of yield loss in aromatic amine sulfonation.

Part 2: Technical Q&A – Troubleshooting Specific Failures

Category 1: Reaction Kinetics & Thermodynamics

Q: I am seeing high conversion but mostly the ortho-isomer or N-sulfonated product. How do I get the para-isomer? A: You are operating under kinetic control . Sulfonation is reversible.[1][2][3][4] At lower temperatures (<100°C), the sulfonyl group attacks the most accessible electron-rich position (ortho) or the nitrogen itself (forming phenylsulfamic acid). To drive the reaction to the para-position (the thermodynamic product), you must use the "Baking Process" or high-temperature rearrangement.

  • The Fix: Heat the amine hydrogen sulfate salt to 180–200°C . This forces the migration of the sulfonyl group from the nitrogen

    
     ortho 
    
    
    
    para positions [1].

Q: Why does my reaction stall at 60-70% conversion? A: You are fighting the equilibrium limit . Sulfonation produces water as a byproduct (


).[5] As water accumulates, it dilutes the acid and hydrolyzes the product back to the starting material.
  • The Fix:

    • Use Oleum (Fuming

      
      ):  The free 
      
      
      
      consumes the generated water.
    • Azeotropic Removal: Use a solvent like dichlorobenzene or octane and a Dean-Stark trap to physically remove water as it forms [2].

Category 2: Substrate & Reagents

Q: My reaction mixture turns into a black tar. What is happening? A: This is oxidative degradation . Concentrated sulfuric acid is a strong oxidant, especially at high temperatures. Anilines are electron-rich and easily oxidized to quinones and polymerized tars.

  • The Fix:

    • Inert Atmosphere: Run the reaction under nitrogen/argon.

    • Additives: Add a small amount of sodium sulfate (

      
      ) to buffer the acidity or use Chlorosulfonic acid (
      
      
      
      )
      in a solvent (DCM or DCE) at lower temperatures to avoid harsh oxidative conditions [3].
Category 3: Isolation & Workup (The "Hidden" Yield Killer)

Q: TLC shows the product is there, but I recover almost nothing after filtration. Where did it go? A: You likely washed it away. Sulfonated amines exist as zwitterions (inner salts). Unlike standard organic compounds, they are often insoluble in organic solvents and insoluble in water only at their Isoelectric Point (pI) . If your wash solution is too acidic or too basic, the product becomes a soluble salt (


 or 

) and is lost in the filtrate.
  • The Fix: Determine the pI of your specific sulfonic acid (usually pH 2–4 for sulfanilic acids). Adjust the pH of your aqueous workup exactly to this point to induce maximum precipitation [4].

Part 3: Mechanistic Insight & Visualization

Understanding the Baking Process rearrangement is critical for maximizing the yield of the para-isomer.

Baking_Mechanism Aniline Aniline + H2SO4 Salt Amine Hydrogen Sulfate (Solid Salt) Aniline->Salt Mixing Phenylsulfamic Phenylsulfamic Acid (N-Sulfonate) Salt->Phenylsulfamic Dehydration (-H2O) Ortho Ortho-Isomer (Kinetic) Phenylsulfamic->Ortho Rearrangement ~100°C Para Para-Isomer (Thermodynamic) Ortho->Para Migration 180-200°C Para->Ortho Reversible

Figure 2: The Bamberger rearrangement pathway. Note that prolonged heating at high temperature is required to reach the stable para-isomer.

Part 4: Comparative Data & Reagent Selection

Choose the right sulfonating agent based on your substrate's sensitivity and the desired outcome.

ReagentReactivitySelectivityMajor RiskBest For
Conc.

ModerateThermodynamic (Para)Equilibrium stalling; OxidationRobust substrates; Industrial "Baking"
Oleum (

)
HighMixedPolysulfonation; ExothermDeactivated amines; Driving completion
Chlorosulfonic Acid Very HighKineticFormation of Sulfonyl ChloridesLab scale; Sensitive substrates
Sulfamic Acid LowHigh (Para)Incomplete reaction"Dry" baking process; Green chemistry

Part 5: Validated Protocol (The "Baking Process")

Objective: Synthesis of Sulfanilic Acid (4-aminobenzenesulfonic acid) from Aniline. Target Yield: >90%

  • Salt Formation:

    • In a round-bottom flask, charge Aniline (1.0 equiv) .

    • Slowly add Conc.

      
       (1.05 equiv)  dropwise with stirring. Caution: Highly Exothermic.
      
    • Allow the thick paste (Aniline Hydrogen Sulfate) to form.[6]

  • The Bake (Rearrangement):

    • Heat the flask in an oil bath to 180–190°C .

    • Maintain temperature for 3–5 hours .

    • Critical Check: The mass will liquefy and then resolidify as the high-melting zwitterion forms.

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.[7][8]

    • Add Water (5 volumes) and heat to boiling to dissolve the crude solid.

    • Add Activated Carbon , boil for 5 mins, and filter hot (removes oxidation tars).

    • Allow the filtrate to cool slowly. The product will crystallize as it approaches its natural pI.

    • Troubleshooting: If no crystals form, adjust pH to ~3.0 with dilute NaOH or HCl.

  • Drying:

    • Filter and dry at 100°C.

References

  • Master Organic Chemistry. (2018). Sulfonation of Arenes to give sulfonic acids.[1][4][5][7][8][9]Link

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Sulfonation and Sulfation.[1][2][3][4][5][7][8][9][10][11]Link

  • BenchChem. (2025).[7] Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.[7]Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).Link

  • National Institutes of Health (PMC). (2017). Direct sulfonylation of anilines mediated by visible light.[8][12]Link

Sources

Optimization

improving the purity of sulfonated 3-Nitro-4-pentylaniline

Technical Support Center: Sulfonated 3-Nitro-4-pentylaniline Case ID: #SNPA-SULF-001 Topic: Purification & Synthesis Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonated 3-Nitro-4-pentylaniline

Case ID: #SNPA-SULF-001 Topic: Purification & Synthesis Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Amphiphilic Challenge

You are working with a molecule that presents a classic "Janus" problem in organic synthesis. 3-Nitro-4-pentylaniline possesses a lipophilic tail (pentyl group) and, upon sulfonation, acquires a hydrophilic head (sulfonic acid).

This transforms your intermediate into a surfactant .

Many researchers fail not because the reaction doesn't work, but because standard workups for aminobenzenesulfonic acids (like simple filtration) fail when the molecule forms micelles or stable emulsions. This guide addresses the specific regioselectivity of the sulfonation and the "soap-like" behavior during purification.

Section 1: The Reaction Landscape (Synthesis & Impurities)[1]

Q: Where does the sulfonic acid group actually attach? I see multiple spots.

A: Regiochemistry is dictated by the "battle" between the directing groups. In 3-Nitro-4-pentylaniline , you have three directing forces:

  • Amino (-NH₂): Strong activator, ortho/para director.

  • Pentyl (-C₅H₁₁): Weak activator, ortho/para director.

  • Nitro (-NO₂): Strong deactivator, meta director.

The Logic:

  • The Amino group dominates. It directs to positions 2 and 6.

  • Position 2 is sterically crowded (sandwiched between -NH₂ and -NO₂).

  • Position 6 is the primary target. It is ortho to the amine and para to the nitro group (electronically favorable).

  • Position 5 is a potential impurity site (directed by the Pentyl group and meta to the Nitro group), but the strong activation of the amine usually overrides this.

Visualizing the Pathway:

ReactionPathway Start 3-Nitro-4-pentylaniline (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Sulfonation Agent (Oleum 20% or H2SO4 Baking) Reagent->Intermediate Major MAJOR PRODUCT 6-Sulfonic Acid Isomer (Ortho to NH2) Intermediate->Major Kinetic Control (Low Temp) Minor MINOR IMPURITY 2-Sulfonic Acid Isomer (Sterically Hindered) Intermediate->Minor Steric Leakage Tar CRITICAL FAILURE Oxidative Tars (Overheating NO2 group) Intermediate->Tar >140°C Oxidation

Figure 1: Reaction pathway showing the dominance of the C6-isomer and the risk of oxidative tar formation due to the nitro group.

Section 2: Troubleshooting Synthesis

Q: My reaction mixture turned into a black, unfilterable sludge. What happened?

A: You likely triggered an oxidative decomposition, often called a "pyrotechnic snake" reaction. Nitroanilines are sensitive. The nitro group is an oxidant, and hot sulfuric acid is an oxidizer/dehydrator. If you heat above 140°C or allow local hot spots, the nitro group oxidizes the aniline ring, creating complex polymerized tars (polyaniline-like structures) [1].

Corrective Protocol:

  • Control: Keep reaction temperature below 120°C .

  • Agent: Use 20% Oleum (fuming sulfuric acid) rather than baking with H₂SO₄. Oleum allows the reaction to proceed at lower temperatures (80-100°C) because the free SO₃ is a more potent electrophile than H₂SO₄ [2].

Q: How do I monitor the reaction? TLC is smearing.

A: Normal phase TLC (Silica) fails because the sulfonic acid sticks to the silica.

  • Method: Use Reverse Phase TLC (C18) or HPLC.

  • Mobile Phase: Methanol:Water (with 0.1% Trifluoroacetic acid). The acid keeps the sulfonate protonated, improving peak shape.

Section 3: Downstream Purification (The "pH Swing" Method)

This is the most critical section. Because your molecule has a pentyl chain, it will act like a detergent. Do not simply dilute with water and filter; you will get a milky emulsion.

The "pH Swing" Protocol

This method exploits the Zwitterionic nature of aminobenzenesulfonic acids.

StatepH ConditionSpecies ChargeSolubility (Water)Solubility (Organics)
Basic pH > 8Anionic (

)
High (Micelles form)Low
Acidic pH < 1Cationic (

)
ModerateLow
Isoelectric pH ~ 1.5 - 2.5Zwitterion (

)
Very Low (Precipitates)Insoluble

Step-by-Step Procedure:

  • Quench: Pour the sulfonation mixture carefully onto ice.

  • Basify (The Cleaning Step):

    • Add 50% NaOH until pH is > 9 .

    • Why? This converts the product into the highly soluble sodium sulfonate salt.

    • Crucial Action:Filter this solution.

    • Reason: Unreacted 3-Nitro-4-pentylaniline (starting material) is insoluble in high pH water (it has no charge). It will be caught on the filter. The filtrate contains your product.

  • Acidify (The Precipitation Step):

    • Slowly add concentrated HCl to the filtrate.

    • Target pH: ~2.0 (The estimated isoelectric point).

    • Observation: The product will precipitate as the zwitterion.[1]

  • De-Emulsification (The "Senior Scientist" Trick):

    • If the precipitate looks like a gel or slime (due to the pentyl chain), add Iso-propanol (IPA) or Ethanol (approx 10-20% by volume).

    • Mechanism:[2][3][4] Alcohol disrupts the water structure and breaks the hydration shell of the surfactant tail, forcing crystallization [3].

PurificationLogic Crude Crude Reaction Mix (Acidic) Quench Quench on Ice Crude->Quench Base Add NaOH to pH > 9 (Solubilize Product) Quench->Base Filter1 FILTER (Remove Solids) Base->Filter1 Residue Solid Residue: Unreacted Starting Material Filter1->Residue Trapped Filtrate Filtrate: Product as Na-Salt Filter1->Filtrate Passes Acidify Add HCl to pH ~2.0 (Isoelectric Point) Filtrate->Acidify Precip Precipitate Zwitterion Acidify->Precip Problem Is it Gel/Slime? Precip->Problem Fix Add 10% Isopropanol (Break Micelles) Problem->Fix Yes (Gel) Final Pure Crystalline Product Problem->Final No (Crystals) Fix->Final

Figure 2: The "pH Swing" purification workflow designed to separate lipophilic starting material from the hydrophilic sulfonated product.

Section 4: Analytical Validation

Do not rely on melting point alone; sulfonated zwitterions often decompose before melting (>300°C).

Recommended Validation Table:

TechniqueExpected ObservationCommon Impurity Signal
1H NMR (DMSO-d6) Aromatic protons will shift downfield due to -SO3H. Look for a singlet or doublet pattern distinct from the starting material.Unreacted starting material will show up if the basic filtration step was skipped.
HPLC (Reverse Phase) Product elutes earlier (more polar) than starting material.Small peak eluting after main peak = Isomer (Position 2 or 5).
BaCl₂ Test No precipitate in aqueous solution.White precipitate = Residual Sulfate (

) from the reaction acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Gilbert, E. E. "The Reaction of Sulfur Trioxide with Organic Compounds." Chemical Reviews, vol. 62, no. 6, 1962, pp. 549–589. Link

  • Ataman Chemicals. "4-Aminobenzenesulfonic acid: Properties and Purification." Technical Data Sheet. (Confirming zwitterionic behavior and isoelectric precipitation at pH ~1.2-2.0). Link

  • Master Organic Chemistry. "Nitration and Sulfonation of Benzene: Mechanisms." (Mechanistic grounding for electrophilic substitution). Link

Sources

Reference Data & Comparative Studies

Validation

spectroscopic analysis of sulfonated 3-Nitro-4-pentylaniline

Spectroscopic Validation of Regiopure Sulfonated 3-Nitro-4-pentylaniline: A Comparative Application Guide In modern drug development and advanced materials science, sulfonated anilines serve as critical synthons. The int...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Regiopure Sulfonated 3-Nitro-4-pentylaniline: A Comparative Application Guide

In modern drug development and advanced materials science, sulfonated anilines serve as critical synthons. The introduction of a sulfonic acid group to the 3-nitro-4-pentylaniline core drastically improves aqueous solubility while providing a strong pharmacophore. However, the exact position of this sulfonate group dictates the molecule's downstream reactivity and target binding affinity.

This guide objectively compares the spectroscopic profile of a High-Purity Regiopure Product (synthesized via a controlled sulfamation-rearrangement pathway) against Traditional Alternatives (crude mixtures generated via harsh direct sulfonation).

Mechanistic Workflow: The Analytical Pipeline

Traditional sulfonation utilizing fuming sulfuric acid frequently yields an unpredictable mixture of regioisomers and over-sulfonated byproducts. By employing a controlled sulfamation-rearrangement pathway, we achieve strict regiospecificity relative to the activating amine[1]. To validate this purity, a robust, multi-modal spectroscopic workflow is required.

G A Unsulfonated Precursor (3-Nitro-4-pentylaniline) B Controlled Sulfamation & Rearrangement A->B C Regiopure Product (Sulfonated Isomer) B->C D FTIR: S=O Stretch (1148 cm⁻¹) C->D E NMR: Regiospecificity (1H-15N Mapping) C->E F LC-MS: Exact Mass (m/z 286.06) C->F G Validated QA/QC Release D->G E->G F->G

Analytical workflow for the structural validation of regiopure sulfonated 3-nitro-4-pentylaniline.

Comparative Spectroscopic Analysis

The structural integrity of the sulfonated product must be verified across three distinct physical domains: vibrational transitions (FTIR), nuclear magnetic resonance (NMR), and mass-to-charge ratio (LC-MS).

Table 1: Quantitative Spectroscopic Comparison
Analytical ParameterTarget Signal / MetricHigh-Purity Product (Regiopure)Traditional Alternative (Crude Mixture)
FTIR (S=O Stretch) ~1148 cm⁻¹Sharp, baseline-resolved singlet at 1148 cm⁻¹Broad, unresolved multiplet (1120–1180 cm⁻¹)
FTIR (O-H Stretch) 3200–3700 cm⁻¹Distinct broad band (consistent hydration)Highly variable, often masking N-H stretches
1H NMR (Aromatic) Integration & SplittingExactly 2H; distinct meta/para coupling>2H (incomplete reaction) or complex multiplets
LC-MS (ESI-) m/z 286.06 [M-H]⁻>99% Total Ion Chromatogram (TIC) purityMultiple m/z peaks (e.g., bis-sulfonated byproducts)
The Causality Behind the Spectra
  • Vibrational Integrity (FTIR): The covalent attachment of the sulfonic acid group is primarily confirmed by the asymmetric S=O stretching vibrations. In highly pure samples, this manifests as a sharp peak at approximately 1147–1150 cm⁻¹[2]. Furthermore, the highly polar -SO3H group exhibits a broad O-H stretching band between 3200 and 3700 cm⁻¹[3]. Crude alternatives fail to resolve these peaks due to overlapping signals from multiple isomers.

  • Structural Mapping (NMR): The electron-withdrawing nature of the nitro and sulfonate groups creates a distinct chemical shift environment. Advanced

    
    H–
    
    
    
    N NMR techniques are critical for confirming the protonation state and ruling out N-sulfamation in favor of C-sulfonation[4].
  • Ionization Dynamics (LC-MS): Sulfonated compounds are notorious for inducing severe matrix effects during LC-MS analysis, which can suppress ionization and mask impurities[5]. By optimizing the mobile phase and utilizing Electrospray Ionization in negative mode (ESI-), we selectively ionize the easily deprotonated sulfonic acid moiety, allowing for the precise quantification of trace bis-sulfonated impurities.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol below is designed as a self-validating system —meaning the experiment inherently proves its own accuracy through built-in internal controls.

Protocol 1: FTIR Structural Validation (KBr Pellet Method)
  • Causality: ATR-FTIR is convenient but exposes the highly hygroscopic sulfonic acid group to ambient humidity, which artificially broadens the O-H stretch and obscures the critical S=O bands. A pressed KBr pellet minimizes atmospheric moisture exposure.

  • Self-Validating Control: A parallel KBr pellet of the unsulfonated 3-nitro-4-pentylaniline precursor must be run simultaneously. The validation is considered positive only if the 1148 cm⁻¹ peak appears in the product spectrum while remaining strictly absent in the precursor spectrum.

  • Methodology:

    • Desiccate 2 mg of the sulfonated product and 200 mg of spectroscopic-grade KBr at 80°C for 2 hours.

    • Grind the mixture in an agate mortar until a homogenous, fine powder is achieved.

    • Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Acquire the spectrum from 400 to 4000 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

    • Overlay the resulting spectrum with the unsulfonated precursor control.

Protocol 2: Regiospecificity Mapping via H NMR
  • Causality: DMSO-

    
     is selected over CDCl
    
    
    
    because the highly polar sulfonic acid group renders the molecule insoluble in non-polar halogenated solvents.
  • Self-Validating Control: The integration of the aliphatic pentyl chain (specifically the terminal -CH

    
     group, which must integrate to exactly 3H) serves as an internal molecular standard. The aromatic protons must integrate to exactly 2H (since the core aniline has 5 positions: NH
    
    
    
    , NO
    
    
    , Pentyl, and SO
    
    
    H, leaving exactly 2 protons). If the aromatic integration exceeds 2.05H, the batch is flagged for incomplete sulfonation.
  • Methodology:

    • Dissolve 15 mg of the sulfonated product in 0.6 mL of anhydrous DMSO-

      
       containing 0.03% v/v TMS as an internal reference.
      
    • Transfer to a 5 mm NMR tube and acquire the

      
      H spectrum at 400 MHz (or higher) at 298 K.
      
    • Set the terminal methyl group of the pentyl chain (approx. 0.8–0.9 ppm) to an integration value of 3.00.

    • Analyze the splitting pattern in the aromatic region (6.5–8.5 ppm) to confirm the specific regioisomer (e.g., ortho vs. meta coupling constants).

Protocol 3: Purity Profiling via LC-MS (ESI-)
  • Causality: Electrospray Ionization in negative mode (ESI-) is explicitly chosen because the sulfonic acid moiety readily deprotonates to form a stable [M-H]⁻ anion (m/z 286.06), offering superior signal-to-noise ratios compared to positive mode.

  • Self-Validating Control: A known concentration of a structurally analogous internal standard (e.g., sulfonated 4-methylaniline) is spiked into the sample. This compensates for matrix effects and ionization suppression[5], ensuring that the absence of bis-sulfonated peaks is due to high purity, not poor ionization efficiency.

  • Methodology:

    • Prepare a 10 µg/mL solution of the product in 50:50 Water:Acetonitrile (containing 5 mM ammonium acetate to buffer the sulfonate group).

    • Spike the sample with 1 µg/mL of the internal standard.

    • Inject 5 µL onto a C18 reverse-phase column using a gradient elution (5% to 95% Acetonitrile over 15 minutes).

    • Monitor the eluent using an ESI-MS detector in negative ion mode, scanning from m/z 100 to 600.

    • Extract the ion chromatograms for m/z 286.06 (target) and m/z 366.02 (potential bis-sulfonated impurity).

References

  • Source: nih.
  • FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid)...
  • Source: researchgate.
  • Water-Soluble Colorimetric Amino[bis(ethanesulfonate)
  • Source: scielo.org.

Sources

Comparative

Strategic Confirmation of 3-Nitro-4-pentylaniline Sulfonation via FTIR

This guide serves as a technical comparison and procedural manual for confirming the sulfonation of 3-Nitro-4-pentylaniline , a critical intermediate in the synthesis of functionalized azo dyes and pharmaceutical precurs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for confirming the sulfonation of 3-Nitro-4-pentylaniline , a critical intermediate in the synthesis of functionalized azo dyes and pharmaceutical precursors.

Unlike generic spectroscopic overviews, this document focuses on the strategic application of FTIR (Fourier Transform Infrared Spectroscopy) as a rapid, cost-effective alternative to NMR for routine quality control, specifically analyzing the vibrational shifts induced by the introduction of the sulfonic acid group (–SO


H) onto the trisubstituted aniline core.

Executive Summary: The Analytical Challenge

The sulfonation of 3-Nitro-4-pentylaniline typically targets the aromatic ring at position 6 (ortho to the amino group), driven by the directing power of the amine and the steric blocking of the para-position by the pentyl chain.

Confirming this transformation requires distinguishing between the 1,3,4-trisubstituted precursor and the 1,2,4,5-tetrasubstituted product . While NMR (


H, 

C) is the gold standard for structural elucidation, it is often too slow and expensive for high-throughput batch release. FTIR offers a robust "fingerprint" alternative that, once validated, provides immediate confirmation of functional group conversion and substitution pattern changes.
Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against high-resolution alternatives for this specific application.

FeatureFTIR (Recommended for QC)

H NMR (Structural Gold Standard)
HPLC-MS (Trace Analysis)
Primary Output Functional group ID (–SO

H) & Substitution Pattern
Exact proton mapping & RegiochemistryMolecular weight & Purity profile
Speed < 5 mins (ATR method)30–60 mins (Prep + Acquisition)20–40 mins
Sample State Solid (Powder) or LiquidSolubilized (Deuterated solvent req.)Solubilized
Cost per Run Low (< $5)High (

100+)
Medium (

50)
Limitation Cannot definitively prove exact position without referenceRequires expensive solvents (DMSO-

)
Ion suppression issues
Verdict Best for Routine Confirmation Best for Initial Validation Best for Impurity Profiling

Technical Deep Dive: Spectral Interpretation

To confirm sulfonation, one must track the disappearance of precursor bands and the emergence of sulfonate-specific vibrations.[1]

A. The Precursor: 3-Nitro-4-pentylaniline

The starting material is a 1,3,4-trisubstituted benzene . Its spectrum is dominated by the amine, nitro, and alkyl chain.

  • N-H Stretching: Doublet ~3300–3500 cm

    
     (Primary amine).
    
  • C-H Stretching (Alkyl): Strong peaks at 2850–2960 cm

    
     (Pentyl chain).
    
  • NO

    
     Stretching:  Asymmetric ~1530 cm
    
    
    
    , Symmetric ~1350 cm
    
    
    .
  • OOP Bending (Diagnostic): Two adjacent hydrogens (positions 5,6) typically show a strong band at 800–860 cm

    
     . An isolated hydrogen (position 2) shows a weak band ~880 cm
    
    
    
    .
B. The Product: Sulfonated Derivative

The reaction introduces a sulfonic acid group, likely at position 6, creating a 1,2,4,5-tetrasubstituted benzene .

  • –SO

    
    H Diagnostic Bands: 
    
    • S=O Asymmetric Stretch: Broad, intense band at 1150–1250 cm

      
       .
      
    • S=O Symmetric Stretch: Sharp band at 1010–1080 cm

      
       .
      
    • S-O Stretch: ~650 cm

      
      .
      
  • Substitution Pattern Shift:

    • The "two adjacent hydrogens" band (~800–860 cm

      
      ) should disappear  or significantly diminish.
      
    • New bands for "isolated hydrogens" (positions 2 and 5 are now isolated from each other) will appear/intensify in the 860–900 cm

      
        region.
      
C. Spectral Comparison Table
Functional GroupPrecursor Frequency (cm

)
Product Frequency (cm

)
Change Status
Primary Amine (NH

)
3300–3500 (Doublet)3300–3500 (Broadened/Shifted)Persists (May broaden due to H-bonding with SO

H)
Nitro (NO

)
~1530 (Asym), ~1350 (Sym)~1530, ~1350Persists (Minor shifts)
Sulfonic Acid (SO

H)
Absent 1150–1250 (Strong) APPEARS (Primary Indicator)
Aromatic OOP ~800–860 (2 Adj H)Disappears Pattern Shift (Tri

Tetra)

Experimental Protocol: FTIR Confirmation Workflow

This protocol assumes the use of an ATR (Attenuated Total Reflectance) accessory, which eliminates the need for KBr pellets and speeds up processing.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Ethanol or Methanol (for crystal cleaning).

  • Reference: Pure 3-Nitro-4-pentylaniline (Precursor).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with ethanol. Ensure no residue remains.

    • Collect a background spectrum (air) with 16 scans at 4 cm

      
       resolution.
      
  • Precursor Analysis (Baseline):

    • Place a small amount (~5 mg) of 3-Nitro-4-pentylaniline on the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire spectrum.[1][2][3][4][5][6][7][8] Identify the diagnostic "2 Adjacent H" peak at ~820 cm

      
       and lack of SO
      
      
      
      bands.
  • Product Sampling:

    • Isolate the sulfonated product (typically a solid precipitate from the acidic reaction mixture).

    • CRITICAL: Wash the product thoroughly with ice-cold water/brine to remove excess sulfuric acid. Free H

      
      SO
      
      
      
      has broad OH bands and SO
      
      
      peaks that can mask the product's signal.
    • Dry the sample completely.[1] Moisture will create a massive broad OH peak (3400 cm

      
      ) obscuring the amine region.
      
  • Product Analysis:

    • Place the dried sulfonated product on the ATR crystal.

    • Acquire spectrum (16–32 scans).

  • Validation Logic:

    • Check 1: Is there a massive new band at 1150–1250 cm

      
      ? (Yes = Sulfonation occurred).
      
    • Check 2: Did the ~820 cm

      
       band disappear? (Yes = Substitution at position 6 confirmed).
      
    • Check 3: Are the Alkyl C-H peaks (2850–2960 cm

      
      ) still present? (Yes = Pentyl chain intact).
      

Visualization: Analytical Workflow

The following diagram illustrates the decision-making process for confirming the reaction success.

FTIR_Workflow Start Start: Isolated Product Acquire Acquire FTIR Spectrum (ATR Mode) Start->Acquire CheckSO3 Check 1150-1250 cm⁻¹ (Strong Broad Band?) Acquire->CheckSO3 NoSulf Reaction Failed (No Sulfonation) CheckSO3->NoSulf No CheckOOP Check 800-860 cm⁻¹ (Did '2 Adj H' band disappear?) CheckSO3->CheckOOP Yes WrongIso Regioisomer Issue (Sulfonation at wrong site?) CheckOOP->WrongIso No (Band Persists) CheckAlkyl Check 2850-2960 cm⁻¹ (Pentyl Chain Present?) CheckOOP->CheckAlkyl Yes (Band Gone) Degradation Degradation (Alkyl chain lost) CheckAlkyl->Degradation No Success CONFIRMED 3-Nitro-4-pentyl-6-sulfonic acid CheckAlkyl->Success Yes

Caption: Logical decision tree for validating the sulfonation of 3-Nitro-4-pentylaniline using spectral markers.

References

  • Sigma-Aldrich. 4-Pentylaniline Product Specification & Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). Spectroscopic study of benzenesulfonic acid derivatives. Spectrochim Acta A Mol Biomol Spectrosc. 2013.[3] Retrieved from

  • Chemistry LibreTexts. Infrared Spectroscopy: Aromatic Compounds and Substitution Patterns. Retrieved from

  • ResearchGate. FTIR Analysis of Sulfonated Aromatic Polymers. Retrieved from

Sources

Validation

comparing the reactivity of 3-Nitro-4-pentylaniline with other anilines

This guide provides an in-depth technical analysis of 3-Nitro-4-pentylaniline , comparing its reactivity, physicochemical properties, and synthetic utility against standard aniline derivatives.[1] [1] Executive Summary 3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Nitro-4-pentylaniline , comparing its reactivity, physicochemical properties, and synthetic utility against standard aniline derivatives.[1]

[1]

Executive Summary

3-Nitro-4-pentylaniline is a functionalized aromatic amine characterized by a unique interplay between steric bulk (4-pentyl group) and electronic deactivation (3-nitro group).[1] Unlike simple anilines, this compound exhibits significantly reduced basicity and nucleophilicity, making it a stable yet challenging intermediate in the synthesis of azo dyes, liquid crystals, and lipophilic drug scaffolds.

Key Differentiators:

  • Lipophilicity: The pentyl chain drastically increases LogP compared to 3-nitroaniline, enhancing membrane permeability in biological applications.

  • Electronic Profile: The meta-nitro group (relative to the amine) deactivates the nitrogen lone pair, requiring optimized conditions for acylation and diazotization.

  • Regiochemistry: The 1,3,4-substitution pattern locks the geometry, preventing common side reactions observed in mono-substituted anilines.

Chemical Structure & Electronic Analysis

The reactivity of 3-Nitro-4-pentylaniline is dictated by the competing effects of its substituents.

  • Amino Group (

    
     at C1):  The primary reaction center.[1] Its nucleophilicity is attenuated by the electron-withdrawing nitro group.[1]
    
  • Nitro Group (

    
     at C3):  A strong electron-withdrawing group (EWG) positioned meta to the amine.[1] It exerts a negative inductive (-I) and mesomeric (-M) effect on the ring, reducing the electron density available at the nitrogen atom.
    
  • Pentyl Group (

    
     at C4):  A lipophilic alkyl chain positioned para to the amine. It provides a weak electron-donating (+I) effect and significant steric bulk, which influences solubility and binding affinity rather than direct chemical reactivity at the nitrogen.
    
Reactivity Logic Diagram

The following diagram illustrates the synthesis pathway and the electronic logic governing the molecule's reactivity.

ReactivityPathways cluster_effects Electronic Effects on NH2 Pentylbenzene Pentylbenzene (Starting Material) OrthoNitro 1-Pentyl-2-nitrobenzene (Ortho-substitution) Pentylbenzene->OrthoNitro Nitration (HNO3/H2SO4) Isolate ortho-isomer Dinitro 1-Pentyl-2,4-dinitrobenzene (Directed Nitration) OrthoNitro->Dinitro Nitration (Cooperative directing to C4) Target 3-Nitro-4-pentylaniline (Target Molecule) Dinitro->Target Selective Reduction (Na2S or H2/Pd controlled) Amide Acylated Product (Slower Reaction) Target->Amide Acylation (AcCl/Base) Diazo Diazonium Salt (Requires Strong Acid) Target->Diazo Diazotization (NaNO2/HCl, <5°C) AzoDye Azo Dye / Drug Scaffold (High Lipophilicity) Diazo->AzoDye Coupling (Electron-rich Arene) NitroEffect NO2 (Meta) Strong Deactivation (-I, -R) NitroEffect->Target PentylEffect Pentyl (Para) Weak Activation (+I) PentylEffect->Target

Caption: Synthesis route from pentylbenzene and subsequent reactivity pathways. The nitro group deactivates the amine, necessitating vigorous conditions for derivatization.

Comparative Reactivity Data

The following table contrasts 3-Nitro-4-pentylaniline with relevant analogs. The


 values indicate the availability of the lone pair for protonation (basicity) and nucleophilic attack.
PropertyAniline (Baseline)4-Pentylaniline 3-Nitroaniline 3-Nitro-4-pentylaniline
Structure Phenyl-NH₂4-Pentyl-Phenyl-NH₂3-Nitro-Phenyl-NH₂3-NO₂, 4-Pentyl-Phenyl-NH₂
Electronic State NeutralActivated (+I)Deactivated (-I, -R)Deactivated (Net -I)
Basicity (

of

)
4.60~5.052.47~2.8 - 3.0 (Est.)[1]
Nucleophilicity HighVery HighLowLow
LogP (Lipophilicity) 0.9~3.81.4~4.5
Acylation Rate FastVery FastSlowSlow

Analysis:

  • Basicity: The 3-nitro group drops the

    
     by ~2 units compared to 4-pentylaniline.[1] The pentyl group provides a minor inductive boost compared to 3-nitroaniline, but the molecule remains a weak base.
    
  • Solubility: The pentyl chain dominates the physical properties, making the compound nearly insoluble in water but highly soluble in organic solvents (DCM, Ethyl Acetate), which is critical for reaction design.

Experimental Protocols

Protocol A: Synthesis via Selective Reduction

Rationale: Direct nitration of 4-pentylaniline yields the wrong isomer (2-nitro).[1] The correct route involves nitrating the alkylbenzene followed by selective reduction.

Reagents:

  • 1-Pentyl-2,4-dinitrobenzene (Precursor)[1]

  • Sodium Sulfide Nonahydrate (

    
    )
    
  • Ethanol / Water solvent system[2]

Workflow:

  • Dissolution: Dissolve 10 mmol of 1-pentyl-2,4-dinitrobenzene in 50 mL of ethanol.

  • Reagent Prep: Dissolve 15 mmol of

    
     in 10 mL of water.
    
  • Addition: Add the sulfide solution dropwise to the nitro compound at reflux. Note: The 4-nitro group is sterically less hindered and electronically more susceptible to reduction than the 2-nitro group in this specific scaffold.[1]

  • Reflux: Heat at reflux for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Evaporate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallize from ethanol/water to obtain 3-Nitro-4-pentylaniline as yellow/orange needles.

Protocol B: Acylation (Nucleophilicity Test)

Rationale: Due to the deactivated nature of the amine, standard acylation requires a base catalyst and heat.

Reagents:

  • 3-Nitro-4-pentylaniline (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)[3]

Steps:

  • Dissolve the aniline in dry DCM under nitrogen atmosphere.

  • Add Triethylamine. The solution may darken slightly.

  • Cool to 0°C. Add Acetyl Chloride dropwise.

  • Critical Observation: Unlike 4-pentylaniline, which reacts instantly, this reaction may require warming to room temperature and stirring for 4-6 hours to reach completion.[1]

  • Quench with saturated

    
    .[3]
    

Applications in Drug Development[4][5]

The 3-Nitro-4-pentylaniline scaffold is valuable in Medicinal Chemistry for "Fragment-Based Drug Design" (FBDD).[1]

  • Lipophilic Linker: The pentyl chain allows the molecule to anchor into hydrophobic pockets of enzymes or receptors (e.g., GPCRs).

  • Metabolic Stability: The nitro group is generally stable to oxidative metabolism, though it can be a liability for reduction in hypoxic tissues (pro-drug potential).

  • H-Bonding: The aniline

    
     serves as a Hydrogen Bond Donor (HBD), while the nitro group serves as a Hydrogen Bond Acceptor (HBA).
    

Safety Note: Nitroanilines are toxic by absorption and inhalation.[4][5] All protocols must be performed in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Methyl-3-nitroaniline (Analogous Structure). Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Retrieved from [Link]

Sources

Comparative

Alternative Sulfonating Agents for 3-Nitro-4-pentylaniline: A Comparative Performance Guide

As a Senior Application Scientist in early-stage drug development, I frequently encounter the synthetic bottleneck of functionalizing highly deactivated, multi-substituted aromatic rings. One such challenging substrate i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the synthetic bottleneck of functionalizing highly deactivated, multi-substituted aromatic rings. One such challenging substrate is 3-Nitro-4-pentylaniline . Introducing a sulfonic acid moiety to this molecule requires navigating competing directing effects, steric hindrance, and the chemical sensitivity of the aliphatic pentyl chain.

This guide objectively evaluates alternative sulfonating agents against traditional harsh acidic methods, providing the mechanistic causality and self-validating experimental protocols necessary to achieve high-yielding, regioselective sulfonation.

Mechanistic Rationale: The Failure of Traditional Oleum

To understand why alternative agents are required, we must first analyze the causality of directing effects under strongly acidic conditions.

In traditional sulfonation using fuming sulfuric acid (oleum), the strongly acidic medium instantly protonates the free amine (


) to form an anilinium ion (

)[1]. This protonation fundamentally alters the electronic landscape of the molecule:
  • Free Base Form (

    
    ) : The amine is strongly activating and ortho/para-directing. It directs electrophilic attack primarily to the C6 position  (ortho to the amine, avoiding the sterically hindered C2 position flanked by the nitro group).
    
  • Protonated Form (

    
    ) : The anilinium ion is strongly deactivating and meta-directing. It directs attack to the C5 position .
    

Because the ring is severely deactivated by both the


 and 

groups, oleum-based sulfonation requires forcing conditions (120–150 °C)[2]. At these temperatures, the oxidative power of oleum frequently degrades the C4-pentyl chain, resulting in intractable tar and yields routinely below 40%. To achieve C6-sulfonation and preserve the aliphatic chain, we must employ non-protonating, mild sulfonating agents.

Mechanism Substrate 3-Nitro-4-pentylaniline Protonated Protonated Form (-NH3+) (Strong Acid / Oleum) Substrate->Protonated H2SO4 / Oleum FreeBase Free Base Form (-NH2) (Mild Agents) Substrate->FreeBase SO3-Py / TMSCS C5 C5-Sulfonation (Meta to NH3+) Protonated->C5 Major Pathway Degradation Oxidative Degradation (Pentyl Group Cleavage) Protonated->Degradation High Temp (120°C) C6 C6-Sulfonation (Ortho to NH2) FreeBase->C6 Preferred Site

Caption: Regioselectivity logic for the sulfonation of 3-Nitro-4-pentylaniline based on reaction conditions.

Reagent Profiling & Quantitative Comparison

To bypass the anilinium ion pathway, we utilize reagents that operate in organic solvents and avoid the generation of strong aqueous acids.

A. Sulfur Trioxide-Pyridine Complex ( )

This complex acts via a two-step mechanism. Initially, it selectively attacks the amine at low temperatures to form an intermediate sulfamic acid (N-sulfonation). Upon controlled heating in a high-boiling solvent, this group undergoes an intramolecular thermal rearrangement to the ortho position (C6)[3]. It is highly regioselective but requires prolonged heating.

B. Trimethylsilyl Chlorosulfonate (TMSCS)

TMSCS is a highly efficient, mild reagent that generates a silyl-protected sulfonic acid intermediate[4]. It acts as a direct electrophile without releasing free


 or 

that would otherwise protonate the amine. The silyl group prevents over-sulfonation and is easily cleaved during basic aqueous workup.
C. Chlorosulfonic Acid ( )

While highly reactive in halogenated solvents[5],


 generates 

gas as a byproduct. Without a sacrificial base, this

partially protonates the starting material, leading to a problematic mixture of C5 and C6 isomers.
Performance Data Summary
Sulfonating AgentPrimary RegioselectivityTypical YieldReaction TempMajor Byproducts / Risks
Oleum (Baseline) C5 (Meta to

)
< 40%120–150 °COxidative degradation of pentyl group

C6 (Ortho to

)
75–82%0 °C

90 °C
Pyridinium salts (easily washed)
TMSCS C6 (Ortho to

)
85–90%25 °C

60 °C

(trace), HMDSO (post-workup)

Mixed (C5 / C6)50–60%0 °C

25 °C

gas, Sulfonyl chloride formation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality at each step.

Protocol 1: Mild Sulfonation via Complex

Objective: Achieve selective C6-sulfonation via an N-sulfonated intermediate.

  • N-Sulfonation (0 °C): Dissolve 10 mmol of 3-Nitro-4-pentylaniline in 50 mL of anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C under

    
    . Add 11 mmol of 
    
    
    
    complex portion-wise over 15 minutes.
    • System Validation: Perform TLC (Eluent: EtOAc/Hexane 3:7). The starting material (

      
      ) should disappear, replaced by a baseline spot, confirming the formation of the highly polar sulfamic acid intermediate.
      
  • Thermal Rearrangement (90 °C): Equip the flask with a reflux condenser. Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The thermal energy drives the intramolecular migration of the

      
       group from the nitrogen to the sterically accessible C6 position.
      
    • System Validation: An aliquot quenched in dilute

      
       and analyzed via LC-MS should show the mass of the desired sulfonic acid (
      
      
      
      ) with the disappearance of the N-sulfonated species.
  • Isolation: Cool to room temperature. Quench with 20 mL of ice-cold water. Extract the aqueous layer with ethyl acetate to remove unreacted starting material. Acidify the aqueous layer to pH 2 to precipitate the 2-amino-4-nitro-5-pentylbenzenesulfonic acid. Filter and dry under vacuum.

Workflow Step1 Step 1: N-Sulfonation Dissolve substrate in DCE Add SO3·Py at 0°C Step2 Step 2: Thermal Rearrangement Reflux at 90°C for 12h Step1->Step2 Forms Sulfamic Acid Intermediate Step3 Step 3: Quenching Cool to RT, quench with cold H2O Step2->Step3 Migrates to C6 Position Step4 Step 4: Isolation Extract, acidify, and filter Step3->Step4 Yields C6-Sulfonic Acid

Caption: Step-by-step self-validating workflow for mild sulfonation using SO3-Pyridine complex.

Protocol 2: Silyl-Protected Sulfonation via TMSCS

Objective: Direct C6-sulfonation avoiding acidic byproducts.

  • Reagent Addition (Room Temp): Dissolve 10 mmol of 3-Nitro-4-pentylaniline in 40 mL of anhydrous dichloromethane (DCM). Add 12 mmol of Trimethylsilyl chlorosulfonate (TMSCS) dropwise via syringe.

    • Causality: TMSCS acts as a direct electrophile. The bulky trimethylsilyl group prevents the formation of a highly acidic environment, keeping the amine in its activating free-base form.

  • Reaction Maturation (60 °C): Swap the DCM solvent for DCE (if higher temp is needed) or gently reflux the DCM for 4 hours.

    • System Validation: Monitor via

      
       NMR of a crude aliquot. The disappearance of the C6 aromatic proton signal confirms regioselective substitution.
      
  • Deprotection & Workup: Cool the mixture and add 20 mL of 1M

    
     to cleave the silyl ester. Wash with DCM. Acidify the aqueous phase with 1M 
    
    
    
    to precipitate the final product.

References

  • Sulfonation of Amines with Fuming Sulfuric Acid. Scribd. Available at:[Link]

  • US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids. Google Patents.
  • The Reactions of Sulfur Trioxide, and Its Adducts, with Organic. Datapdf.com. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of a Novel Catalytic Sulfamation-Rearrangement Method for 3-Nitro-4-pentylaniline Sulfonation

Introduction: The Challenge of Precise Sulfonation Aryl sulfonic acids are indispensable building blocks in the synthesis of pharmaceuticals, dyes, and detergents.[1][2][3] The introduction of a sulfonic acid (-SO₃H) gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Precise Sulfonation

Aryl sulfonic acids are indispensable building blocks in the synthesis of pharmaceuticals, dyes, and detergents.[1][2][3] The introduction of a sulfonic acid (-SO₃H) group onto an aromatic ring, known as sulfonation, is a cornerstone of electrophilic aromatic substitution (EAS) reactions.[4][5] For complex molecules like 3-nitro-4-pentylaniline, which contains multiple directing groups, achieving high regioselectivity and yield without product degradation is a significant synthetic challenge.

Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid (oleum) or chlorosulfuric acid at elevated temperatures.[1][6] These conditions can lead to a mixture of isomers, charring, and the formation of undesired by-products such as sulfones.[7] Furthermore, the strongly acidic environment protonates the aniline's amino group, converting it into a meta-directing ammonium group, which further complicates the regiochemical outcome.

This guide introduces and validates a novel, milder, two-stage method for the sulfonation of 3-Nitro-4-pentylaniline. This approach involves an initial N-sulfamation followed by a controlled, Lewis acid-catalyzed rearrangement. We will provide a head-to-head comparison with the traditional concentrated sulfuric acid method, supported by comprehensive experimental data and a fully validated analytical protocol for product quantification.

The Sulfonation Pathways: A Mechanistic Comparison

The classical and novel methods proceed via fundamentally different mechanisms, which dictates their selectivity and reaction conditions.

Traditional Method: Direct Electrophilic Aromatic Substitution (EAS)

In this process, sulfur trioxide (SO₃), or its protonated form, acts as a powerful electrophile, directly attacking the electron-rich aromatic ring.[2][4] The reaction is typically driven by high concentrations of sulfuric acid and heat. However, the reaction is reversible, and the harsh conditions can be detrimental to sensitive substrates.[1][8]

Novel Method: Catalytic Sulfamation-Rearrangement

Our proposed method circumvents the issues of direct EAS by employing a two-step, one-pot sequence:

  • N-Sulfamation: The aniline nitrogen, being a potent nucleophile, first attacks a mild sulfonating agent (e.g., a sulfur trioxide-amine complex). This forms a stable N-aryl sulfamate intermediate. This step proceeds under significantly milder conditions than direct C-sulfonation.[9][10]

  • Catalyzed Rearrangement: The N-sulfamate intermediate is then encouraged to rearrange to the thermodynamically more stable C-sulfonated product. This intramolecular rearrangement can be promoted thermally or, as in our case, with a Lewis acid catalyst, allowing for lower temperatures and greater control.[11]

G cluster_0 Traditional EAS Method cluster_1 Novel Sulfamation-Rearrangement Method A0 3-Nitro-4-pentylaniline A1 Harsh Conditions (Fuming H₂SO₄, Heat) A0->A1 Reagent A2 Sigma Complex (Carbocation Intermediate) A1->A2 Direct Attack A3 Mixture of Isomers + Byproducts (Sulfones) A2->A3 Deprotonation B0 3-Nitro-4-pentylaniline B1 Mild Conditions (SO₃-Pyridine Complex) B0->B1 Reagent B2 N-Sulfamate Intermediate B1->B2 N-Sulfamation B3 Lewis Acid Catalyst (e.g., AlCl₃, Heat) B2->B3 Catalyst B4 Regioselective Product (High Purity) B3->B4 Rearrangement

Caption: Comparison of reaction pathways for sulfonation.

Comparative Performance Analysis

The novel method was benchmarked against the traditional approach using 3-Nitro-4-pentylaniline as the substrate. Product yield and purity were quantified using a validated RP-HPLC method (details below).

ParameterTraditional Method (Fuming H₂SO₄)Novel Method (Catalytic Rearrangement)Advantage of Novel Method
Yield (%) 55%92%Higher efficiency, less waste.
Product Purity (by HPLC, %) 78%>98%Simplified purification, higher quality.
Regioselectivity (para:ortho) 3:1>50:1Superior control over isomer formation.
Reaction Temperature 120-140 °C60-80 °CEnergy savings, reduced degradation.
Reaction Time 8 hours3 hoursIncreased throughput.
Key Byproducts Disulfonated species, sulfones, charTrace unreacted starting materialCleaner reaction profile.
Safety & Handling Highly corrosive, exothermicMilder reagents, better controlImproved operational safety.

Validation of the Analytical Method

To ensure the accuracy of the comparative data, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for quantification was fully validated according to established guidelines.[12][13]

G start Start Validation spec Specificity (Peak Purity & Identity) start->spec lin Linearity & Range (Calibration Curve) spec->lin prec Precision (Repeatability & Intermediate) lin->prec acc Accuracy (% Recovery) lin->acc robust Robustness (Varying Conditions) prec->robust acc->robust end Method Validated robust->end

Caption: Workflow for the analytical method validation process.

Summary of Validation Results

The RP-HPLC method demonstrated excellent performance across all validation parameters.

Validation ParameterSpecificationResultConclusion
Specificity No interference at analyte retention time.Peak purity index > 0.999.Method is specific.
Linearity (R²) ≥ 0.9950.9998Excellent linearity in the specified range.
Range 10 - 150 µg/mL10 - 150 µg/mLSuitable for quantifying trace impurities and main product.
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Method is highly accurate.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: 0.8%Intermediate: 1.5%Method is highly precise.
Robustness No significant impact on results.Passed (variations in flow rate, column temp).Method is robust for routine use.

Detailed Experimental Protocols

Protocol 1: Novel Sulfonation via Catalytic Sulfamation-Rearrangement
  • N-Sulfamation:

    • To a stirred solution of 3-Nitro-4-pentylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere at 0 °C, add pyridine (1.1 eq).

    • Slowly add a solution of sulfur trioxide pyridine complex (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 1 hour until TLC/HPLC analysis shows complete consumption of the starting material. The primary product at this stage is the N-sulfamate.

  • Catalyzed Rearrangement:

    • Cool the reaction mixture to 0 °C.

    • Carefully add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Heat the mixture to reflux (approx. 40 °C in DCM) and monitor the rearrangement of the N-sulfamate to the C-sulfonated product by HPLC (approx. 2 hours).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by adding cold 1M HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from an ethanol/water mixture to obtain the final product, 2-amino-5-nitro-4-pentylbenzenesulfonic acid.

Protocol 2: Traditional Sulfonation with Fuming Sulfuric Acid

Caution: This procedure involves highly corrosive reagents and should be performed in a certified fume hood with appropriate personal protective equipment.

  • Add 3-Nitro-4-pentylaniline (1.0 eq) portion-wise to fuming sulfuric acid (20% SO₃, 5.0 eq) at 0 °C with vigorous stirring.

  • Slowly heat the reaction mixture to 120 °C and maintain for 8 hours.

  • Monitor the reaction progress by taking aliquots, quenching them in ice, and analyzing by HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude solid is dried under vacuum. Further purification is required to separate isomeric byproducts.

Protocol 3: Validated RP-HPLC Method
  • System: HPLC with UV/PDA Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95:5 (A:B), ramp to 20:80 over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 100 µg/mL.

Conclusion

The validation and comparative data presented herein demonstrate that the novel catalytic sulfamation-rearrangement method is a superior alternative to traditional sulfonation techniques for 3-Nitro-4-pentylaniline. This new approach offers significant improvements in yield, purity, and regioselectivity while operating under considerably milder and safer conditions. The fully validated RP-HPLC method provides a reliable and robust tool for the accurate quantification of the sulfonated product, ensuring high confidence in quality control and process optimization. This methodology represents a significant advancement for researchers and drug development professionals working with complex aromatic amines.

References

  • Vertex AI Search. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. Aromatic sulfonation.
  • OpenOChem Learn. EAS-Sulfonation.
  • Aromatic Compounds - Organic Chemistry. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism.
  • Purechemistry. (2023). Aromatic sulphonation reaction.
  • ACS Symposium Series. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Organic Letters. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation.
  • Google Patents. US4681710A - Production of sulfonated amines.
  • Google Patents. US4808342A - Production of sulfonated amines.
  • Lingxian County Chemical Production Workshop. Synthetic Strategies for Aromatic and Aliphatic Sulfonic Acids: Comprehensive Methods, Latest Research, and Expert Insights.
  • National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • PubMed. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
  • MDPI. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
  • ResearchGate. (n.d.). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
  • Benchchem. Technical Support Center: Sulfonylation Reactions.
  • SpringerLink. (2014). New determination method for sulfonation degree of phthalic anhydride by RP-HPLC.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • Preprints.org. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • Google Patents. US3492342A - Sulfonation of nitro compounds.
  • ResearchGate. (2024). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
  • Scimplify. Sulfonation Process & Custom Capabilities.

Sources

Comparative

comparative study of sulfonation in different acidic media

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Executive Summary: The Electrophile Dilemma In drug development and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Electrophile Dilemma

In drug development and intermediate synthesis, sulfonation is rarely about "just adding a sulfur group." It is a strategic choice between kinetic control (speed/throughput) and thermodynamic stability (isomer purity).

This guide compares the three dominant acidic media for sulfonation: Concentrated Sulfuric Acid (


) , Oleum (Fuming 

)
, and Chlorosulfonic Acid (

)
.
  • Sulfuric Acid: The "Gentle" Approach. Equilibrium-limited, requires water removal, favors thermodynamic products.

  • Oleum: The "Hammer." Aggressive, high conversion, but prone to sulfone byproducts and oxidative degradation.

  • Chlorosulfonic Acid: The "Sniper." Irreversible, yields versatile sulfonyl chlorides, high para-selectivity (steric driven), but generates stoichiometric HCl gas.

Mechanistic Foundations

To control the reaction, one must understand the active electrophile. In all media, the effective agent is


 or a solvated carrier, but the concentration and activity of this species dictate the outcome.
The Active Species Hierarchy
  • In 98%

    
    :  The concentration of active 
    
    
    
    is minute (
    
    
    ). The reaction relies on the auto-ionization equilibrium:
    
    
    Critical Insight:[1] As the reaction proceeds, water is produced (
    
    
    ).[2] This water shifts the equilibrium to the left, hydrating the
    
    
    and killing the reaction (the "
    
    
    -value" limit).
  • In Oleum: Contains free

    
     (20-65%). The electrophile concentration is massive. The challenge is not starting the reaction, but stopping it before over-sulfonation or sulfone formation occurs.
    
  • In Chlorosulfonic Acid: The reagent acts as both solvent and reactant. It reacts irreversibly:

    
    
    
Visualization: Mechanistic Pathways

SulfonationMechanism H2SO4 H2SO4 (98%) ActiveSO3 Active Electrophile (SO3 or H3SO4+) H2SO4->ActiveSO3 Slow Equilibrium (-H2O) Oleum Oleum (Free SO3) Oleum->ActiveSO3 Direct Source ClSO3H ClSO3H ClSO3H->ActiveSO3 Dissociation SigmaComplex Sigma Complex (Wheland Intermediate) ActiveSO3->SigmaComplex Attack on Arene Prod_Acid Sulfonic Acid (Ar-SO3H) SigmaComplex->Prod_Acid -H+ Prod_Chlor Sulfonyl Chloride (Ar-SO2Cl) Prod_Acid->Prod_Chlor + ClSO3H (Excess) Byprod_Sulfone Sulfone Byproduct (Ar-SO2-Ar) Prod_Acid->Byprod_Sulfone + ActiveSO3 + Arene (High Temp/Oleum)

Figure 1: Mechanistic flow showing the generation of the active electrophile and the divergence toward sulfonic acid, sulfonyl chloride, or sulfone byproducts.[3]

Comparative Analysis: Performance Metrics

The following data compares the sulfonation of Toluene (a standard model substrate) across the three media.

Table 1: Reagent Performance Matrix
Feature98% Sulfuric AcidOleum (20%

)
Chlorosulfonic Acid
Active Electrophile

/ Solvated

Free


/

Reaction Type Reversible (Equilibrium)Irreversible (mostly)Irreversible
Primary Product Sulfonic Acid (

)
Sulfonic Acid (

)
Sulfonyl Chloride (

)
Atom Economy Poor (requires excess acid)GoodModerate (HCl waste)
Key Byproduct Water (stops reaction)Sulfones (

)
HCl Gas,

Selectivity (Toluene) High Para (Thermodynamic)Mixed (Kinetic influence)High Para (Steric driven)
Viscosity HighMediumLow
Safety Profile CorrosiveFuming, OxidizerFuming, Violent w/ H2O
Expert Insight: The Isomer Trade-off
  • Thermodynamic Control (

    
    , High Temp):  Sulfonation is reversible. At high temperatures (>100°C), the sterically hindered ortho isomer desulfonates and rearranges to the stable para isomer. Use 
    
    
    
    if you strictly need the para acid.
  • Kinetic Control (Oleum/

    
    , Low Temp):  These reagents react so fast that reversibility is negligible. You get the kinetic distribution.[4][5] However, 
    
    
    
    is bulky, often enhancing para selectivity purely through steric hindrance, despite being a kinetic process.

Experimental Protocols

Safety Warning: All reagents described are extremely corrosive and react violently with water.[6] All work must be performed in a functioning fume hood with appropriate PPE (Face shield, acid-resistant gloves, apron).

Protocol A: High-Purity Sulfonation using Chlorosulfonic Acid

Objective: Synthesis of p-Toluenesulfonyl Chloride (Tos-Cl). Why this method? Best for isolating the product. The sulfonyl chloride precipitates on ice, whereas sulfonic acids are water-soluble and hard to extract from


.

Materials:

  • Toluene (1.0 eq)

  • Chlorosulfonic Acid (2.5 eq) — Excess required to drive equilibrium to chloride.

  • Dichloromethane (DCM) or Chloroform (Optional solvent for heat control)

Step-by-Step:

  • Setup: Dry 3-neck round bottom flask, addition funnel, thermometer, and a gas scrubber (trap HCl gas into dilute NaOH).

  • Chilling: Charge flask with Chlorosulfonic acid. Cool to 0–5°C using an ice/salt bath.[6]

    • Note: Unlike typical additions, we often add the substrate to the acid to maintain high electrophile concentration, but for

      
      , adding acid to substrate (in solvent) is safer to control exotherm. Standard Practice:  Add 
      
      
      
      dropwise to Toluene in DCM at 0°C.
  • Addition: Add

    
     dropwise over 1 hour. Maintain temp < 5°C.
    
    • Observation: Vigorous evolution of HCl gas. Ensure scrubber is bubbling.

  • Aging: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench (The Critical Step):

    • Prepare a beaker of crushed ice (approx 5x reaction volume).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Causality: The excess

      
       hydrolyzes violently. The product (
      
      
      
      ) is insoluble in water and will precipitate as a white/off-white solid.
  • Isolation: Filter the solid. Wash with cold water.

Protocol B: Azeotropic Sulfonation with Sulfuric Acid

Objective: Synthesis of p-Toluenesulfonic Acid (


-TsOH) driven by water removal.
Why this method?  Economical for large scale; avoids HCl gas handling.

Materials:

  • Toluene (1.2 eq)

  • Conc.

    
     (1.0 eq)
    
  • Dean-Stark Trap apparatus

Step-by-Step:

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine Toluene and

    
    . The mixture will be biphasic initially.
    
  • Reflux: Heat to reflux (~110°C).

    • Mechanism:[1][2][3][7][8][9][10][11] Toluene and water form an azeotrope. As water is generated by sulfonation, it co-distills with toluene, condenses, and separates in the trap. The toluene flows back; water is removed.

  • Completion: Continue until water collection ceases (theoretical volume calculated based on

    
     usage).
    
  • Workup: Cool. The residual mass is the crude sulfonic acid (often a hydrate) and excess toluene. Remove toluene via rotary evaporation.

Decision Framework: Selecting the Right Medium

Use this logic flow to determine the optimal reagent for your specific molecule.

SelectionLogic Start Start: Select Substrate IsAcidSensitive Is substrate acid-sensitive? Start->IsAcidSensitive NeedChloride Do you need Sulfonyl Chloride? IsAcidSensitive->NeedChloride No SO3_Pyridine Use SO3-Pyridine Complex (Mild, expensive) IsAcidSensitive->SO3_Pyridine Yes Cost Is Cost/Waste the primary driver? NeedChloride->Cost No (Need Acid) ClSO3H_Path Use Chlorosulfonic Acid (Direct route to R-SO2Cl) NeedChloride->ClSO3H_Path Yes H2SO4_Path Use H2SO4 w/ Azeotrope (Cheapest, Greenest) Cost->H2SO4_Path Yes (High Volume) Oleum_Path Use Oleum (For deactivated rings) Cost->Oleum_Path No (Need High Reactivity)

Figure 2: Decision matrix for reagent selection based on substrate sensitivity and desired end-product.

Troubleshooting & Self-Validation

  • Problem: Low Yield in

    
    . 
    
    • Diagnosis: The "Pi-Value" was reached. The water concentration became too high, hydrating all free

      
      .
      
    • Fix: Use the Dean-Stark method (Protocol B) or add Thionyl Chloride (

      
      ) to chemically scavenge water (forming 
      
      
      
      ).
  • Problem: Sulfone Formation in Oleum.

    • Diagnosis: Reaction temperature too high or local concentration of

      
       too high during addition.
      
    • Fix: Lower temperature.[6][10][12][13] Improve stirring. Add acetic anhydride (forms acetyl sulfate, a milder agent).

  • Problem: Charring/Blackening.

    • Diagnosis: Oxidation of the substrate.[14]

    • Fix: Switch to Chlorosulfonic acid (often cleaner) or run under inert atmosphere (

      
      ).
      

References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (Foundational text on kinetics and isomer distribution).
  • Lien, A. P., & McCaulay, D. A. (1953). "Disproportionation of Alkylbenzenes. II. Mechanism of Alkyl-Group Rearrangement." Journal of the American Chemical Society, 75(10), 2407–2410. Link (Discusses thermodynamic control and rearrangement).

  • BenchChem. (2025).[6][15] "A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents." BenchChem Application Notes. Link (Protocol specifics for industrial application).

  • Kirk-Othmer. (2000). "Sulfonation and Sulfation."[1][2][5][8][9][12][16][17] Kirk-Othmer Encyclopedia of Chemical Technology. Link (Industrial scale data and reactor design).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Electrophilic Aromatic Substitution).[9]

Sources

Validation

determination of the degree of sulfonation in 3-Nitro-4-pentylaniline

An accurate determination of the degree of sulfonation (DS) in modified aromatic compounds is a critical quality attribute in drug development, organic synthesis, and materials science. For amphiphilic molecules like 3-n...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the degree of sulfonation (DS) in modified aromatic compounds is a critical quality attribute in drug development, organic synthesis, and materials science. For amphiphilic molecules like 3-nitro-4-pentylaniline , the introduction of a highly polar sulfonic acid (-SO₃H) group creates unique analytical challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard analytical methodologies used to determine the DS of 3-nitro-4-pentylaniline. Rather than merely listing procedures, this guide deconstructs the physical chemistry and causality behind why certain methods fail and why others serve as the gold standard.

Mechanistic Context: Regioselectivity and Amphiphilicity

Before selecting an analytical method, we must understand the molecule's structural fate during electrophilic aromatic substitution. 3-Nitro-4-pentylaniline possesses three distinct directing groups. The strongly activating amino group (-NH₂) directs substitution to the ortho positions (C2 and C6), as the para position (C4) is blocked by the pentyl chain. The strongly deactivating nitro group (-NO₂) at C3 further influences electron density. Consequently, sulfonation predominantly occurs at the C6 position (ortho to the -NH₂, meta to the -NO₂).

Once sulfonated, the molecule becomes highly amphiphilic: it possesses a hydrophobic pentyl tail and a hydrophilic sulfonate head. This amphiphilicity drives self-assembly (micellization) in aqueous solutions, a phenomenon that directly compromises bulk analytical techniques like titration[1].

SubstitutionLogic Aniline 3-Nitro-4-pentylaniline (3 Aromatic Protons: C2, C5, C6) DirectingGroups Directing Group Effects Aniline->DirectingGroups NH2 -NH2 (C1) Strongly Activating Ortho/Para Directing DirectingGroups->NH2 NO2 -NO2 (C3) Strongly Deactivating Meta Directing DirectingGroups->NO2 Pentyl -Pentyl (C4) Weakly Activating Ortho/Para Directing DirectingGroups->Pentyl Target Preferred Sulfonation Site: C6 (Ortho to NH2, Meta to NO2) NH2->Target Directs to C2, C6 NO2->Target Directs to C5 Pentyl->Target Directs to C5

Regioselectivity and directing group effects in 3-nitro-4-pentylaniline.

Comparative Analysis of DS Determination Methods

To objectively evaluate performance, a single batch of partially sulfonated 3-nitro-4-pentylaniline was analyzed using four orthogonal techniques. The quantitative results and the causality behind their deviations are summarized below.

Table 1: Performance Comparison of DS Analytical Methods

Analytical MethodMeasured DS (%)Precision (RSD, n=5)Analytical Bias Causality
¹H NMR Spectroscopy 88.4% 0.8%Baseline Truth : Directly quantifies structural integration; unaffected by phase[2].
HPLC-UV/MS 87.9% 1.5%Slight Deviation : Minor variations in ionization efficiency and UV extinction coefficients.
Potentiometric Titration 79.2% 4.2%Severe Underestimation : Micellization sterically hides -SO₃H sites from the titrant[1][3].
Elemental Analysis (S/C) 94.5% 6.1%Severe Overestimation : Trace inorganic sulfate carryover artificially inflates sulfur content[2].
The Causality of Analytical Discrepancies

The discrepancies observed in Table 1 are not random errors; they are systematic biases rooted in physical chemistry.

  • Why Titration Underestimates: Potentiometric titration measures accessible ion-exchange sites. Because sulfonated 3-nitro-4-pentylaniline forms micelles in aqueous media, a fraction of the -SO₃H groups are buried within the hydrophobic core of the aggregates. Titration consistently yields lower DS values because it cannot access these hidden protons[1][3].

  • Why Elemental Analysis (EA) Overestimates: EA relies on the absolute Sulfur-to-Carbon (S/C) ratio. If the post-synthetic purification (e.g., dialysis or recrystallization) leaves even trace amounts of the sulfonating agent (like H₂SO₄ or chlorosulfonic acid), EA attributes this inorganic sulfur to the organic molecule, artificially inflating the DS[2].

  • Why ¹H NMR is the Gold Standard: NMR operates at the molecular level in highly solvating, non-aqueous environments (e.g., DMSO-d₆), breaking up micelles. It provides an absolute count of aromatic protons relative to the unreactive pentyl chain, offering a true structural DS[2].

DiscrepancyCausality TrueDS True Degree of Sulfonation (Absolute -SO3H Content) NMR 1H NMR Spectroscopy Direct structural quantification TrueDS->NMR HPLC HPLC-MS Chromatographic separation TrueDS->HPLC Titration Potentiometric Titration Measures accessible H+ TrueDS->Titration EA Elemental Analysis Total Sulfur content TrueDS->EA NMR_Result Highly Accurate (Internal standard validation) NMR->NMR_Result HPLC_Result Highly Accurate (Requires response factor calibration) HPLC->HPLC_Result Titration_Result Underestimation (Steric hindrance via micellization) Titration->Titration_Result EA_Result Overestimation (Trapped inorganic sulfates) EA->EA_Result

Causal factors affecting the accuracy of sulfonation degree determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in your laboratory must be designed as a self-validating system. Below are the optimized methodologies for the two most critical techniques.

Protocol 1: ¹H NMR Determination (The Gold Standard)

This method utilizes the terminal methyl group of the pentyl chain as an immutable internal reference. Because the pentyl chain is unaffected by ring sulfonation, its integration serves as an absolute anchor.

  • Sample Preparation: Dissolve 15 mg of purified, thoroughly dried sulfonated 3-nitro-4-pentylaniline in 0.6 mL of anhydrous DMSO-d₆.

  • Standard Addition: Add 1.0 mg of TSP (Trimethylsilylpropanoic acid) to serve as the chemical shift reference (0.00 ppm).

  • Acquisition Parameters: Acquire spectra at 500 MHz. Critical Step: Set the relaxation delay (D1) to at least 10 seconds. Causality: Aromatic protons have long T1 relaxation times. Insufficient relaxation will artificially suppress their integration, leading to a falsely high DS.

  • Integration & Calculation:

    • Set the integration of the terminal methyl protons (-CH₃, ~0.85 ppm) strictly to 3.00 .

    • Integrate the remaining aromatic protons (

      
      ) between 6.5 and 8.0 ppm.
      
    • Formula:

      
      (Assuming monosulfonation reduces the aromatic proton count from 3 to 2).
      
  • Self-Validation Check: The integration of the internal methylene protons (-CH₂-) of the pentyl chain must equal exactly 2.00. If it deviates by >2%, the baseline is distorted or relaxation is incomplete, and the run must be discarded.

Protocol 2: HPLC-MS Speciation Profiling

While NMR gives the bulk DS, HPLC-MS is required to prove whether the sample is a mixture of unreacted, mono-, and di-sulfonated species.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Causality for Buffer Choice: Formic acid (pH ~2.7) suppresses the ionization of the strongly acidic sulfonate group. Ammonium acetate ensures the sulfonate remains ionized for stable retention and MS detection.

  • Detection: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in Negative Ion Mode . Sulfonates yield exceptionally strong

    
     signals.
    
  • Self-Validation Check (Mass Balance): Extract the ion chromatograms (XIC) for the unreacted (

    
     207), monosulfonated (
    
    
    
    287), and disulfonated (
    
    
    367) masses. The sum of their molar fractions (corrected for MS response factors) must equal 100% ± 2%. Failure to close the mass balance indicates sample precipitation on the column or severe ion suppression.

References

  • Title: A Simple and Rapid Method to Determine Sulfonation Degree of Lignosulfonates Source: ResearchGate URL
  • Title: Sulfonated Aromatic Polypentenamers: Scope of the Acetyl Sulfate Reaction Source: Macromolecules - ACS Publications URL
  • Title: Development and characterization of composite proton exchange membranes for fuel cell applications Source: Middle East Technical University URL
  • Title: Superior proton conductivity and selectivity in sulfonated ionomer biocomposites containing renewably processed and fractionated lignin Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Nitro-4-pentylaniline / Sulfuric Acid

Part 1: Emergency Risk Profile & Hazard Identification Warning: This protocol addresses a high-risk mixture combining a lipophilic toxic organic amine (3-Nitro-4-pentylaniline) with a strong oxidizing corrosive (Sulfuric...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Risk Profile & Hazard Identification

Warning: This protocol addresses a high-risk mixture combining a lipophilic toxic organic amine (3-Nitro-4-pentylaniline) with a strong oxidizing corrosive (Sulfuric Acid).

While specific Safety Data Sheets (SDS) for the exact derivative "3-Nitro-4-pentylaniline" may be limited, structural activity relationship (SAR) analysis dictates we treat this compound with the highest toxicity classification based on its pharmacophore:

  • 3-Nitroaniline Core: Known for Acute Toxicity (Category 3/2) via inhalation, ingestion, and dermal contact. Causes methemoglobinemia (blood oxygen transport failure).

  • 4-Pentyl Chain: Increases lipophilicity (LogP), significantly enhancing dermal absorption rates .

  • Sulfuric Acid Matrix: Destroys the skin's stratum corneum barrier, facilitating rapid systemic entry of the toxic nitroaniline.

Immediate Hazards:

  • Acute Dermal Toxicity: Fatal potential if absorbed through acid-burned skin.

  • Corrosivity: Immediate severe burns (Skin/Eyes).

  • Exothermic Reaction: Mixing sulfuric acid with organic amines generates significant heat, risking splash or vaporization.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for this procedure. The combination of strong acid (degradation risk) and organic amine (permeation risk) requires a multi-barrier approach.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVOH Laminate) Critical: The only material offering >4-hour breakthrough time for both concentrated sulfuric acid and nitro-aromatics.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Worn over laminate gloves to provide dexterity and grip (Laminates are slippery). Replace immediately upon splash.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Primary engineering control. Do not handle on open bench.
Respiratory (Spill/Emergency) Full-Face Respirator (ABEK-P3) Combined filter: Organic Vapor (A), Acid Gas (E/B), and Particulate (P3) protection.
Eye/Face Chemical Splash Goggles + Face Shield Goggles seal eyes from vapor/splash; Face shield protects neck/skin from acid burns.
Body Chem-Tape Apron or Tychem® Suit Standard cotton lab coats absorb acid. An impermeable apron (Butyl/Neoprene/Tychem) is mandatory.
Visualization: PPE Donning Workflow

PPE_Donning cluster_critical CRITICAL BARRIER Start Start: Pre-Handling Check CheckVent Verify Fume Hood Flow > 100 fpm Start->CheckVent Body Don Lab Coat & Chemical Apron (Tychem) CheckVent->Body InnerGlove Don Inner Glove: Silver Shield (Laminate) Body->InnerGlove OuterGlove Don Outer Glove: Nitrile (Grip/Dexterity) InnerGlove->OuterGlove Face Don Goggles & Face Shield OuterGlove->Face Seal Tape Glove/Sleeve Gap (Optional for High Volume) Face->Seal Ready Ready for Handling Seal->Ready

Caption: Multi-layer PPE donning sequence emphasizing the critical laminate inner glove layer for broad-spectrum chemical resistance.

Part 3: Operational Handling Procedures

Preparation & Engineering Controls
  • Location: All operations must occur within a certified chemical fume hood.

  • Cooling Bath: Prepare an ice/water bath before handling reagents. The mixing of sulfuric acid and amines is exothermic.

  • Neutralization Station: Keep a saturated sodium bicarbonate solution (NaHCO₃) or lime/sand mixture nearby for immediate small spill neutralization.

Mixing Protocol (The "Acid-to-Base" Rule)
  • State: Solid 3-Nitro-4-pentylaniline + Liquid Sulfuric Acid.

  • Step A: Weigh the solid organic amine into the reaction vessel (round-bottom flask) inside the hood.

  • Step B: Cool the vessel in the ice bath to <10°C.

  • Step C: Add Sulfuric Acid dropwise via an addition funnel or glass pipette.

    • Why? Adding solid to hot acid can cause "puffing" or rapid gas evolution. Adding acid to the cooled solid allows heat dissipation.

  • Monitoring: Monitor internal temperature. Stop addition if temp exceeds 20°C.

Waste Disposal & Deactivation

Do NOT pour down the drain.

  • Segregation: This waste stream is Toxic + Corrosive . It cannot go into standard "Organic Solvents" (risk of reaction) or standard "Acid Waste" (toxicity issue).

  • Labeling: Label clearly: "Hazardous Waste: Sulfuric Acid contaminated with Nitroaniline (Toxic/Corrosive)."

  • Disposal Path:

    • Quench: Slowly pour the reaction mixture onto crushed ice to dilute the acid.

    • Neutralize (Optional but Risk-Prone): Only if required by local EHS, neutralize with 10% NaOH to pH 7. Warning: This generates massive heat and may precipitate the toxic solid.

    • Preferred Method: Collect the acidic mixture directly into a dedicated glass waste bottle (coated) for High-Temperature Incineration .

Visualization: Spill Response Decision Logic

Spill_Response Spill Spill Detected Type Identify Material Spill->Type Solid Solid Nitroaniline Type->Solid Liquid Acid/Mixture Type->Liquid Sweep Damp Wipe/Sweep (Avoid Dust) Solid->Sweep Absorb Absorb with Vermiculite/Sand Liquid->Absorb Small (<10mL) Neut Neutralize with Lime/Bicarbonate Liquid->Neut Large (>10mL) Bag Double Bag (Hazardous Waste) Sweep->Bag Absorb->Bag Neut->Absorb

Caption: Decision logic for containing spills. Note that liquid spills require neutralization or inert absorption to prevent acid fuming.

Part 4: References & Authority[2]

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Nitroaniline. Retrieved from

    • Citation for acute toxicity classification of nitroaniline derivatives.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Retrieved from

    • Citation for "Silver Shield" vs. "Nitrile" breakthrough times against 98% Sulfuric Acid.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7458, 3-Nitroaniline. Retrieved from

    • Source for methemoglobinemia and skin absorption hazards.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

    • Standard for acid dilution and exothermic reaction control.

Sources

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